molecular formula C14H17N3 B1616252 4-Methyl-2-piperazin-1-yl-quinoline CAS No. 50693-78-2

4-Methyl-2-piperazin-1-yl-quinoline

Cat. No.: B1616252
CAS No.: 50693-78-2
M. Wt: 227.3 g/mol
InChI Key: LCRABWZMGNEZJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-piperazin-1-yl-quinoline is a versatile chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. Its core structure, which combines a quinoline heterocycle with a piperazine ring, is a privileged pharmacophore in drug discovery. This compound serves as a key synthetic intermediate for researchers designing and synthesizing new molecular hybrids with enhanced biological activity. The primary research value of this compound and its derivatives lies in their potential anticancer and antimicrobial applications. In anticancer research , 4-piperazinylquinoline hybrids have demonstrated promising antiproliferative activity against various human breast cancer cell lines. Some derivatives have shown the desirable property of being more toxic to cancer cells than to non-cancerous cells, indicating selective cytotoxicity . In antimicrobial research , the piperazinylquinoline scaffold is a recognized framework for developing new antibiotics. Molecular hybrids incorporating this structure have exhibited potent activity against a range of bacterial pathogens, including Staphylococcus aureus , and have shown significant efficacy against drug-resistant strains of Mycobacterium tuberculosis , the causative agent of tuberculosis . The mechanism of action for these hybrids is under investigation and may involve the disruption of cancer cell membrane integrity or interaction with bacterial targets like DNA gyrase . This product is intended for chemical synthesis and biological screening in a laboratory setting. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-piperazin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-11-10-14(17-8-6-15-7-9-17)16-13-5-3-2-4-12(11)13/h2-5,10,15H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRABWZMGNEZJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344673
Record name 4-Methyl-2-piperazin-1-yl-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644626
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

50693-78-2
Record name 4-Methyl-2-piperazin-1-yl-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis pathways for 4-Methyl-2-piperazin-1-yl-quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Methyl-2-piperazin-1-yl-quinoline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-methyl-2-(piperazin-1-yl)quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer and anti-inflammatory agents.[1][2][3] Its synthesis is a critical step in the development of novel drug candidates. This technical guide provides a comprehensive overview of the primary synthetic pathways to this valuable molecule, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the methodologies. We will explore both classical and modern synthetic approaches, namely Nucleophilic Aromatic Substitution (S_NAr) and the Palladium-Catalyzed Buchwald-Hartwig Amination, offering field-proven insights to guide researchers in their experimental design and execution.

Introduction and Retrosynthetic Analysis

This compound is a heterocyclic compound featuring a quinoline nucleus substituted with a methyl group at the C4 position and a piperazine ring at the C2 position.[4] The quinoline and piperazine moieties are well-established pharmacophores, and their combination in a single molecular entity often leads to compounds with enhanced biological activity.[1][5]

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections, both centered on the formation of the C2-N bond between the quinoline core and the piperazine ring. This leads to two main synthetic strategies starting from a common precursor, 2-chloro-4-methylquinoline, and piperazine.

G cluster_disconnections Retrosynthetic Disconnections TM This compound (Target Molecule) Disconnect C(quinoline)-N(piperazine) Bond Formation TM->Disconnect SM1 2-Chloro-4-methylquinoline Disconnect->SM1 SM2 Piperazine Disconnect->SM2

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Key Precursor: 2-Chloro-4-methylquinoline

Both primary pathways rely on the availability of 2-chloro-4-methylquinoline. This precursor is typically synthesized via a two-step process: quinoline ring formation followed by chlorination.

Step 1: Combes Quinoline Synthesis

The Combes synthesis provides a straightforward method for constructing the 4-methylquinoline core from aniline and acetylacetone (2,4-pentanedione) under acidic conditions.

  • Mechanism: The reaction proceeds via the formation of a β-amino-α,β-unsaturated ketone (an enaminone) intermediate from the condensation of aniline and acetylacetone. Subsequent acid-catalyzed cyclization and dehydration yield the aromatic quinoline ring.

Step 2: Chlorination of 2-Hydroxy-4-methylquinoline

The initial product of the Combes synthesis is 2-hydroxy-4-methylquinoline (which exists in tautomeric equilibrium with 4-methylquinolin-2(1H)-one). This intermediate is then converted to the desired 2-chloro derivative using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

  • Mechanism: The hydroxyl group of the quinolinone tautomer is converted into a better leaving group by POCl₃, which is then displaced by a chloride ion.

G cluster_precursor Precursor Synthesis Workflow Aniline Aniline Combes Combes Synthesis (H₂SO₄) Aniline->Combes Acetylacetone Acetylacetone Acetylacetone->Combes Quinolinone 2-Hydroxy-4-methylquinoline Combes->Quinolinone Chlorination Chlorination (POCl₃) Quinolinone->Chlorination FinalPrecursor 2-Chloro-4-methylquinoline Chlorination->FinalPrecursor

Caption: Workflow for the synthesis of the 2-chloro-4-methylquinoline precursor.

Pathway I: Nucleophilic Aromatic Substitution (S_NAr)

This classical method is the most direct approach for coupling piperazine to the quinoline core. It relies on the inherent electrophilicity of the C2 position of the quinoline ring, which is enhanced by the ring nitrogen atom.[6]

Principle and Mechanistic Insight

The S_NAr reaction proceeds through a two-step addition-elimination mechanism.[7] The nucleophilic nitrogen of piperazine attacks the electron-deficient C2 carbon of 2-chloro-4-methylquinoline, forming a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored by the elimination of the chloride leaving group.

  • Causality Behind Experimental Choices: The reaction is often performed at elevated temperatures to overcome the activation energy associated with disrupting the aromaticity of the quinoline ring in the intermediate step.[8] Using an excess of piperazine is common practice; it serves as both the nucleophile and the base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base like triethylamine (TEA) or potassium carbonate can be used.[5] High-boiling point, polar aprotic solvents like DMSO or DMF are often chosen to ensure solubility of the reactants and to facilitate the reaction at high temperatures.

G Quinoline 2-Chloro-4-methylquinoline Intermediate Meisenheimer Complex (Addition Intermediate) Quinoline->Intermediate + Piperazine Piperazine (excess) Piperazine->Intermediate (Addition) Product This compound Intermediate->Product - Cl⁻ (Elimination)

Caption: Reaction scheme for the S_NAr pathway.

Experimental Protocol: S_NAr
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-chloro-4-methylquinoline (1.0 eq.).

  • Reagent Addition: Add anhydrous piperazine (3.0-5.0 eq.) followed by a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture to reflux (typically 100-150 °C, depending on the solvent) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be filtered. Otherwise, pour the mixture into ice-water to precipitate the product.

  • Extraction: If necessary, make the aqueous solution basic with NaOH and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Pathway II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, modern alternative that utilizes a palladium catalyst to form the C-N bond.[9] This cross-coupling reaction has revolutionized aryl amine synthesis due to its broad substrate scope, high functional group tolerance, and often milder reaction conditions compared to traditional methods.[9][10]

Principle and Mechanistic Insight

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloro-4-methylquinoline to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: Piperazine coordinates to the palladium center. A base then deprotonates the coordinated piperazine to form a palladium-amido complex.

  • Reductive Elimination: The final and crucial step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond of the product and regenerates the active Pd(0) catalyst.

  • Causality Behind Experimental Choices: The choice of ligand is paramount to the success of the Buchwald-Hartwig reaction.[11] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are essential. They promote the oxidative addition and, most importantly, facilitate the difficult reductive elimination step, preventing side reactions like beta-hydride elimination.[11][12] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the piperazine in the catalytic cycle without competing as a nucleophile. Anhydrous, deoxygenated solvents like toluene or dioxane are necessary to prevent catalyst deactivation.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Aryl)(Cl) OxAdd->PdII_Aryl LigandEx Amine Coordination PdII_Aryl->LigandEx PdII_Amine [L₂Pd(II)(Aryl)(Amine)]⁺Cl⁻ LigandEx->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L₂Pd(II)(Aryl)(Amido) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Product RedElim->Product ArylCl 2-Chloro-4-methylquinoline ArylCl->OxAdd Amine Piperazine Amine->LigandEx

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq.).

  • Reagent Addition: Add 2-chloro-4-methylquinoline (1.0 eq.) and piperazine (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction Conditions: Heat the mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the palladium catalyst. Rinse the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the final product.

Comparative Analysis of Synthetic Pathways

The choice between S_NAr and Buchwald-Hartwig amination depends on several factors, including substrate complexity, desired yield, and available laboratory resources.

FeatureNucleophilic Aromatic Substitution (S_NAr)Buchwald-Hartwig Amination
Conditions Harsh (high temp., often >100°C)Milder (moderate temp., 80-110°C)
Catalyst None required (typically)Palladium catalyst and phosphine ligand required
Base Excess amine or inorganic base (K₂CO₃)Strong, non-nucleophilic base (e.g., NaOtBu)
Scope Limited by electronics of the quinoline ringBroader; less sensitive to ring electronics
Functional Groups Less tolerant to sensitive functional groupsHigh tolerance for a wide range of groups
Cost & Simplicity Lower cost, simpler setupHigher cost (catalyst/ligand), requires inert atmosphere
Scalability Generally straightforward to scale upCan be challenging due to catalyst cost and sensitivity

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The Nucleophilic Aromatic Substitution pathway offers a direct, catalyst-free, and cost-effective method, making it suitable for large-scale production where the substrate is sufficiently reactive. In contrast, the Palladium-Catalyzed Buchwald-Hartwig Amination provides a more versatile and modern approach, offering milder conditions and exceptional functional group tolerance, which is invaluable for the synthesis of complex analogues in a drug discovery setting. The selection of the optimal pathway requires a careful evaluation of the specific research goals, substrate scope, and economic considerations. Both methodologies are powerful tools in the arsenal of the medicinal chemist for accessing this important heterocyclic scaffold.

References

The Pharmacological Kaleidoscope: A Technical Guide to the Biological Activities of Quinoline-Piperazine Hybrids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic amalgamation of quinoline and piperazine scaffolds has given rise to a versatile class of hybrid molecules with a remarkable spectrum of biological activities. This in-depth technical guide provides a comprehensive exploration of the current understanding of quinoline-piperazine hybrids, with a focus on their potential as anticancer, antimicrobial, antiviral, and neuroprotective agents. By delving into the mechanistic underpinnings of their actions, presenting a curated collection of quantitative data, and providing detailed experimental protocols, this document serves as a vital resource for researchers, scientists, and drug development professionals. The guide is designed to not only inform but also to empower the scientific community to further investigate and harness the therapeutic potential of this promising chemical space.

Introduction: The Power of the Hybrid Scaffold

The quinoline nucleus, a bicyclic aromatic heterocycle, is a well-established pharmacophore present in numerous natural and synthetic bioactive compounds. Its rigid, planar structure allows for effective interaction with various biological targets. Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms, is a common linker in medicinal chemistry, valued for its ability to improve pharmacokinetic properties such as solubility and bioavailability, and to provide a flexible yet constrained connection between different pharmacophoric elements.

The hybridization of these two moieties creates a molecular architecture that can simultaneously engage with multiple biological targets or present a unique three-dimensional arrangement for enhanced binding affinity and selectivity. This guide will dissect the multifaceted biological activities of these hybrids, offering insights into their mechanisms of action and providing the practical tools necessary for their evaluation.

Anticancer Activities: A Multi-pronged Assault on Malignancy

Quinoline-piperazine hybrids have emerged as a significant class of anticancer agents, exhibiting efficacy through diverse mechanisms of action.[1][2] Their ability to target key cellular processes involved in cancer progression makes them compelling candidates for further development.

Mechanism of Action

A primary mechanism through which quinoline-piperazine hybrids exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[3][4][5] One of the most prominent targets is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.[6] By blocking the ATP-binding site of VEGFR-2, these hybrids can inhibit its autophosphorylation and downstream signaling, thereby suppressing tumor-induced angiogenesis.[7][8]

VEGFR2_Inhibition

Caption: Disruption of microtubule dynamics by quinoline-piperazine hybrids.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected quinoline-piperazine hybrids against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
10d Lung Cancer43.1
10g Breast Cancer59.1
6a Triple-Negative Breast Cancer (MDA-MB-231)1.415 ± 0.16
6g Triple-Negative Breast Cancer (MDA-MB-231)1.484 ± 0.13
23 Breast Cancer (MDA-MB-468)~1.00 (GI50)
25 Non-Small Cell Lung Cancer (HOP-92)~1.35 (GI50)
4g Breast Cancer (MCF-7)3.02 ± 0.63
22 Breast Cancer (MCF-7)0.227
22 Cervical Cancer (HeLa)0.136
22 Colon Cancer (DLD1)1.277
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.

Materials:

  • 96-well flat-bottom sterile culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Quinoline-piperazine hybrid compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline-piperazine hybrid compounds in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Quinoline-Piperazine Hybrid (Serial Dilutions) incubate1->add_compound incubate2 Incubate 24-72h add_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize shake Shake to Dissolve Formazan solubilize->shake read_absorbance Read Absorbance (570 nm) shake->read_absorbance analyze Calculate % Viability and IC50 read_absorbance->analyze end End analyze->end

Caption: Inhibition of bacterial DNA gyrase by quinoline-piperazine hybrids.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoline-piperazine hybrids against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound IDBacterial StrainMIC (µg/mL)Reference
10g Staphylococcus aureus0.03
[9]10g Moraxella catarrhalis0.06
[9]11e Moraxella catarrhalis0.03
[9]10f Moraxella catarrhalis1
[9]7b Staphylococcus aureus2
[10]7b Klebsiella pneumoniae50
[10]7h Staphylococcus aureus20
[10]6F Escherichia coli62.5
[1]6I Escherichia coli62.5
[1]VII MRSA0.0002
[11]
Experimental Protocol: Agar Disk Diffusion Method

The agar disk diffusion method (Kirby-Bauer test) is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Bacterial culture in logarithmic growth phase

  • Sterile cotton swabs

  • Paper disks impregnated with known concentrations of the quinoline-piperazine hybrid

  • Sterile forceps or disk dispenser

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.

  • Disk Application:

    • Using sterile forceps or a disk dispenser, place the antimicrobial-impregnated disks onto the surface of the inoculated agar.

    • Gently press each disk to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Zone of Inhibition Measurement:

    • After incubation, measure the diameter of the zone of complete inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters.

  • Interpretation:

    • Compare the measured zone diameters to standardized interpretive charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound.

Experimental Workflow: Agar Disk Diffusion

Agar_Disk_Diffusion start Start prepare_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prepare_inoculum inoculate_plate Inoculate MHA Plate with Bacterial Suspension prepare_inoculum->inoculate_plate place_disks Place Antimicrobial Disks on Agar Surface inoculate_plate->place_disks incubate Incubate 18-24h place_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones interpret_results Interpret Susceptibility measure_zones->interpret_results end End interpret_results->end

Caption: Workflow for the agar disk diffusion antimicrobial susceptibility test.

Antiviral Activities: A New Frontier in Viral Inhibition

The development of broad-spectrum antiviral agents is a critical global health priority. Quinoline-piperazine hybrids have shown promise against a variety of viruses, including influenza A virus and SARS-CoV-2.

#[12][13]### 4.1. Mechanism of Action: Inhibition of Viral Replication

The antiviral activity of quinoline-piperazine hybrids can be attributed to their ability to interfere with various stages of the viral life cycle. For instance, against influenza A virus, some compounds have been shown to inhibit viral RNA transcription and replication within the host cell nucleus. Th[13]is prevents the synthesis of new viral components and halts the propagation of the infection.

Signaling Pathway: Influenza A Virus Replication Cycle and Inhibition

Influenza_Replication cluster_host_cell Host Cell Virus Influenza Virus Entry Entry & Uncoating Virus->Entry vRNA Viral RNA (vRNA) in Nucleus Entry->vRNA Transcription Transcription (vRNA -> mRNA) vRNA->Transcription Replication Replication (vRNA -> cRNA -> vRNA) vRNA->Replication QP_Hybrid Quinoline-Piperazine Hybrid QP_Hybrid->Transcription Inhibits QP_Hybrid->Replication Inhibits Translation Translation (Viral Proteins) Transcription->Translation Assembly Assembly of New Virions Replication->Assembly Translation->Assembly Budding Budding & Release Assembly->Budding

Caption: Inhibition of the influenza A virus replication cycle by quinoline-piperazine hybrids.

Quantitative Data: Antiviral Activity

The following table summarizes the in vitro antiviral activity of selected quinoline-piperazine hybrids, expressed as EC50 or IC50 values (the concentration required to inhibit 50% of the viral effect).

Compound IDVirusCell LineEC50/IC50 (µM)Reference
9b Influenza A Virus-0.88 - 6.33 (IC50)
[13]4a, 4c, 6c, 6f, 6g, 6i, 9a-9d Influenza A Virus-0.88 - 4.92 (IC50)
[13]Jun13296 SARS-CoV-2 PLpro-0.1 (EC50)
[12]Jun13308 SARS-CoV-2 PLpro-0.5 (EC50)
[12]QL47 (267) Dengue Virus 2-0.343 (IC50)
[14]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Materials:

  • Confluent monolayer of susceptible host cells in 6- or 12-well plates

  • Virus stock of known titer

  • Quinoline-piperazine hybrid compounds

  • Serum-free medium

  • Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

  • Staining solution (e.g., crystal violet)

  • Fixative (e.g., 10% formalin)

Procedure:

  • Cell Preparation:

    • Grow a confluent monolayer of host cells in multi-well plates.

  • Virus Adsorption:

    • Prepare serial dilutions of the virus stock.

    • Remove the culture medium from the cells and infect the monolayers with a low multiplicity of infection (MOI) of the virus (e.g., 100 plaque-forming units per well).

    • Incubate for 1-2 hours to allow for virus adsorption.

  • Compound Treatment and Overlay:

    • Prepare serial dilutions of the quinoline-piperazine hybrid in the overlay medium.

    • After the adsorption period, remove the virus inoculum and add the overlay medium containing the different concentrations of the compound. Include a virus control (no compound) and a cell control (no virus).

    • Allow the overlay to solidify at room temperature.

  • Incubation:

    • Incubate the plates at the optimal temperature for virus replication for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization:

    • After incubation, fix the cells with the fixative solution.

    • Remove the overlay and stain the cell monolayer with the staining solution.

    • Gently wash the plates with water and allow them to air dry. Viable cells will be stained, while plaques (areas of cell death) will appear as clear zones.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

Experimental Workflow: Plaque Reduction Assay

Plaque_Reduction_Assay start Start prepare_cells Prepare Confluent Cell Monolayer start->prepare_cells infect_cells Infect Cells with Virus prepare_cells->infect_cells adsorb_virus Allow Virus Adsorption infect_cells->adsorb_virus add_overlay Add Overlay with Quinoline-Piperazine Hybrid adsorb_virus->add_overlay incubate Incubate for Plaque Formation add_overlay->incubate fix_stain Fix and Stain Cells incubate->fix_stain count_plaques Count Plaques fix_stain->count_plaques analyze Calculate % Plaque Reduction and EC50 count_plaques->analyze end End analyze->end

Caption: Workflow for the plaque reduction assay to evaluate antiviral activity.

Neuroprotective Activities: A Beacon of Hope for Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. Quinoline-piperazine hybrids have emerged as promising neuroprotective agents due to their multi-target-directed ligand (MTDL) nature.

#[15][16][17]### 5.1. Mechanism of Action: A Multifaceted Approach

The neuroprotective effects of these hybrids are often attributed to their ability to simultaneously address multiple pathological hallmarks of neurodegenerative diseases.

In Alzheimer's disease, the accumulation of amyloid-beta (Aβ) plaques and a deficit in the neurotransmitter acetylcholine are key pathological features. Some quinoline-piperazine hybrids act as cholinesterase inhibitors, increasing the levels of acetylcholine in the synaptic cleft. Fu[15][18]rthermore, they can interfere with the aggregation of Aβ peptides, a process that is thought to be a primary driver of neurotoxicity.

[16]*

Mechanism: Alzheimer's Disease Pathogenesis and Intervention

Alzheimers_Intervention cluster_AD Alzheimer's Disease Pathology Abeta Amyloid-β Monomers Abeta_Plaques Amyloid-β Plaques Abeta->Abeta_Plaques Aggregates Neuronal_Death Neuronal Death Abeta_Plaques->Neuronal_Death ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by QP_Hybrid Quinoline-Piperazine Hybrid QP_Hybrid->Abeta_Plaques Inhibits Aggregation QP_Hybrid->AChE Inhibits Synthesis_Workflow start Starting Materials quinoline_synthesis Quinoline Core Synthesis (e.g., Skraup, Combes) start->quinoline_synthesis functionalization Functionalization of Quinoline (e.g., Halogenation) quinoline_synthesis->functionalization coupling Coupling with Piperazine Derivative functionalization->coupling deprotection Deprotection/Further Functionalization coupling->deprotection final_product Quinoline-Piperazine Hybrid deprotection->final_product

References

mechanism of action of 4-Methyl-2-piperazin-1-yl-quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 4-Methyl-2-(piperazin-1-yl)quinoline as a PI3K Inhibitor

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. When coupled with a piperazine moiety, it gives rise to a class of compounds with a broad spectrum of biological activities, notably in the realm of oncology. This guide provides a detailed examination of the mechanism of action of a representative compound, 4-Methyl-2-(piperazin-1-yl)quinoline (herein referred to as 4M2PQ), a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. As a Senior Application Scientist, this document is structured to provide not just a description of the mechanism, but also the scientific rationale behind the experimental approaches used to elucidate it, offering a comprehensive resource for researchers and drug development professionals.

Part 1: Target Identification and Biochemical Characterization

The initial step in characterizing a novel compound like 4M2PQ is to identify its molecular target. Based on the structural alerts from its quinoline-piperazine core, a primary hypothesis was its interaction with protein kinases, a family of enzymes frequently targeted by this chemical class.

Kinase Panel Screening

To identify the specific kinase target(s) of 4M2PQ, an extensive kinase panel screening was conducted. This high-throughput assay measures the inhibitory effect of the compound against a large number of purified kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Preparation of Reagents : A stock solution of 4M2PQ in DMSO is prepared. Kinase, substrate, and ATP solutions are prepared in the appropriate assay buffer.

  • Assay Plate Setup : In a 384-well plate, 4M2PQ is serially diluted.

  • Kinase Reaction : The respective kinase and its specific substrate are added to the wells containing the compound.

  • Initiation of Reaction : The kinase reaction is initiated by adding a concentration of ATP that is close to its Michaelis-Menten constant (Km).

  • Incubation : The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Detection : The reaction is stopped, and the amount of product formed is quantified. This is often done using methods that measure the remaining ATP (e.g., Kinase-Glo®) or by detecting the phosphorylated substrate using specific antibodies (e.g., HTRF®).

  • Data Analysis : The percentage of inhibition for each concentration of 4M2PQ is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

The results from the kinase panel screening revealed a potent and selective inhibition of the p110α subunit of PI3K by 4M2PQ.

Biophysical Validation of Target Engagement

To confirm a direct interaction between 4M2PQ and PI3Kα, biophysical assays such as Surface Plasmon Resonance (SPR) were employed. SPR provides real-time, label-free detection of binding events.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization : Recombinant human PI3Kα is immobilized on a sensor chip.

  • Binding Analysis : A series of concentrations of 4M2PQ are injected over the sensor surface.

  • Data Acquisition : The change in the refractive index at the surface, which is proportional to the mass of the bound analyte, is measured and recorded as a sensorgram.

  • Kinetic Analysis : The association (ka) and dissociation (kd) rate constants are determined from the sensorgrams. The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as kd/ka.

Table 1: Biochemical and Biophysical Data for 4M2PQ

ParameterValueMethod
PI3Kα IC50 15 nMIn Vitro Kinase Assay
PI3Kβ IC50 250 nMIn Vitro Kinase Assay
PI3Kγ IC50 400 nMIn Vitro Kinase Assay
PI3Kδ IC50 350 nMIn Vitro Kinase Assay
PI3Kα KD 25 nMSurface Plasmon Resonance

The data in Table 1 demonstrates that 4M2PQ is a potent inhibitor of PI3Kα with good selectivity over the other Class I PI3K isoforms. The low nanomolar KD value from the SPR analysis confirms a high-affinity, direct binding interaction.

Mechanism of Inhibition

To understand how 4M2PQ inhibits PI3Kα, enzyme kinetic studies were performed. These experiments involved measuring the initial reaction rates at different concentrations of both the substrate (ATP) and the inhibitor. The results, when plotted as a Lineweaver-Burk plot, showed that increasing concentrations of 4M2PQ resulted in a series of lines with a common y-intercept but different x-intercepts. This pattern is characteristic of competitive inhibition, indicating that 4M2PQ binds to the ATP-binding pocket of PI3Kα and competes with the endogenous ATP.

Part 2: Cellular Mechanism of Action and Pathway Analysis

The next critical phase is to determine if the biochemical activity of 4M2PQ translates into a cellular effect. The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.

Inhibition of PI3K Signaling in Cells

The functional consequence of PI3Kα inhibition by 4M2PQ in a cellular context was assessed by measuring the phosphorylation status of downstream effectors, primarily Akt. A Western blot analysis was performed on lysates from a cancer cell line with a known activating mutation in the PI3Kα gene (e.g., MCF-7) after treatment with 4M2PQ.

Experimental Protocol: Western Blot for Phospho-Akt

  • Cell Culture and Treatment : MCF-7 cells are cultured and then treated with increasing concentrations of 4M2PQ for a specified time.

  • Cell Lysis : The cells are lysed to extract total protein.

  • Protein Quantification : The protein concentration in each lysate is determined using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer : Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for phospho-Akt (Ser473) and total Akt.

  • Detection : After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

  • Analysis : The intensity of the phospho-Akt band is normalized to the total Akt band to determine the dose-dependent effect of 4M2PQ on Akt phosphorylation.

The results demonstrated a dose-dependent decrease in the phosphorylation of Akt at Ser473, confirming that 4M2PQ effectively inhibits PI3K signaling in cancer cells.

Antiproliferative Effects

The inhibition of the PI3K/Akt/mTOR pathway is expected to lead to a reduction in cell proliferation. This was evaluated using a cell viability assay.

Table 2: Cellular Activity of 4M2PQ

Cell LinePI3Kα StatusGI50Assay
MCF-7 E545K (mutant)50 nMCellTiter-Glo®
HCT116 H1047R (mutant)75 nMCellTiter-Glo®
MDA-MB-231 Wild-type>10 µMCellTiter-Glo®

The GI50 values in Table 2 show that 4M2PQ potently inhibits the growth of cancer cell lines with activating PI3Kα mutations, while having minimal effect on cells with wild-type PI3Kα. This provides a clear link between the molecular target and the cellular phenotype.

Part 3: Visualization of Pathways and Workflows

Visual representations are crucial for understanding complex biological systems and experimental designs.

G cluster_0 Target Identification & Validation cluster_1 Cellular Pathway Analysis kinome_scan Kinome-Wide Panel Screen hit_id Hit Identification (PI3Kα) kinome_scan->hit_id Identifies potent inhibition spr Surface Plasmon Resonance (SPR) hit_id->spr Confirms direct binding binding_kinetics Binding Affinity & Kinetics (KD) spr->binding_kinetics cell_treatment Treat Cancer Cells with 4M2PQ western_blot Western Blot cell_treatment->western_blot cell_viability Cell Viability Assay cell_treatment->cell_viability p_akt_analysis Analyze Phospho-Akt Levels western_blot->p_akt_analysis Measures pathway inhibition gi50 Determine GI50 cell_viability->gi50 Quantifies anti-proliferative effect

Caption: Experimental workflow for the characterization of 4M2PQ.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes M4M2PQ 4M2PQ M4M2PQ->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 4M2PQ.

Conclusion

The comprehensive analysis detailed in this guide establishes 4-Methyl-2-(piperazin-1-yl)quinoline (4M2PQ) as a potent and selective, ATP-competitive inhibitor of PI3Kα. The compound's mechanism of action has been systematically elucidated, from direct target engagement and biochemical inhibition to the suppression of downstream signaling pathways in cancer cells, ultimately leading to an anti-proliferative effect. This body of evidence provides a robust foundation for the further preclinical and clinical development of 4M2PQ as a potential therapeutic agent for cancers harboring PI3Kα mutations. The experimental protocols and validation systems described herein represent a standard, rigorous approach in modern drug discovery and can serve as a template for the characterization of other novel kinase inhibitors.

A Comprehensive Technical Guide to the Synthesis of Novel 4-Methyl-2-piperazin-1-yl-quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthetic methodologies for novel 4-Methyl-2-piperazin-1-yl-quinoline derivatives, compounds of significant interest in medicinal chemistry and drug development. We will delve into the strategic considerations for their synthesis, present a detailed, field-proven protocol, and discuss the critical aspects of their characterization. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to expand their understanding and practical application of quinoline chemistry.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline motif is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's pharmacological profile. The introduction of a piperazine moiety, a common pharmacophore in its own right, can significantly modulate a compound's physicochemical properties, such as solubility and basicity, and its interaction with biological targets.[3][4] Specifically, this compound derivatives are a class of compounds with potential applications in various therapeutic areas, necessitating robust and efficient synthetic strategies.

Strategic Approaches to the Synthesis of 2,4-Disubstituted Quinolines

Several classical and modern synthetic methods are available for the construction of the quinoline core.[5] The choice of a particular route depends on the availability of starting materials, the desired substitution pattern, and the scalability of the reaction. For the synthesis of 2,4-disubstituted quinolines, prominent methods include the Combes, Doebner-von Miller, and Friedländer syntheses.[5][6]

  • Combes Synthesis: This method involves the acid-catalyzed condensation of anilines with β-diketones to yield 2,4-disubstituted quinolines.[5]

  • Doebner-von Miller Reaction: This robust reaction utilizes an aniline and an α,β-unsaturated carbonyl compound, typically catalyzed by a strong acid, to produce quinolines.[7][8][9]

  • Friedländer Annulation: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base.[10][11][12][13][14]

An alternative and often highly effective strategy for the synthesis of 2-piperazinyl-quinolines involves the nucleophilic aromatic substitution (SNAr) on a pre-functionalized quinoline ring. This approach is particularly advantageous when the piperazine moiety is introduced in a later synthetic step, allowing for greater molecular diversity. A common precursor for this strategy is a 2-chloroquinoline derivative, which readily undergoes substitution with amines like piperazine.

This guide will focus on a convergent synthesis strategy that combines the construction of the 4-methyl-2-chloroquinoline core followed by a nucleophilic aromatic substitution with piperazine. This approach offers high yields and a modularity that is beneficial for the synthesis of a library of related derivatives.

Synthetic Workflow and Mechanism

The proposed synthetic pathway is a two-step process. The first step is the synthesis of the 4-methyl-2-hydroxyquinoline intermediate via the Gould-Jacobs reaction.[15][16][17][18] This is followed by chlorination and subsequent nucleophilic aromatic substitution with piperazine.

Synthesis_Workflow cluster_Gould_Jacobs Gould-Jacobs Reaction cluster_Substitution Functionalization Aniline Aniline Intermediate1 Anilidomethylenemalonate Intermediate Aniline->Intermediate1 Condensation DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate1 Quinolinone 4-Hydroxy-3-carboethoxyquinoline Intermediate1->Quinolinone Thermal Cyclization Hydrolysis Saponification Quinolinone->Hydrolysis Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Hydroxyquinoline 4-Hydroxyquinoline Decarboxylation->Hydroxyquinoline Chlorination Chlorination (POCl3) Hydroxyquinoline->Chlorination Chloroquinoline 2-Chloro-4-methylquinoline Chlorination->Chloroquinoline Final_Product This compound Chloroquinoline->Final_Product Nucleophilic Aromatic Substitution Piperazine Piperazine Piperazine->Final_Product

Caption: Synthetic workflow for this compound.

The key mechanistic step in this synthesis is the nucleophilic aromatic substitution of the 2-chloroquinoline with piperazine. The electron-withdrawing nitrogen atom in the quinoline ring activates the C2 position for nucleophilic attack.

SNAr_Mechanism Reactants 2-Chloro-4-methylquinoline Piperazine Meisenheimer Meisenheimer Complex (Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product This compound Meisenheimer->Product Loss of Leaving Group Chloride Chloride Ion Meisenheimer->Chloride

Caption: Mechanism of the Nucleophilic Aromatic Substitution (SNAr) step.

Detailed Experimental Protocol

Synthesis of 4-Methyl-2-hydroxyquinoline

This procedure is adapted from the Gould-Jacobs reaction.[15][16][18]

Materials:

  • m-Toluidine

  • Diethyl malonate

  • Triethyl orthoformate

  • Acetic anhydride

  • Diphenyl ether

  • Phosphorus oxychloride (POCl₃)

  • Piperazine

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethanol

  • Ethyl acetate

  • Hexane

Step 1: Synthesis of Diethyl (m-tolyamino)methylenemalonate

  • In a round-bottom flask, combine m-toluidine (1.0 eq), diethyl malonate (1.1 eq), and triethyl orthoformate (1.2 eq).

  • Add a catalytic amount of acetic anhydride.

  • Heat the mixture at 140-150 °C for 2 hours, distilling off the ethanol formed during the reaction.

  • Cool the reaction mixture and purify the crude product by vacuum distillation or crystallization from ethanol to yield the intermediate.

Step 2: Cyclization to Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

  • Add the diethyl (m-tolyamino)methylenemalonate intermediate to a high-boiling solvent such as diphenyl ether.

  • Heat the mixture to 250 °C for 30 minutes.

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry under vacuum.

Step 3: Hydrolysis and Decarboxylation to 4-Methyl-2-hydroxyquinoline

  • Suspend the product from Step 2 in a 10% aqueous sodium hydroxide solution.

  • Reflux the mixture for 2 hours.

  • Cool the solution and acidify with concentrated hydrochloric acid to a pH of approximately 4-5 to precipitate the 4-methyl-2-hydroxyquinoline.

  • Filter the solid, wash with cold water, and dry.

Synthesis of 2-Chloro-4-methylquinoline
  • In a round-bottom flask equipped with a reflux condenser, carefully add 4-methyl-2-hydroxyquinoline (1.0 eq) to phosphorus oxychloride (POCl₃) (5.0 eq).

  • Heat the mixture to reflux at 110 °C for 2 hours.

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-4-methylquinoline.

  • Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Synthesis of this compound

A procedure for a similar synthesis is described for 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde.[19]

  • In a round-bottom flask, dissolve 2-chloro-4-methylquinoline (1.0 eq) in dimethylformamide (DMF).

  • Add piperazine (2.0 eq) and anhydrous potassium carbonate (K₂CO₃) (2.5 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a dichloromethane-methanol gradient to yield the final product, this compound.

Characterization Data

The synthesized compounds should be characterized by standard spectroscopic methods to confirm their identity and purity.

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Mass Spec (m/z)
2-Chloro-4-methylquinoline8.05 (d, 1H), 7.85 (d, 1H), 7.65 (t, 1H), 7.45 (t, 1H), 7.30 (s, 1H), 2.60 (s, 3H)150.5, 148.0, 145.2, 130.1, 129.5, 127.8, 126.5, 124.0, 122.1, 18.5[M+H]+ calc. for C₁₀H₈ClN: 177.03; found: 177.1
This compound7.90 (d, 1H), 7.70 (d, 1H), 7.50 (t, 1H), 7.20 (t, 1H), 6.80 (s, 1H), 3.80 (t, 4H), 3.00 (t, 4H), 2.50 (s, 3H)158.0, 148.5, 145.0, 129.8, 129.0, 125.5, 123.0, 121.0, 108.0, 52.5, 46.0, 18.8[M+H]+ calc. for C₁₄H₁₇N₃: 227.14; found: 228.15

Note: The spectral data presented are predicted values and should be confirmed by experimental analysis.[1][2][20][21][22]

Conclusion

This guide has outlined a robust and versatile synthetic strategy for the preparation of novel this compound derivatives. The presented two-step approach, combining a classical quinoline synthesis with a modern functionalization technique, provides a reliable pathway for accessing these valuable compounds. The detailed experimental protocols and characterization data serve as a practical resource for researchers in the field of synthetic and medicinal chemistry. The modularity of this synthetic route allows for the generation of a diverse library of analogues for further investigation in drug discovery programs.

References

An In-Depth Technical Guide to the In Silico Prediction of Molecular Targets for 4-Methyl-2-piperazin-1-yl-quinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for the in silico identification of protein targets for the novel compound 4-Methyl-2-piperazin-1-yl-quinoline. Designed for researchers and professionals in drug development, this document moves beyond a simple recitation of methods to explain the strategic rationale behind constructing a multi-faceted computational workflow. Our approach is rooted in the principle of methodological orthogonality—the convergence of evidence from distinct computational strategies—to build a robust, high-confidence profile of a compound's likely biological interactions.

Preamble: The Rationale for a Multi-Pronged In Silico Strategy

In modern drug discovery, identifying the molecular target of a bioactive compound is a critical step that illuminates its mechanism of action, potential for therapeutic application, and possible off-target liabilities.[1] The process, often termed "target fishing" or "reverse pharmacology," can be dramatically accelerated and de-risked through computational methods before committing to resource-intensive experimental validation.[2][3]

The subject of our investigation, this compound, is a synthetic small molecule. Its structure can be found in public databases like PubChem under the Chemical Identifier (CID) 598754.[4] The quinoline core is a well-established scaffold in medicinal chemistry, present in numerous compounds with diverse activities, including anti-cancer and anti-malarial agents.[5] The piperazine moiety is also a common pharmacophore, frequently associated with activity at G-protein coupled receptors (GPCRs) and ion channels.[6][7][8] This existing knowledge provides a fertile ground for hypothesis generation but requires a systematic approach to pinpoint specific targets with confidence.

Our strategy is built on the integration of three pillars of computational target prediction: ligand-based similarity, structure-based interaction modeling, and machine learning-driven pattern recognition. By demanding consensus from these orthogonal approaches, we mitigate the inherent limitations of any single method and significantly increase the predictive power of our final hypothesis.

Part 1: The Computational Workflow: From Compound to Candidate Targets

The entire process is designed as a logical funnel, starting with broad, rapid screening methods and progressively moving towards more computationally intensive and specific analyses.

G cluster_0 Phase 1: Preparation & Ligand-Based Analysis cluster_1 Phase 2: Structure-Based & AI Analysis cluster_2 Phase 3: Synthesis & Validation A Step 1: Compound Preparation (SMILES to 3D Structure) B Step 2: Ligand Similarity Prediction (e.g., SwissTargetPrediction) A->B C Step 3: Pharmacophore Modeling (Feature Identification) A->C D Step 4: Reverse Docking (Screening against Protein Database) A->D F Step 6: Consensus Scoring & Pathway Analysis B->F Target List 1 C->F Target List 2 D->F Target List 3 E Step 5: Machine Learning Prediction (DTI Models) E->F Target List 4 G Step 7: Hypothesis Generation (Ranked Target List) F->G H Step 8: Experimental Validation (Binding & Functional Assays) G->H

Caption: Overall workflow for in silico target prediction.

Step 1: Query Molecule Preparation and Characterization

Causality: The quality of all downstream predictions is contingent upon an accurate and energetically favorable representation of the query molecule. A 2D representation is insufficient for methods that rely on shape, electrostatics, and 3D interactions.

Protocol:

  • Obtain Canonical Representation: Retrieve the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound from a reliable database such as PubChem.[4][9][10][11][12]

    • SMILES: CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2C

  • 2D to 3D Conversion: Utilize a computational chemistry toolkit (e.g., Open Babel) to convert the 2D SMILES string into a 3D structure.

  • Protonation and Tautomeric State Assignment: Assign the most probable protonation state at a physiological pH of 7.4. The piperazine moiety is a key consideration here.

  • Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy, stable conformation. This step resolves any steric clashes or unnatural bond angles from the initial conversion.

Data Presentation: Physicochemical Properties

PropertyValueSignificance
Molecular FormulaC14H17N3Basic chemical identity.
Molecular Weight227.31 g/mol Falls within the "drug-like" range.
XLogP32.5Indicates good membrane permeability.
H-Bond Donors1The secondary amine in the piperazine ring.
H-Bond Acceptors3The two nitrogen atoms in the quinoline and piperazine rings.

Data sourced from PubChem CID 598754.[4]

Step 2: Ligand-Based Target Prediction via Similarity Principle

Causality: This approach is founded on the Similar Property Principle: structurally similar molecules are likely to have similar biological activities.[13] By identifying known bioactive compounds that are structurally analogous to our query, we can infer its potential targets.

Protocol: Using an Integrated Web Server

  • Platform Selection: Utilize a comprehensive, user-friendly web server like SwissTargetPrediction, which screens the query against a curated library of known ligands from databases like ChEMBL.[14][15][16][17][18]

  • Job Submission: Input the SMILES string of this compound into the server and select the target organism (e.g., Homo sapiens).

  • Analysis of Results: The server returns a ranked list of predicted targets based on a combined 2D and 3D similarity score to known active ligands. The results typically include the target class, the probability of interaction, and links to the known ligands driving the prediction.

Data Presentation: Exemplar SwissTargetPrediction Output

Target ClassTarget NameUniProt IDProbabilityKnown Actives (ChEMBL)
KinaseEpidermal growth factor receptor (EGFR)P005330.15150
GPCRDopamine D2 Receptor (DRD2)P144160.12120
ProteaseThrombin (F2)P007340.0985
Ion ChannelPotassium voltage-gated channel subfamily H member 2 (hERG)Q128090.0875
Note: This is a representative table. Actual results may vary.

Trustworthiness: This method's reliability is directly tied to the size and diversity of the underlying ligand database. A prediction is stronger if it is supported by multiple, structurally diverse known ligands.

Step 3: Structure-Based Target Prediction via Reverse Docking

Causality: This method moves from ligand similarity to direct physical interaction modeling. It computationally "tests" the binding of our query molecule against a large panel of 3D protein structures, hypothesizing that a strong, energetically favorable binding prediction indicates a potential interaction.[2][19]

Protocol:

  • Ligand Preparation: Use the energy-minimized 3D structure from Step 1.

  • Target Database Preparation: Select a pre-compiled and curated database of high-quality, druggable protein structures (e.g., the PDBbind refined set). Each structure's binding site must be clearly defined.

  • Automated Docking Workflow: Employ a validated docking program (e.g., Glide, AutoDock Vina) to systematically dock the query ligand into the active site of every protein in the database.[20][21][22][23][24] This is a computationally intensive process.

  • Scoring and Ranking: Each protein-ligand "pose" is assigned a score that estimates the binding free energy. Targets are then ranked from the most to the least favorable predicted binding affinity.

  • Pose Analysis (Critical): Manually inspect the top-ranked docking poses. A credible prediction requires not just a good score, but also a physically plausible binding mode, characterized by well-formed hydrogen bonds, hydrophobic packing, and favorable electrostatic interactions.

G cluster_0 Ligand Preparation cluster_1 Target Database cluster_2 Docking & Scoring cluster_3 Analysis ligand Energy-Minimized 3D Ligand Structure docking Automated Docking (e.g., Glide, Vina) ligand->docking target_db Curated Database of 3D Protein Structures target_db->docking scoring Binding Affinity Scoring docking->scoring ranking Rank Targets by Score scoring->ranking pose_analysis Visual Inspection of Binding Pose ranking->pose_analysis final_list Ranked Target List pose_analysis->final_list Plausible Interactions

Caption: Workflow for the reverse docking protocol.

Data Presentation: Exemplar Reverse Docking Results

RankTarget ProteinPDB IDDocking Score (kcal/mol)Key Predicted Interactions
1c-Src Kinase2SRC-9.8H-bond with hinge region Met341
2Acetylcholinesterase4EY7-9.5Pi-cation stack with Trp86
3Beta-2 adrenergic receptor2RH1-9.2Salt bridge with Asp113
Note: This is a representative table. Scores and interactions are hypothetical examples.
Step 4: Machine Learning and AI-Based Prediction

Causality: Machine learning (ML) and deep learning models can identify complex, non-linear relationships between chemical structures and biological activity that may be missed by simpler similarity or docking methods.[25][26][27] These models are trained on vast datasets of known drug-target interactions (DTIs).[1][28]

Protocol:

  • Feature Extraction: The query molecule's structure is converted into a numerical representation (a "fingerprint" or graph embedding). Protein targets are similarly represented by their amino acid sequence or structural properties.

  • Model Application: These numerical representations are fed into a pre-trained deep learning model (e.g., a graph convolutional network or transformer model) that has learned the patterns of interaction.

  • Prediction Output: The model outputs a probability score for the interaction between the query molecule and a large array of potential protein targets.

Trustworthiness: The predictive power of these models is highly dependent on the quality and scope of their training data. It is crucial to use models that have been rigorously validated on external datasets and to be aware of their applicability domain (i.e., whether the query molecule is sufficiently similar to the types of molecules the model was trained on).

Part 2: Synthesis, Hypothesis Generation, and the Path to Validation

Step 5: Consensus Scoring and Pathway Analysis

Causality: The most robust predictions are those that appear across multiple, independent lines of computational evidence. A target predicted by ligand similarity, favorable docking, and a machine learning model is a significantly higher-confidence candidate than one predicted by a single method alone.

Protocol:

  • Aggregate Data: Collate the ranked target lists from the ligand-based (Step 2), structure-based (Step 3), and ML-based (Step 4) analyses into a single master table.

  • Identify Consensus Hits: Assign a higher priority to targets that appear in the top results of two or more methods. For example, if EGFR is a top hit in SwissTargetPrediction and also shows a top docking score, it becomes a high-priority candidate.

  • Biological Pathway Enrichment: Input the list of high-confidence consensus targets into a pathway analysis tool (e.g., KEGG, Reactome). This analysis can reveal if the predicted targets are functionally related and converge on a specific signaling pathway (e.g., the MAPK signaling pathway for multiple kinases). This adds a layer of biological plausibility to the predictions.

G cluster_0 Input Data cluster_1 Analysis cluster_2 Output A Target List from Ligand-Based Methods D Aggregate & Find Overlap A->D B Target List from Structure-Based Methods B->D C Target List from Machine Learning C->D E Biological Pathway Enrichment Analysis (e.g., KEGG) D->E F High-Confidence Candidate Targets E->F G Prioritized Hypotheses for Experimental Validation F->G

Caption: Data integration and hypothesis generation workflow.

Step 6: The Imperative of Experimental Validation

Recommended Validation Strategy:

  • Biochemical Assays: For the top 1-3 high-confidence targets, perform direct binding or functional assays.

    • Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm a physical interaction and determine binding affinity (KD).

    • Enzymatic Assays: If the predicted target is an enzyme (e.g., a kinase), perform an in vitro activity assay to determine if the compound inhibits or activates it (IC50/EC50).

  • Cell-Based Assays: If a direct interaction is confirmed, progress to cell-based models. Assess the compound's effect on a cellular pathway known to be modulated by the target protein (e.g., measuring phosphorylation of a downstream substrate for a kinase inhibitor).

Conclusion

This guide has outlined a rigorous, multi-modal in silico workflow for identifying the molecular targets of this compound. By integrating ligand-based, structure-based, and machine learning approaches, we construct a layered evidence model that elevates predictions from mere speculation to well-reasoned, testable hypotheses. This self-validating system, where orthogonal methods must converge on a consensus, provides the highest degree of confidence possible before engaging in the critical, and final, step of experimental validation.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Anticancer Assays with 4-Methyl-2-piperazin-1-yl-quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Quinoline Derivatives

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] In the field of oncology, quinoline derivatives have emerged as a promising class of anticancer agents, demonstrating the ability to inhibit cancer cell proliferation and induce programmed cell death through diverse mechanisms.[2][3] These mechanisms often involve targeting fundamental cellular processes such as DNA replication, cell division, and survival signaling pathways.[3]

This document provides a comprehensive guide for the initial in vitro characterization of a novel quinoline derivative, 4-Methyl-2-piperazin-1-yl-quinoline. While specific data for this particular compound is not yet widely available, the protocols outlined herein are based on established methodologies for evaluating compounds of this class. We will proceed with the hypothesis that, like other quinoline derivatives, this compound may exert its anticancer effects by inducing cell cycle arrest and apoptosis.[4][5]

This guide will detail a logical, multi-stage workflow designed to first establish the cytotoxic potential of the compound and then to elucidate its fundamental mechanism of action.

Experimental Workflow Overview

A systematic approach is crucial to characterize the anticancer properties of a novel compound. The following workflow provides a robust framework for initial screening and subsequent mechanistic studies.

G cluster_0 Stage 1: Cytotoxicity Screening cluster_1 Stage 2: Mechanistic Analysis cluster_2 Stage 3: Apoptosis Confirmation a Prepare Compound Stock (this compound) c Perform SRB or MTT Assay a->c b Select & Culture Cancer Cell Lines (e.g., A549, MCF-7, HCT-116) b->c d Determine IC50 Values c->d e Cell Cycle Analysis (Flow Cytometry with PI Staining) d->e Based on IC50 f Apoptosis Induction Assays d->f Based on IC50 g Annexin V / PI Staining (Flow Cytometry) f->g h Caspase-Glo 3/7 Assay (Luminescence) f->h

Caption: A logical workflow for the in vitro evaluation of a novel anticancer compound.

Stage 1: Primary Cytotoxicity Assessment (SRB Assay)

Principle: The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number based on the measurement of total cellular protein content.[6] It is a reliable method for assessing cytotoxicity and has the advantage of being independent of the cell's metabolic state, which can sometimes interfere with results from tetrazolium-based assays like MTT.[5] The assay involves fixing cells with trichloroacetic acid (TCA), staining the cellular proteins with SRB, and then solubilizing the bound dye for quantification.[6][7]

Recommended Cell Lines and Seeding Densities

The selection of a diverse panel of cancer cell lines is critical for evaluating the breadth of a compound's activity. The following are commonly used lines representing different cancer types.

Cell LineCancer TypeRecommended Seeding Density (cells/well in 96-well plate)
A549 Lung Carcinoma5,000 - 8,000[8][9]
MCF-7 Breast Adenocarcinoma10,000[8]
HCT-116 Colorectal Carcinoma20,000[8]
HeLa Cervical Cancer5,000 - 10,000[10]

Note: These densities are a starting point and should be optimized for your specific laboratory conditions to ensure cells are in an exponential growth phase during the treatment period.

Protocol: Sulforhodamine B (SRB) Assay

Materials:

  • 96-well flat-bottom microtiter plates

  • Selected cancer cell lines

  • Complete culture medium

  • This compound (solubilized in an appropriate solvent, e.g., DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Multichannel pipette

  • Microplate reader (absorbance at 510-540 nm)

Procedure:

  • Cell Seeding: Seed 100 µL of cell suspension per well in 96-well plates at the pre-determined optimal density. Include wells with medium only for background control. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent used for the compound). Incubate for 48-72 hours.[7]

  • Cell Fixation: Carefully remove the culture medium. Gently add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[11]

  • Washing: Remove the TCA solution and wash the plates four to five times with 1% acetic acid to remove unbound dye.[6] Allow the plates to air-dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well. Incubate at room temperature for 30 minutes.[5]

  • Solubilization: Quickly wash the plates again with 1% acetic acid to remove unbound SRB dye.[6] Once the plates are completely dry, add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[11]

  • Data Acquisition: Place the plate on a shaker for 5-10 minutes to ensure complete solubilization. Measure the absorbance (Optical Density, OD) at approximately 510 nm using a microplate reader.[11]

Data Analysis: Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = 100 - [ (Mean OD of Treated Cells - Mean OD of Blank) / (Mean OD of Vehicle Control - Mean OD of Blank) ] x 100 Plot the percentage of growth inhibition against the log of the compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50) value.

Stage 2: Mechanistic Analysis - Cell Cycle Perturbation

Principle: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell growth arrest and subsequent cell death.[4] Flow cytometry using propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[12][13]

Protocol: Cell Cycle Analysis by PI Staining

Materials:

  • 6-well plates

  • Selected cancer cell lines

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol, ice-cold

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)[13]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and wash the cell pellet once with cold PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[14] Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet.[13] Discard the ethanol and wash the pellet twice with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing RNase A (100 µg/mL) and PI (50 µg/mL) in PBS.[2][13]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[14]

  • Data Acquisition: Analyze the samples on a flow cytometer. Collect fluorescence data for at least 10,000 events per sample. Use a dot plot of the PI signal area versus width to exclude doublets and aggregates from the analysis.[14]

Data Analysis: The DNA content histograms are analyzed using cell cycle analysis software (e.g., ModFit LT™, FlowJo™). The software deconvolutes the histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control suggests a compound-induced cell cycle arrest at that checkpoint.

Stage 3: Apoptosis Induction and Confirmation

Principle: Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate tumor cells.[14] It is characterized by specific morphological and biochemical events, including the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane and the activation of executioner caspases (caspase-3 and -7).[3] We will use two complementary assays to confirm apoptosis.

G cluster_0 Apoptosis Detection Methods a Treated Cancer Cells b Annexin V/PI Staining a->b c Caspase-Glo 3/7 Assay a->c d Flow Cytometry Analysis b->d e Luminescence Measurement c->e f Early Apoptosis (Annexin V+) d->f g Late Apoptosis (Annexin V+/PI+) d->g h Caspase-3/7 Activity e->h

Caption: A dual-assay approach for the robust detection and confirmation of apoptosis.

Protocol 1: Annexin V/PI Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1] Annexin V, a calcium-dependent protein, has a high affinity for phosphatidylserine (PS), which is translocated to the outer cell membrane during early apoptosis.[3][15] Propidium Iodide (PI) is a nucleic acid stain that is excluded by viable cells but can penetrate cells with compromised membranes, characteristic of late apoptosis or necrosis.[15]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Treated and control cells

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis. Harvest approximately 1-5 x 10⁵ cells by centrifugation.[1]

  • Washing: Wash cells once with cold PBS and carefully discard the supernatant.[1]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[1]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[1][16]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[1]

  • Data Acquisition: Analyze the samples by flow cytometry immediately (within 1 hour). Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.

Data Analysis: The flow cytometry data will be displayed as a dot plot with four quadrants:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[1]

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[1]

  • Upper-Left (Annexin V- / PI+): Necrotic cells.

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Protocol 2: Caspase-Glo® 3/7 Assay

Principle: The activation of caspase-3 and caspase-7 is a hallmark of apoptosis.[17] This luminescent assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[17] When this substrate is cleaved by active caspase-3/7, it releases aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[18][19]

Materials:

  • Caspase-Glo® 3/7 Assay System (e.g., from Promega)

  • White-walled 96-well plates

  • Treated and control cells

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the SRB assay. The final volume in each well should be 100 µL.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[19]

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[19]

  • Incubation: Mix the contents by placing the plate on a shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.[20]

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

Data Analysis: The luminescent signal is directly proportional to the amount of active caspase-3/7. Compare the signal from treated cells to that of the vehicle control to determine the fold-increase in caspase activity. A significant increase in luminescence indicates the induction of apoptosis.

Hypothetical Signaling Pathway

Based on the known mechanisms of similar quinoline derivatives, this compound may induce apoptosis by disrupting key cellular processes, potentially leading to cell cycle arrest and the activation of the intrinsic apoptotic pathway.

G compound This compound target Cellular Target (e.g., Tubulin, Kinase, DNA) compound->target stress Cellular Stress target->stress g2m_arrest G2/M Phase Arrest stress->g2m_arrest bcl2_family Modulation of Bcl-2 Family Proteins stress->bcl2_family apoptosis Apoptosis g2m_arrest->apoptosis mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 caspase37->apoptosis

Caption: A potential mechanism of action for a novel quinoline-based anticancer agent.

References

Application Notes: Evaluating the Antibacterial Potential of 4-Methyl-2-piperazin-1-yl-quinoline and Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antibacterial Agents

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. The dwindling efficacy of existing antibiotics necessitates the urgent discovery and development of novel chemical entities with unique mechanisms of action.[1][2] Historically, heterocyclic compounds have formed the backbone of many successful chemotherapies. Among these, the quinoline and piperazine nuclei are distinguished pharmacophores that appear in numerous marketed drugs, including a significant portion of antibiotics.[3][4]

The molecular hybridization of a quinoline scaffold with a piperazine moiety has proven to be a particularly fruitful strategy in antibacterial drug discovery.[3][5] This combination often results in compounds with a broad spectrum of activity, encompassing both Gram-positive and Gram-negative pathogens.[6][7] The specific compound, 4-Methyl-2-piperazin-1-yl-quinoline , represents a core structure within this chemical class. While this exact molecule is not extensively studied, its structural analogues, particularly those with a C2-piperazinyl substitution, have shown remarkable antibacterial potential, making this scaffold a compelling subject for investigation.[5]

This guide provides a comprehensive framework and detailed protocols for the systematic evaluation of the antibacterial properties of this compound and its derivatives.

The 2-Piperazinyl-Quinoline Scaffold: Structural & Mechanistic Insights

The quinoline-piperazine framework offers a versatile platform for medicinal chemists. The substitution pattern on both the quinoline and piperazine rings dramatically influences the compound's physicochemical properties and biological activity.

  • Positional Isomerism : The attachment point of the piperazine ring to the quinoline core is critical. While many studies focus on C4-piperazinyl quinolines, recent research has highlighted the potent and distinct activity of C2-substituted derivatives.[5]

  • Quinoline Ring Substituents : The methyl group at the C4 position of the target compound may influence lipophilicity and steric interactions with the biological target. Other substitutions, such as fluorine or methoxy groups, have been shown to enhance the antibacterial potency of the quinoline core.[3]

  • Piperazine Ring Substituents : The terminal nitrogen of the piperazine ring is a key site for modification, allowing for the introduction of various side chains to modulate activity, target specificity, and pharmacokinetic properties.[1]

Postulated Mechanism of Action

While the precise mechanism for this compound must be determined experimentally, the primary mode of action for the broader class of quinolone antibiotics is the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV .[3]

  • DNA Gyrase : Predominantly the target in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process vital for relieving torsional stress during replication and transcription.

  • Topoisomerase IV : The main target in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) daughter chromosomes after replication.

Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately results in rapid cell death. Recent studies on novel quinoline derivatives also suggest other potential mechanisms, such as targeting lipopolysaccharide (LPS) transport in Gram-negative bacteria or inhibiting other crucial enzymes like tyrosyl-tRNA synthetase.[8]

Mechanism_of_Action Compound This compound CellEntry Bacterial Cell Entry Compound->CellEntry Crosses membrane Gyrase DNA Gyrase (Gram-Negative) CellEntry->Gyrase TopoIV Topoisomerase IV (Gram-Positive) CellEntry->TopoIV Supercoiling (-) Supercoiling Gyrase->Supercoiling enables DSB Double-Strand Breaks Gyrase->DSB Inhibition leads to Decatenation Chromosome Decatenation TopoIV->Decatenation enables TopoIV->DSB Inhibition leads to Replication DNA Replication Fork Replication->Supercoiling requires Replication->Decatenation requires Death Bacterial Cell Death DSB->Death

Caption: Postulated mechanism of quinoline-piperazine derivatives.

Core Application Protocols

The following protocols provide a standardized workflow for assessing the antibacterial efficacy of a novel compound. It is imperative to perform these assays in triplicate and include appropriate controls (positive, negative, and vehicle) in every experiment.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard.[10][11]

Materials:

  • 96-well sterile, flat-bottom microtiter plates

  • Test compound (e.g., this compound) stock solution (e.g., 10 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (MHB)[12][13]

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Spectrophotometer (600 nm)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: a. From a fresh agar plate (18-24h growth), pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[14] c. Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. This will result in a final concentration of 5 x 10⁵ CFU/mL in the test wells.[13]

  • Compound Dilution Plate: a. Add 100 µL of MHB to wells 2 through 12 of a 96-well plate. b. Prepare a starting concentration of the test compound in well 1. For example, to achieve a final starting concentration of 128 µg/mL, add 200 µL of a 128 µg/mL compound solution in MHB to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no compound). Well 12 will serve as the sterility control (MHB only, no bacteria).

  • Inoculation: a. Add 100 µL of the diluted bacterial inoculum (from step 1c) to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each well is 200 µL. The final bacterial concentration is ~5 x 10⁵ CFU/mL.

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.[14]

  • Reading the MIC: a. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). The result can be confirmed by reading the optical density (OD₆₀₀) on a plate reader.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the final inoculum after incubation.[15] This assay is a direct extension of the MIC test.

Procedure:

  • Subculturing: Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC (and any other clear wells).

  • Plating: From each selected well, pipette a 10-100 µL aliquot and spread it onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).[9]

  • Incubation: Incubate the plates at 37°C for 24-48 hours, until colonies are clearly visible on the control plate (plated from the initial inoculum).[9]

  • Determining the MBC: The MBC is the lowest compound concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[12] If the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction means ≤500 CFU/mL.

Interpretation:

  • If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal .[9]

  • If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic .

Protocol 3: Anti-Biofilm Activity Assessment

Bacterial biofilms are a major cause of persistent infections and exhibit high tolerance to antibiotics. The crystal violet assay is a standard method for quantifying biofilm mass.[16][17]

Materials:

  • 96-well sterile, flat-bottom tissue culture-treated plates

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose (promotes biofilm formation)

  • 0.1% Crystal Violet solution

  • 33% Acetic Acid or 95% Ethanol

Procedure:

  • Biofilm Formation: a. Prepare a 1:100 dilution of an overnight bacterial culture in TSB + 1% glucose. b. Add 100 µL of this diluted culture to the wells of a 96-well plate. c. Add 100 µL of the test compound at various concentrations (e.g., sub-MIC levels like 0.25x, 0.5x MIC) to the wells. Include a no-compound control. d. Incubate the plate statically (without shaking) at 37°C for 24-48 hours.[18]

  • Washing: a. Gently discard the planktonic (free-floating) cells from the wells. b. Carefully wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells. Take care not to dislodge the biofilm.[19]

  • Staining: a. Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[20] b. Discard the stain and wash the wells thoroughly with water until the wash water is clear.

  • Quantification: a. Dry the plate completely (e.g., overnight at room temperature or for 1-2 hours at 60°C).[19] b. Solubilize the bound crystal violet by adding 200 µL of 33% acetic acid or 95% ethanol to each well.[20] c. Incubate for 10-15 minutes, mixing gently to ensure all the dye is dissolved. d. Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at 595 nm using a plate reader.[18][20] A lower absorbance value in the presence of the compound indicates biofilm inhibition.

Data Presentation

Summarize all quantitative data in a clear, structured table for easy comparison of the compound's activity across different bacterial strains.

Bacterial StrainTypeATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureusGram-Positive29213
Enterococcus faecalisGram-Positive29212
Escherichia coliGram-Negative25922
Pseudomonas aeruginosaGram-Negative27853
Ciprofloxacin (Control)--

Experimental Workflow

The entire process, from initial screening to advanced characterization, can be visualized as a logical progression.

Experimental_Workflow cluster_0 In Vitro Susceptibility Testing cluster_1 Anti-Biofilm Activity Prep Prepare Compound Stock & Bacterial Inoculum MIC Protocol 1: Determine MIC (Broth Microdilution) Prep->MIC Biofilm Protocol 3: Biofilm Inhibition Assay (Crystal Violet) Prep->Biofilm MBC Protocol 2: Determine MBC MIC->MBC Data1 Calculate MBC/MIC Ratio MBC->Data1 Classify Classify: Bactericidal vs. Bacteriostatic Data1->Classify Quantify Quantify Biofilm Mass (Absorbance @ 595nm) Biofilm->Quantify

Caption: Workflow for antibacterial evaluation of test compounds.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust foundation for characterizing the antibacterial potential of this compound and its analogues. A promising compound will exhibit low MIC values against a broad range of pathogens, demonstrate bactericidal activity (low MBC/MIC ratio), and potentially inhibit biofilm formation.

Successful identification of in vitro activity should be followed by further studies, including:

  • Time-kill kinetics assays to understand the dynamics of bacterial killing.

  • Mechanism of action studies , such as DNA gyrase inhibition assays or membrane permeabilization assays.

  • In vitro toxicity testing using mammalian cell lines to assess preliminary safety.

  • In vivo efficacy studies in appropriate animal models of infection to determine therapeutic potential.

By following this systematic approach, researchers can effectively evaluate this promising chemical scaffold and contribute to the development of the next generation of antibacterial agents.

References

Application Note: A Validated Reverse-Phase HPLC Method for Purity Determination of 4-Methyl-2-piperazin-1-yl-quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, specific, and validated high-performance liquid chromatography (HPLC) method for the determination of purity and the quantification of related substances for 4-Methyl-2-piperazin-1-yl-quinoline. The method utilizes reverse-phase chromatography with gradient elution and UV detection, providing excellent resolution and sensitivity. The protocol herein is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering a comprehensive guide from principle to practice, including a full validation strategy compliant with International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

This compound is a heterocyclic compound featuring both a quinoline and a piperazine moiety. Such structures are common scaffolds in medicinal chemistry and are often investigated as active pharmaceutical ingredients (APIs) or key intermediates.[1] The purity of an API is a critical quality attribute that directly impacts its safety and efficacy. Therefore, a reliable and accurate analytical method is essential to quantify the main component and detect any potential impurities, which may include starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolving power, sensitivity, and applicability to non-volatile and thermally labile compounds like this compound.[2] This guide employs a Reverse-Phase HPLC (RP-HPLC) approach, which is ideally suited for separating moderately polar to nonpolar aromatic compounds.[3][4][5]

Causality of Methodological Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected as the stationary phase. Its nonpolar nature provides strong hydrophobic interactions with the aromatic quinoline ring, which is essential for achieving good retention. C18 columns are widely regarded as versatile and robust for the analysis of a broad range of pharmaceutical compounds.[6][7]

  • Mobile Phase: The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile). The basic nitrogen atoms in the quinoline and piperazine rings require pH control to ensure consistent protonation and avoid poor peak shapes (e.g., tailing). A slightly acidic mobile phase (pH ~3.0) ensures these nitrogens are fully protonated, leading to sharp, symmetrical peaks. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is employed. This is critical for impurity profiling, as it allows for the effective elution of both early-eluting polar impurities and late-eluting nonpolar impurities within a reasonable analysis time.

  • UV Detection: The conjugated aromatic system of the quinoline core imparts strong UV absorbance, making UV detection a highly sensitive and appropriate choice for quantification.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the analysis.

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Data Acquisition: Chromatography Data System (CDS) software (e.g., Empower, Chromeleon).

  • Analytical Column: A C18 column (e.g., Waters Symmetry C18, Agilent Zorbax RX-C18, or equivalent), 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Formic Acid (≥98%)

    • This compound Reference Standard (well-characterized, purity >99.5%)

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in Water. (Add 1.0 mL of formic acid to 1 L of HPLC grade water and mix thoroughly).

  • Mobile Phase B (Organic): 0.1% (v/v) Formic Acid in Acetonitrile. (Add 1.0 mL of formic acid to 1 L of HPLC grade acetonitrile and mix thoroughly).

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Reference Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (for Assay, approx. 50 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Working Standard Solution (for Impurity Analysis, approx. 0.5 µg/mL or 0.1% level): Pipette 1.0 mL of the Working Standard Solution (50 µg/mL) into a 100 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Chromatographic Conditions

All quantitative parameters for the HPLC method are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
25.0
30.0
30.1
35.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by PDA scan)
Run Time 35 minutes
System Suitability Testing (SST)

Before commencing any analysis, the system's performance must be verified. This is achieved by injecting the Working Standard Solution (50 µg/mL) five times and evaluating the results against predefined criteria.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and system.
%RSD of Retention Time ≤ 1.0%Confirms the stability and precision of the pump/flow rate.

HPLC Method Validation Protocol (ICH Q2(R1) Framework)

Method validation is a mandatory process to demonstrate that the analytical procedure is suitable for its intended purpose.[8][9] The following protocols outline the validation experiments.

Diagram: HPLC Analysis Workflow

The overall process from sample handling to data reporting is visualized below.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases (A and B) sst Perform System Suitability Test (SST) prep_mobile->sst prep_std Prepare Reference Standard Solutions prep_std->sst prep_sample Prepare Sample Solution inject_sample Inject Sample Solutions prep_sample->inject_sample inject_std Inject Standard Solutions sst->inject_std If SST Passes acquire Acquire Chromatograms inject_std->acquire inject_sample->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity / Impurity Levels integrate->calculate report Generate Final Report calculate->report G Method Validated Analytical Method Specificity Specificity Method->Specificity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity & Range Method->Linearity Limits LOD / LOQ Method->Limits Robustness Robustness Method->Robustness Repeat Repeatability Precision->Repeat Intermediate Intermediate Precision Precision->Intermediate Linearity->Limits

References

Application Notes & Protocols for the In Vivo Evaluation of 4-Methyl-2-piperazin-1-yl-quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive, scientifically-grounded framework for the in vivo experimental design and evaluation of 4-Methyl-2-piperazin-1-yl-quinoline, a novel chemical entity. The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity through various mechanisms such as tyrosine kinase inhibition, apoptosis induction, and cell cycle arrest[1][2][3]. This guide is intended for researchers, scientists, and drug development professionals, offering a logical progression of studies from initial safety and pharmacokinetic profiling to robust efficacy and toxicology assessments. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure scientific integrity and reproducibility.

Introduction and Rationale

This compound (PubChem CID: 598754) is a small molecule whose biological activity is not yet extensively characterized in the public domain[4]. However, its core structure belongs to the quinoline family, a class of heterocyclic compounds frequently found in approved anticancer drugs and agents in clinical trials[1][2]. Derivatives of quinoline have shown efficacy against a wide range of cancer cell lines, including lung, breast, and leukemia[5][6][7]. Furthermore, the piperazine moiety is a common functional group in pharmacologically active compounds, often enhancing solubility and receptor binding affinity[8][9].

Given this structural precedent, a primary hypothesis for the in vivo evaluation of this compound is its potential as an anticancer agent. The following experimental roadmap is therefore designed to systematically investigate its safety, tolerability, pharmacokinetic profile, and antitumor efficacy in established preclinical models.

Integrated In Vivo Experimental Workflow

A successful preclinical in vivo program follows a phased approach, where data from earlier, simpler studies inform the design of later, more complex and resource-intensive experiments. This strategy maximizes the value of the data generated while adhering to ethical animal use principles.

InVivo_Workflow cluster_0 Phase 1: Preliminary Assessment cluster_2 Phase 3: Efficacy Evaluation cluster_3 Phase 4: Safety & Toxicology Formulation Compound Formulation & Vehicle Selection MTD Maximum Tolerated Dose (MTD) (Acute Toxicity) Formulation->MTD PK_Study Single-Dose PK Study (IV & PO Routes) MTD->PK_Study Efficacy Tumor Xenograft Efficacy Study PK_Study->Efficacy Inform Dosing Regimen Model Animal Model Selection (e.g., Xenograft) Model->Efficacy Tox Repeated-Dose Toxicology (Integrated with Efficacy Study) Efficacy->Tox   Concurrent Analysis Endpoint Analysis: - Clinical Chemistry - Hematology - Histopathology Tox->Analysis

Caption: High-level workflow for the in vivo evaluation of this compound.

Phase 1: Preliminary Assessment Protocols

Protocol: Compound Formulation and Vehicle Selection

Rationale: The formulation is critical for ensuring consistent and accurate dosing. The goal is to create a stable, homogenous solution or suspension that is well-tolerated by the animal. The choice of vehicle can significantly impact drug absorption and bioavailability.

Methodology:

  • Solubility Testing: Assess the solubility of this compound in common, biocompatible vehicles (e.g., Saline, 5% Dextrose, PBS, 0.5% Carboxymethylcellulose, 10% DMSO/90% Corn Oil).

  • Formulation Preparation:

    • Based on solubility data, select the simplest appropriate vehicle. For oral (PO) dosing, a suspension in 0.5% methylcellulose is often suitable. For intravenous (IV) dosing, a solution in a buffered saline with a co-solvent like PEG400 or Solutol HS 15 may be required.

    • Prepare a stock concentration that allows for a low dosing volume (typically 5-10 mL/kg for mice).

    • Ensure the final formulation is homogenous and stable for the duration of the experiment.

  • Vehicle Tolerance: Before initiating the main study, administer the chosen vehicle to a small cohort of animals to ensure it does not cause adverse effects.

Protocol: Maximum Tolerated Dose (MTD) Study

Rationale: An MTD study determines the highest dose of the compound that can be administered without causing unacceptable toxicity[10][11]. This is a crucial step to select dose levels for subsequent efficacy and toxicology studies. It helps establish the therapeutic index of the compound.

Methodology:

  • Animal Model: Use the same strain of mice intended for efficacy studies (e.g., BALB/c nude mice). Use both male and female animals (n=3-5 per group).

  • Study Design: A dose-escalation design is common. Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 30, 100, 300 mg/kg). Doses are typically administered as a single bolus via the intended therapeutic route (e.g., PO or intraperitoneal, IP).

  • Observations: Monitor animals intensively for the first 4-6 hours post-dose, and then daily for 7-14 days.

  • Endpoints:

    • Clinical Signs: Record any signs of toxicity, such as lethargy, ruffled fur, weight loss, abnormal posture, or respiratory distress.

    • Body Weight: Measure body weight daily. A weight loss of >20% is typically considered a sign of severe toxicity.

    • Mortality: Record any deaths.

  • MTD Definition: The MTD is defined as the highest dose that does not cause mortality, >20% body weight loss, or persistent signs of severe toxicity.

Parameter Description
Animal Species/Strain BALB/c nude mice, 6-8 weeks old
Group Size 3-5 per sex per dose group
Dose Levels Escalating doses (e.g., 10, 30, 100, 300 mg/kg)
Route of Administration PO or IP
Dosing Frequency Single dose
Observation Period 14 days
Primary Endpoints Mortality, Body Weight Change, Clinical Signs of Toxicity

Phase 2: Pharmacokinetic (PK) Profiling

Rationale: Pharmacokinetic studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound.[12][13] This is essential for designing an effective dosing regimen for efficacy studies by ensuring that the compound reaches and maintains a therapeutic concentration at the target site.[14][15]

Protocol: Single-Dose Pharmacokinetic Study in Mice

Methodology:

  • Animal Model: C57BL/6 or BALB/c mice are commonly used. Surgical modifications like jugular vein cannulation can facilitate serial blood sampling.[12]

  • Study Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg). This route provides 100% bioavailability and serves as a reference.

    • Group 2: Oral (PO) administration (e.g., 10 mg/kg, a dose well below the MTD).

  • Sample Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-dose. Plasma is separated by centrifugation.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Plot plasma concentration versus time. Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).

Route Dose (mg/kg) Time Points (hours post-dose) N (animals/timepoint)
IV 20.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 243
PO 100.25, 0.5, 1, 2, 4, 8, 243

Key PK Parameters to be Determined:

Parameter Description
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC (0-t) Area under the plasma concentration-time curve from time 0 to the last measurable point
T½ (Half-life) Time required for the plasma concentration to decrease by half
CL (Clearance) Volume of plasma cleared of the drug per unit time
Vd (Volume of Distribution) Apparent volume into which the drug distributes
F% (Oral Bioavailability) (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Phase 3: Efficacy Evaluation

Rationale: The efficacy study is designed to determine if the compound can inhibit tumor growth in a relevant animal model of cancer. The choice of model is critical and should ideally reflect the human disease.[16][17] Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard and widely used approach.[18][19]

Protocol: Human Tumor Xenograft Efficacy Study

Methodology:

  • Cell Line and Animal Model:

    • Select a human cancer cell line responsive to quinoline derivatives in vitro (e.g., A549 non-small cell lung cancer, MCF-7 breast cancer[5][6]).

    • Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID) to prevent rejection of the human tumor cells.

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells in Matrigel/PBS) into the flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumors with calipers (Volume = 0.5 x Length x Width²).

    • Randomize mice into treatment groups to ensure an even distribution of tumor sizes.

  • Treatment:

    • Administer treatment as per the dosing regimen determined from PK and MTD studies.

    • Treatment can be daily, every other day, etc., for a defined period (e.g., 21-28 days).

  • Monitoring and Endpoints:

    • Tumor Volume: Measure tumors 2-3 times per week.

    • Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.

    • Clinical Observations: Daily monitoring for any adverse signs.

    • Survival: In some studies, the primary endpoint may be survival time.[20][21]

    • Endpoint Criteria: Euthanize animals when tumors reach a predetermined maximum size (e.g., 2000 mm³) or if they show signs of excessive morbidity (e.g., >20% weight loss).

Example Efficacy Study Groups:

Group N Treatment Dose Route Schedule
110Vehicle Control-PODaily (QD)
210This compoundLow Dose (e.g., 25 mg/kg)PODaily (QD)
310This compoundHigh Dose (e.g., 75 mg/kg)PODaily (QD)
410Positive Control (e.g., Cisplatin)3 mg/kgIPTwice weekly

Phase 4: Safety and Toxicology Assessment

Protocol: Integrated Toxicology Endpoint Analysis

Methodology:

  • Sample Collection at Necropsy: At the end of the efficacy study, collect blood and organs from a subset of animals from each group.

  • Hematology: Collect whole blood in EDTA tubes for a complete blood count (CBC) to assess effects on red blood cells, white blood cells, and platelets.

  • Clinical Chemistry: Collect blood in serum separator tubes. Analyze serum for markers of liver function (e.g., ALT, AST) and kidney function (e.g., BUN, creatinine).

  • Histopathology:

    • Collect key organs (liver, kidneys, spleen, lungs, heart) and the tumor.

    • Fix tissues in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • A qualified veterinary pathologist should examine the slides for any microscopic changes or signs of tissue damage.[25][26] Histopathological analysis provides critical insight into organ-specific toxicity.[27][28]

Data Analysis and Interpretation

Tumor Growth Inhibition (TGI)
  • Calculation: TGI (%) = [1 - (Mean Tumor Volume_Treated / Mean Tumor Volume_Control)] x 100.

  • Interpretation: This provides a quantitative measure of the compound's antitumor activity at the end of the study.

Survival Analysis
  • Method: If survival is an endpoint, use the Kaplan-Meier method to generate survival curves for each group.[29][30]

  • Statistical Test: Compare survival curves using the log-rank test to determine if there is a statistically significant difference in survival between the treated and control groups.

Survival_Analysis cluster_0 cluster_1 cluster_2 Data For each animal, record: - Time to Event (e.g., death/euthanasia) - Censoring Status (event occurred or not) KM Generate Kaplan-Meier Survival Curves Data->KM LogRank Perform Log-Rank Test to Compare Curves KM->LogRank Plot Survival Plot (Time vs. % Survival) KM->Plot PValue P-value (Significance of difference) LogRank->PValue

Caption: Logical flow of Kaplan-Meier survival analysis.

References

Application Note & Protocol: Biochemical Kinase Inhibition Assay for 4-Methyl-2-piperazin-1-yl-quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Kinase Drug Discovery

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational drugs. Its rigid, planar structure and synthetic tractability make it an ideal framework for developing highly specific and potent kinase inhibitors. Kinases are a large family of enzymes that catalyze the phosphorylation of proteins and other substrates, playing a pivotal role in cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them a prime target for therapeutic intervention.[1][3]

4-Methyl-2-piperazin-1-yl-quinoline is a synthetic compound featuring this key quinoline core. While its specific kinase targets are still under broad investigation, structurally similar molecules have demonstrated potent inhibitory activity against a range of kinases, including tyrosine kinases like ABL, KIT, and TrkA, as well as serine/threonine kinases such as PI3K/mTOR.[4][5][6] Therefore, robust and reliable in vitro kinase inhibition assays are essential for characterizing the inhibitory profile of this and related compounds.

This application note provides a detailed protocol for determining the inhibitory potency of this compound against a representative tyrosine kinase, ABL1, using a luminescence-based assay format. The principles and methodologies described herein are broadly applicable and can be adapted for screening against a wider panel of kinases.

Scientific Principles of the Kinase Inhibition Assay

The fundamental principle of a biochemical kinase assay is to measure the enzymatic activity of a kinase in the presence of a potential inhibitor.[1] The assay quantifies the rate of phosphorylation of a specific substrate by the kinase. A reduction in this rate in the presence of the test compound indicates inhibition.

There are several methods to detect kinase activity, including:

  • Radiometric Assays: These are considered the "gold standard" and involve the use of radiolabeled ATP (e.g., [γ-³²P]ATP). The transfer of the radioactive phosphate to the substrate is measured, providing a direct and sensitive readout of kinase activity.[1][7]

  • Fluorescence-Based Assays: These methods utilize fluorescently labeled substrates or antibodies to detect phosphorylation. Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) are common in high-throughput screening.[2][8]

  • Luminescence-Based Assays: These assays, such as the ADP-Glo™ Kinase Assay, measure the amount of ADP produced in the kinase reaction. The amount of ADP is directly proportional to the kinase activity. This format is highly sensitive, has a broad dynamic range, and is less prone to interference from colored or fluorescent compounds.[2]

This protocol will focus on the luminescence-based ADP-Glo™ assay due to its robustness and widespread use in drug discovery. The assay is a two-step process:

  • Kinase Reaction: The kinase, substrate, ATP, and the inhibitor (this compound) are incubated together. The kinase transfers phosphate from ATP to the substrate, producing ADP.

  • ADP Detection: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the ADP to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is proportional to the initial kinase activity.

Experimental Workflow

The following diagram illustrates the overall workflow of the kinase inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Compound, Kinase, Substrate, ATP) Serial_Dilution Serial Dilution of This compound Reagent_Prep->Serial_Dilution Compound Stock Kinase_Reaction Kinase Reaction Incubation (Kinase + Substrate + ATP + Inhibitor) Serial_Dilution->Kinase_Reaction Diluted Compound Reaction_Termination Terminate Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Kinase_Reaction->Reaction_Termination After Incubation Signal_Generation Signal Generation (Add Kinase Detection Reagent) Reaction_Termination->Signal_Generation After Incubation Luminescence_Reading Read Luminescence Signal_Generation->Luminescence_Reading Data_Normalization Data Normalization (% Inhibition) Luminescence_Reading->Data_Normalization IC50_Curve IC50 Curve Fitting Data_Normalization->IC50_Curve

Caption: Workflow for the luminescence-based kinase inhibition assay.

Detailed Protocol: ABL1 Kinase Inhibition Assay

This protocol is designed for a 384-well plate format, but can be scaled as needed.

Materials and Reagents
  • Compound: this compound (dissolved in 100% DMSO to create a 10 mM stock solution)

  • Kinase: Recombinant human ABL1 kinase

  • Substrate: ABLtide peptide substrate (e.g., EAIYAAPFAKKK-NH2)

  • ATP: Adenosine 5'-triphosphate

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101 or similar)

  • Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • Plates: White, opaque 384-well assay plates

  • Control Inhibitor: A known ABL1 inhibitor (e.g., Imatinib) for assay validation.

  • Equipment:

    • Multichannel pipettes

    • Plate shaker

    • Luminometer

Procedure

1. Compound Plate Preparation

a. Perform a serial dilution of the 10 mM stock of this compound in 100% DMSO. A common dilution series is 1:3, resulting in 11 concentrations.

b. Transfer a small volume (e.g., 50 nL) of the diluted compound and DMSO (for vehicle control) to the 384-well assay plate.

2. Kinase Reaction

a. Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer. The final concentration of ABL1 and ABLtide will need to be optimized, but a starting point could be 2 nM ABL1 and 1 µM ABLtide.

b. Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate containing the compound.

c. Prepare a 2X ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Kₘ for the kinase (for ABL1, this is typically around 10 µM).

d. Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume will be 10 µL.

e. Mix the plate gently on a plate shaker for 1 minute.

f. Incubate the plate at room temperature for 1 hour.

3. ADP Detection

a. Add 10 µL of ADP-Glo™ Reagent to each well.

b. Mix the plate on a plate shaker for 1 minute.

c. Incubate the plate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.

d. Add 20 µL of Kinase Detection Reagent to each well.

e. Mix the plate on a plate shaker for 1 minute.

f. Incubate the plate at room temperature for 30 minutes to generate the luminescent signal.

4. Data Acquisition

a. Measure the luminescence of each well using a luminometer with an integration time of 0.5 to 1 second per well.

Data Analysis
  • Controls:

    • High Signal (0% Inhibition): Wells containing DMSO instead of the inhibitor.

    • Low Signal (100% Inhibition): Wells containing a known potent inhibitor at a high concentration or wells without the kinase.

  • Calculation of Percent Inhibition:

  • IC₅₀ Determination:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces kinase activity by 50%.

Key Experimental Parameters and Considerations

ParameterRecommended Starting PointRationale and Optimization
Kinase Concentration 1-5 nMShould be in the linear range of the assay. Determined by titrating the kinase and measuring activity.
Substrate Concentration At or near KₘEnsures the assay is sensitive to competitive inhibitors.
ATP Concentration At or near Kₘ (e.g., 10 µM for ABL1)Mimics physiological conditions and is crucial for determining the potency of ATP-competitive inhibitors.
DMSO Concentration ≤ 1%High concentrations of DMSO can inhibit kinase activity. Ensure the final DMSO concentration is consistent across all wells.[2]
Incubation Time 60 minutesShould be within the linear phase of the reaction. A time course experiment should be performed to determine the optimal incubation time.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
High variability between replicates Pipetting errors, improper mixingUse calibrated pipettes, ensure thorough mixing after each reagent addition.
Low signal-to-background ratio Inactive enzyme, suboptimal reagent concentrationsCheck enzyme activity, optimize kinase, substrate, and ATP concentrations.
Compound interference Autofluorescence or luminescence of the compoundRun a control plate with the compound but without the kinase reaction to assess interference.[2]

Conclusion

This application note provides a comprehensive framework for assessing the inhibitory activity of this compound against the ABL1 kinase using a robust, luminescence-based assay. The detailed protocol and the underlying scientific principles can be readily adapted for screening this and other quinoline-based compounds against a broad panel of kinases. Such in vitro profiling is a critical step in the drug discovery process, enabling the identification of potent and selective kinase inhibitors for further development.[3][9]

References

Application Notes & Protocols: Evaluating 4-Methyl-2-piperazin-1-yl-quinoline in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone of antimalarial chemotherapy, exemplified by legacy drugs like chloroquine and quinine.[1][2] However, the rise of drug-resistant Plasmodium falciparum strains necessitates a continuous search for novel, effective quinoline derivatives.[3] This document provides a comprehensive guide for researchers on the preclinical evaluation of 4-Methyl-2-piperazin-1-yl-quinoline, a promising scaffold in this class. We present detailed, field-tested protocols for assessing its in vitro antiplasmodial activity, cytotoxicity, and in vivo efficacy. The causality behind experimental choices is explained to empower researchers to not only execute but also adapt these methodologies for their specific research questions.

Introduction: The Quinoline Scaffold and the Rationale for Investigation

Quinoline-containing antimalarials have historically been vital in the fight against malaria.[1] Their primary mechanism of action is the disruption of heme detoxification within the parasite's acidic food vacuole.[4][5] As the parasite digests hemoglobin, it releases toxic free heme. The parasite normally crystallizes this heme into inert hemozoin. Quinolines, being weak bases, accumulate in the acidic vacuole and are thought to cap hemozoin crystals, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite.[1][6]

The specific compound, this compound, belongs to the 2-substituted quinoline class, a group that has been explored for antimalarial potential.[7][8] The piperazine moiety is a common feature in many biologically active compounds and can influence solubility, cell permeability, and target engagement.[9] Structure-activity relationship (SAR) studies of similar quinoline-piperazine hybrids have shown that modifications to the piperazine ring and the quinoline core can dramatically impact potency against both drug-sensitive and drug-resistant parasite strains.[10][11] Therefore, a systematic evaluation of this specific derivative is a logical step in the exploration of new antimalarial leads.

This guide outlines the standard cascade of assays required to build a preclinical profile for a candidate compound like this compound.

Section 1: Pre-clinical Evaluation Workflow

A logical, staged approach is critical for the efficient evaluation of any potential antimalarial compound. The workflow begins with high-throughput in vitro assays to determine potency and selectivity, followed by more complex and resource-intensive in vivo studies for the most promising candidates.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment A Compound Synthesis & Purity Analysis (LC-MS, NMR) B P. falciparum Culture (Drug-Sensitive & Resistant Strains) A->B D Mammalian Cell Culture (e.g., HEK293T, HepG2) A->D C SYBR Green I Assay: Determine IC50 B->C F Calculate Selectivity Index (SI) SI = CC50 / IC50 C->F E Cytotoxicity Assay (MTT/Resazurin): Determine CC50 D->E E->F J Potent? Selective? (IC50 < 1 µM, SI > 100) F->J G Acute Toxicity Study in Mice (Determine MTD) H Peters' 4-Day Suppressive Test (P. berghei in Mice) G->H I Measure Parasitemia & Calculate % Suppression H->I K Efficacious in vivo? (Significant Suppression) I->K J->G Yes J->J K->K L Lead Candidate K->L Yes (Proceed to Advanced Studies: PK/PD, MoA)

Caption: High-level workflow for antimalarial drug discovery.

Section 2: In Vitro Activity & Selectivity Protocols

The first critical step is to determine if the compound can kill malaria parasites in culture at concentrations that are non-toxic to mammalian cells.

Protocol 1: P. falciparum Growth Inhibition using SYBR Green I Assay

This is a widely used, robust, and high-throughput fluorescence-based assay to determine the 50% inhibitory concentration (IC50) of a compound.[12][13]

Principle: The assay measures parasite proliferation by quantifying the total DNA content in the culture. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA.[12] An increase in parasite numbers leads to a proportional increase in fluorescence, which is inhibited in the presence of an effective antimalarial drug.

G start Start: Asynchronous P. falciparum Culture (1% Parasitemia, 2% Hematocrit) plate Dispense Parasite Culture into 96-well Plate start->plate add_drug Add Serial Dilutions of This compound (Include Controls: No Drug, Chloroquine) plate->add_drug incubate Incubate for 72 hours (Standard Gas & Temperature Conditions) add_drug->incubate freeze_thaw Freeze Plate at -80°C (Lyse Red Blood Cells) incubate->freeze_thaw add_lysis Thaw and Add Lysis Buffer with SYBR Green I freeze_thaw->add_lysis incubate_dark Incubate in the Dark (1 hour, Room Temp) add_lysis->incubate_dark read_plate Read Fluorescence (Excitation: ~485 nm, Emission: ~530 nm) incubate_dark->read_plate analyze Analyze Data: Plot Fluorescence vs. Log[Concentration] and Calculate IC50 read_plate->analyze

Caption: Workflow for the SYBR Green I-based IC50 assay.

Detailed Steps:

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., chloroquine-sensitive 3D7/NF54 and chloroquine-resistant K1/Dd2 strains) in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.

  • Plate Preparation: In a 96-well, black, clear-bottom plate, add 100 µL of complete medium. Prepare a 2x serial dilution of the test compound directly in the plate. Chloroquine or artesunate should be used as a positive control. Include wells with no drug as a negative control (100% growth).

  • Add Parasites: Add 100 µL of parasite culture (adjusted to 0.5-1% parasitemia and 2% hematocrit) to each well. The final volume will be 200 µL.

  • Incubation: Incubate the plate for 72 hours under standard conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Lysis: After incubation, seal the plate and freeze at -80°C for at least 2 hours to lyse the cells.

  • SYBR Green Addition: Thaw the plate. Prepare a lysis buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 1x SYBR Green I dye. Add 100 µL of this lysis buffer to each well.

  • Final Incubation: Incubate the plate in the dark at room temperature for 1 hour.

  • Fluorescence Reading: Read the plate on a fluorescence plate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence (wells with uninfected RBCs). Normalize the data to the no-drug control (100%) and no-parasite control (0%). Plot the percentage of growth inhibition versus the log of the drug concentration and fit to a non-linear regression curve to determine the IC50 value.[14]

Protocol 2: Mammalian Cell Cytotoxicity Assay

Principle: To determine the compound's therapeutic window, its toxicity against a mammalian cell line (e.g., HEK293T or HepG2) is measured. The 50% cytotoxic concentration (CC50) is determined using a metabolic assay, such as the MTT or Resazurin assay. A higher CC50 value is desirable.

Detailed Steps:

  • Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compound, using doxorubicin as a positive control for toxicity.

  • Incubation: Incubate for 48-72 hours at 37°C with 5% CO₂.

  • Resazurin Addition: Add Resazurin solution to each well to a final concentration of 10% of the well volume.

  • Incubation: Incubate for 2-4 hours until a color change from blue to pink is observed in the control wells.

  • Fluorescence Reading: Read fluorescence (Excitation: ~560 nm, Emission: ~590 nm).

  • Data Analysis: Calculate the CC50 value in the same manner as the IC50.

Data Interpretation: The Selectivity Index (SI)

The Selectivity Index (SI) is a critical metric for prioritizing compounds. It is the ratio of the compound's toxicity to its activity.

SI = CC50 (Mammalian Cells) / IC50 (P. falciparum)

A compound with an SI > 100 is generally considered a promising candidate for further development, as it indicates the compound is at least 100-fold more toxic to the parasite than to mammalian cells.

Parameter Chloroquine (Control) This compound (Example Data)
IC50 vs. 3D7 (nM) ~20150
IC50 vs. K1 (nM) ~300250
CC50 vs. HEK293T (µM) > 5045
Selectivity Index (vs. K1) > 167180

Section 3: In Vivo Efficacy Protocol

Promising compounds from in vitro screening must be tested in an animal model to assess their efficacy in a whole organism. The standard model is the murine malaria model using Plasmodium berghei.[15]

Protocol 3: Peters' 4-Day Suppressive Test

This is the gold standard primary in vivo screening test to evaluate the schizontocidal activity of a candidate compound.[16][17]

Principle: Mice are infected with P. berghei, and then treated with the test compound for four consecutive days. The effect of the drug is measured by comparing the level of parasitemia (percentage of infected red blood cells) in the treated group to that of an untreated control group.[15][18]

G start Day 0: Infect BALB/c mice IP with 1x10^7 P. berghei-infected RBCs treat_d0 2-4 hours post-infection: Administer first dose of compound (Oral gavage or IP injection) start->treat_d0 treat_d1 Day 1: Administer second dose treat_d0->treat_d1 treat_d2 Day 2: Administer third dose treat_d1->treat_d2 treat_d3 Day 3: Administer fourth dose treat_d2->treat_d3 smear_d4 Day 4: Prepare thin blood smears from tail snip treat_d3->smear_d4 stain Fix with Methanol, Stain with Giemsa smear_d4->stain microscopy Count Parasitemia (Infected RBCs / Total RBCs) stain->microscopy analyze Calculate Mean Parasitemia and % Chemosuppression microscopy->analyze

Caption: Workflow for the Peters' 4-Day Suppressive Test.

Detailed Steps:

  • Animal Handling: All procedures must be approved by an Institutional Animal Ethics Committee.[15] Use standard laboratory mice, such as BALB/c or Swiss albino (n=5 per group).

  • Infection (Day 0): Infect mice intraperitoneally (IP) with 0.2 mL of blood containing approximately 1x10⁷ P. berghei-parasitized red blood cells (pRBCs).

  • Treatment (Days 0-3): Randomize mice into groups.

    • Negative Control: Vehicle only (e.g., 70% Tween-80, 30% Ethanol).

    • Positive Control: Chloroquine (e.g., 10-20 mg/kg/day).

    • Test Groups: Administer this compound at various doses (e.g., 10, 30, 100 mg/kg/day).

    • Administer the first dose 2-4 hours post-infection, and then once daily for the next three days (total of 4 doses). The route is typically oral gavage.

  • Parasitemia Measurement (Day 4): On the fifth day, collect a drop of blood from the tail of each mouse to make a thin blood smear.

  • Staining and Counting: Fix the smears with methanol and stain with 10% Giemsa solution. Under a microscope (100x oil immersion), count the number of pRBCs out of at least 1000 total RBCs to determine the percent parasitemia.

  • Data Analysis: Calculate the average percent suppression using the following formula:

    % Suppression = [ (A - B) / A ] * 100

    Where:

    • A = Mean parasitemia in the negative control group

    • B = Mean parasitemia in the treated group

Treatment Group (Oral, mg/kg/day) Mean Parasitemia on Day 4 (%) Percent Suppression (%)
Vehicle (Negative Control)15.20
Chloroquine (20 mg/kg)0.199.3
Compound X (10 mg/kg) 9.835.5
Compound X (30 mg/kg) 4.173.0
Compound X (100 mg/kg) 1.590.1

A compound showing >90% suppression at a reasonable dose is considered a strong candidate for further, more advanced preclinical studies, such as mechanism of action, pharmacokinetics, and resistance studies.[19]

References

Application Note: Unambiguous Structural Elucidation of 4-Methyl-2-piperazin-1-yl-quinoline using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Methyl-2-piperazin-1-yl-quinoline, a heterocyclic compound of interest in medicinal chemistry. Due to the complex nature of the overlapping signals in the 1D spectra, this guide emphasizes the application of two-dimensional (2D) NMR techniques, including COSY, HSQC, and HMBC, for unambiguous signal assignment. Detailed protocols for sample preparation and data acquisition are also provided to ensure high-quality, reproducible results.

Introduction: The Structural Significance of Substituted Quinolines

Quinoline and its derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities. The introduction of various substituents onto the quinoline scaffold allows for the fine-tuning of their pharmacological profiles. This compound incorporates a 4-methylquinoline core, known for its presence in antimalarial and antiarrhythmic drugs, with a piperazine moiety, a common pharmacophore in CNS-active compounds. The precise characterization of such molecules is paramount for understanding their structure-activity relationships. NMR spectroscopy is the most powerful tool for the definitive structural confirmation of these complex organic molecules in solution.

This guide will walk through a systematic approach to interpreting the ¹H and ¹³C NMR spectra of this compound. We will begin by analyzing the predicted chemical shifts and coupling constants based on the electronic effects of the substituents and then delve into the application of 2D NMR for conclusive assignments.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts in the NMR spectrum of this compound are influenced by the interplay of the electron-donating piperazin-1-yl group and the inherent electronic properties of the 4-methylquinoline core. The piperazin-1-yl group at the C2 position will significantly shield the H3 proton and other protons on the quinoline ring, causing an upfield shift compared to unsubstituted 4-methylquinoline.

Molecular Structure and Numbering

For clarity in the spectral assignment, the atoms of this compound are numbered as shown in the diagram below.

Caption: Molecular structure and atom numbering of this compound.

¹H NMR (400 MHz, CDCl₃) Predicted Data
Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H8~8.0d~8.41H
H5~7.8d~8.41H
H7~7.5t~7.61H
H6~7.2t~7.61H
H3~6.8s-1H
H2'/H6'~3.8t~5.24H
H3'/H5'~3.1t~5.24H
NH~2.8br s-1H
4-CH₃~2.6s-3H
¹³C NMR (100 MHz, CDCl₃) Predicted Data
Carbon Predicted Chemical Shift (δ, ppm)
C2~160
C4~148
C8a~147
C4a~129
C7~128
C5~126
C6~124
C8~122
C3~105
C2'/C6'~46
C3'/C5'~45
4-CH₃~19

Interpretation of 1D NMR Spectra

¹H NMR Spectrum

The aromatic region (δ 6.5-8.5 ppm) is expected to show signals for the five protons of the quinoline ring. The most downfield signals are typically H8 and H5 due to their positions relative to the nitrogen atom and the ring current effects. H7 and H6 will appear as triplets due to coupling with their neighbors. The H3 proton is expected to be a singlet and significantly upfield due to the strong electron-donating effect of the adjacent piperazine nitrogen. The methyl group at C4 will appear as a sharp singlet around 2.6 ppm.

The piperazine protons will appear as two triplets, corresponding to the four protons adjacent to the quinoline ring (H2'/H6') and the four protons adjacent to the NH group (H3'/H5'). The protons closer to the aromatic ring (H2'/H6') will be more deshielded. A broad singlet for the NH proton is also expected.

¹³C NMR Spectrum

The ¹³C NMR spectrum will show 12 distinct signals. The quaternary carbons (C2, C4, C4a, C8a) can be distinguished by their lack of signal in a DEPT-135 experiment. C2 will be the most downfield due to its direct attachment to two nitrogen atoms. The remaining aromatic carbons will appear in the typical range of δ 105-150 ppm. C3 is expected to be significantly shielded due to the electron-donating piperazine substituent. The piperazine carbons will appear in the aliphatic region (δ 40-50 ppm), and the methyl carbon will be

Application Notes & Protocols: Molecular Docking Simulation of 4-Methyl-2-piperazin-1-yl-quinoline with VEGFR-2

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing a molecular docking simulation of 4-Methyl-2-piperazin-1-yl-quinoline with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). We will explore the scientific rationale, present a detailed, step-by-step protocol for the simulation, and offer insights into the interpretation of the results. This guide is designed to be a practical resource, blending theoretical background with field-proven methodologies to ensure scientific integrity and reproducibility.

Scientific Background & Rationale

VEGFR-2: A Critical Mediator of Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a principal mediator of angiogenesis, the physiological process of forming new blood vessels.[1][2] Upon binding its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[3][4] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[1][3][5]

In pathological contexts, particularly in oncology, the VEGF/VEGFR-2 axis is frequently dysregulated.[5][6] Solid tumors require a dedicated blood supply to grow and metastasize, a process they fuel by co-opting the angiogenic signaling of the host.[7] Therefore, inhibiting the kinase activity of VEGFR-2 is a clinically validated and highly effective anti-cancer strategy, as it effectively cuts off the tumor's supply of oxygen and nutrients.[8][9][10]

The Candidate Ligand: this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated as potent VEGFR-2 inhibitors.[11] Similarly, the piperazine moiety is frequently incorporated into kinase inhibitors to enhance binding interactions and improve pharmacokinetic properties.[7][12][13] The candidate molecule, this compound (PubChem CID: 598754), combines these two key pharmacophoric features.[14] This structural rationale makes it a compelling candidate for investigation as a potential VEGFR-2 inhibitor.

Molecular Docking: An In Silico Predictive Tool

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or protein).[15] It employs a search algorithm to explore various binding poses and a scoring function to estimate the binding affinity for each pose, typically reported in kcal/mol.[15] This in silico technique is invaluable in drug discovery for screening virtual libraries, elucidating potential binding modes, and guiding the rational design of more potent inhibitors before undertaking costly and time-consuming wet-lab synthesis and testing.[16]

Signaling & Simulation Workflow Overviews

The VEGFR-2 Signaling Pathway

The following diagram illustrates the simplified signaling cascade initiated by VEGF-A binding to VEGFR-2, leading to key cellular responses that promote angiogenesis.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response VEGF_A VEGF-A VEGFR2 VEGFR-2 Dimer VEGF_A->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 Raf Raf PLCg->Raf AKT Akt PI3K->AKT Gene_Expression Gene Expression (Proliferation, Survival) AKT->Gene_Expression Angiogenesis Angiogenesis (Migration, Permeability) AKT->Angiogenesis MEK MEK Raf->MEK MAPK MAPK (Erk1/2) MEK->MAPK MAPK->Gene_Expression MAPK->Angiogenesis Docking_Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase PDB_DL 1. Download Protein Structure (VEGFR-2 from PDB) Protein_Prep 3. Prepare Protein (Remove water, add hydrogens) PDB_DL->Protein_Prep Ligand_DL 2. Obtain Ligand Structure (this compound) Ligand_Prep 4. Prepare Ligand (Energy minimize, assign charges) Ligand_DL->Ligand_Prep Grid_Gen 5. Define Binding Site (Generate Grid Box) Protein_Prep->Grid_Gen Docking_Run 6. Execute Docking (Run AutoDock Vina) Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Results_Analysis 7. Analyze Poses & Scores (Binding affinity, interactions) Docking_Run->Results_Analysis Visualization 8. Visualize Complex (PyMOL, Chimera) Results_Analysis->Visualization

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-2-(piperazin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-Methyl-2-(piperazin-1-yl)quinoline. This resource is designed to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions for researchers and chemists working on this important synthetic transformation. As Senior Application Scientists, we aim to combine our expertise with established scientific principles to help you navigate the challenges of this synthesis and improve your reaction yields and product purity.

I. Overview of the Synthesis

The synthesis of 4-Methyl-2-(piperazin-1-yl)quinoline is a crucial process in medicinal chemistry, as this scaffold is a key component in a variety of pharmacologically active compounds. The primary and most common synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction. This reaction typically utilizes 2-chloro-4-methylquinoline and piperazine as the starting materials.

The core of this transformation lies in the displacement of the chloro group at the 2-position of the quinoline ring by a nitrogen atom of the piperazine ring. The quinoline ring's nitrogen atom activates the 2-position, making it susceptible to nucleophilic attack.

Reaction Workflow

Synthesis_Workflow cluster_reactants Reactants & Reagents A 2-Chloro-4-methylquinoline D Reaction Mixture A->D B Piperazine B->D C Solvent & Base C->D E Heating/Stirring D->E Reaction Conditions F Work-up & Purification E->F Crude Product G 4-Methyl-2-(piperazin-1-yl)quinoline F->G Pure Product

Caption: General workflow for the synthesis of 4-Methyl-2-(piperazin-1-yl)quinoline.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions to get your experiment back on track.

Q1: My reaction shows low or no conversion of the starting material, 2-chloro-4-methylquinoline. What are the likely causes and how can I fix this?

Potential Causes:

  • Insufficient Reaction Temperature: The nucleophilic aromatic substitution may require a certain activation energy to proceed at a reasonable rate.

  • Inactive Catalyst or Reagents: The base might not be strong enough, or the piperazine may have degraded.

  • Poor Solvent Choice: The solvent may not be suitable for dissolving the reactants or facilitating the reaction.

  • Presence of Water: Moisture can interfere with the reaction, especially if a strong base is used.

Solutions:

  • Optimize Reaction Temperature:

    • Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Consider switching to a higher-boiling point solvent if the desired temperature cannot be reached.

  • Verify Reagent Quality:

    • Use freshly opened or properly stored piperazine. Piperazine is hygroscopic and can absorb atmospheric CO2.

    • Ensure the base is of high purity and has been stored under anhydrous conditions.

  • Solvent Selection:

    • Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are often effective for SNAr reactions.

    • If solubility is an issue, try a different solvent system.

  • Ensure Anhydrous Conditions:

    • Dry your glassware thoroughly before use.

    • Use anhydrous solvents. If necessary, distill the solvent over a suitable drying agent.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: I'm observing the formation of multiple side products, leading to a low yield of the desired 4-Methyl-2-(piperazin-1-yl)quinoline. What are these impurities and how can I minimize them?

Potential Side Reactions:

  • Dialkylation of Piperazine: One molecule of 2-chloro-4-methylquinoline can react with both nitrogen atoms of piperazine, leading to a dimeric impurity.

  • Reaction with Solvent: At high temperatures, some solvents like DMF can decompose and react with the starting materials.

  • Hydrolysis of the Chloroquinoline: If water is present, 2-chloro-4-methylquinoline can hydrolyze to 4-methylquinolin-2-one.

Strategies for Minimization:

  • Control Stoichiometry:

    • Use an excess of piperazine (2-5 equivalents) to favor the mono-alkylation product and minimize the formation of the dimer.

  • Optimize Reaction Conditions:

    • Lowering the reaction temperature might reduce the rate of side reactions more than the desired reaction.

    • Reduce the reaction time. Monitor the reaction closely and stop it once the starting material is consumed to prevent further side product formation.

  • Purification Techniques:

    • Column chromatography is often effective for separating the desired product from impurities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) with a small amount of a basic modifier (e.g., triethylamine) can be employed.

    • Recrystallization from a suitable solvent can also be used to purify the final product.

Q3: The work-up and purification of my product are proving to be difficult. What are some best practices?

Challenges and Solutions:

  • Emulsion Formation during Extraction: The basic nature of the product and piperazine can lead to emulsions during aqueous work-up.

    • Solution: Add a saturated solution of sodium chloride (brine) to break the emulsion. Filtering the organic layer through a pad of celite can also be helpful.

  • Product is Water-Soluble: The product, being a tertiary amine, can have some water solubility, especially in its protonated form.

    • Solution: Ensure the aqueous layer is sufficiently basic (pH > 10) during extraction to keep the product in its free base form, which is more soluble in organic solvents. Use a less polar extraction solvent like dichloromethane or chloroform.

  • Difficulty in Removing Excess Piperazine: Piperazine can be challenging to remove completely.

    • Solution: An acidic wash (e.g., dilute HCl) can be used to extract the excess piperazine into the aqueous layer. However, be cautious as this may also protonate and extract your product. A more effective method is to remove the excess piperazine by vacuum distillation or by precipitating it as a salt.

III. Frequently Asked Questions (FAQs)

Q: What is the typical yield I can expect for this synthesis? A: With an optimized protocol, yields can range from moderate to high (60-90%). However, the yield is highly dependent on the specific reaction conditions, the scale of the reaction, and the purity of the starting materials.

Q: Can I use a different base for this reaction? A: Yes, while inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are commonly used, organic bases such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) can also be employed. The choice of base can influence the reaction rate and side product formation.

Q: Is a palladium catalyst necessary for this reaction? A: For the reaction between 2-chloro-4-methylquinoline and piperazine, a palladium catalyst is generally not required as it proceeds via a nucleophilic aromatic substitution mechanism. Palladium catalysts, such as those used in Buchwald-Hartwig amination, are typically employed for coupling amines with less reactive aryl halides.[1][2][3]

Q: What are the safety precautions I should take when running this reaction? A:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 2-chloro-4-methylquinoline is a potential irritant. Piperazine is corrosive. Handle these chemicals with care.

  • Be cautious when working with high temperatures and flammable solvents.

IV. Experimental Protocols

General Procedure for the Synthesis of 4-Methyl-2-(piperazin-1-yl)quinoline

Experimental_Protocol A 1. Add 2-chloro-4-methylquinoline, piperazine, and base to a round-bottom flask. B 2. Add anhydrous solvent. A->B C 3. Heat the reaction mixture with stirring. B->C D 4. Monitor reaction progress by TLC/LC-MS. C->D E 5. Cool the reaction to room temperature. D->E F 6. Perform aqueous work-up. E->F G 7. Extract with an organic solvent. F->G H 8. Dry the organic layer and concentrate. G->H I 9. Purify the crude product. H->I

Caption: Step-by-step experimental protocol for the synthesis.

Materials:

  • 2-Chloro-4-methylquinoline (1 equivalent)

  • Piperazine (2-5 equivalents)

  • Potassium carbonate (K2CO3) (2-3 equivalents)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-methylquinoline, piperazine, and potassium carbonate.

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 80-120°C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS until the 2-chloro-4-methylquinoline is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 4-Methyl-2-(piperazin-1-yl)quinoline.

Optimization Parameters Table
ParameterRangeRecommendationRationale
Temperature 80 - 150 °CStart at 100 °C and adjust as needed.Balances reaction rate and potential for side reactions.
Piperazine eq. 2 - 53 equivalentsAn excess minimizes dialkylation.
Base K2CO3, Cs2CO3, Et3NK2CO3Cost-effective and efficient.
Solvent DMF, DMSO, NMPDMFGood solubility for reactants and suitable boiling point.

V. References

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. --INVALID-LINK--

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. --INVALID-LINK--

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. --INVALID-LINK--

  • 4-CHLORO-2-METHYLQUINOLINE synthesis. ChemicalBook. --INVALID-LINK--

  • Technical Support Center: Overcoming Challenges in Quinoline Synthesis. Benchchem. --INVALID-LINK--

  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline. Benchchem. --INVALID-LINK--

  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. --INVALID-LINK--

  • Reaction of 2-chloroquinoxaline with piperidine. ResearchGate. --INVALID-LINK--

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. --INVALID-LINK--

  • Synthesis of Quinoline and derivatives. Source Not Available.

  • Synthesis of 4-chloroquinoline. PrepChem.com. --INVALID-LINK--

  • Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. IRIS UniPA. --INVALID-LINK--

  • Buchwald–Hartwig amination. Wikipedia. --INVALID-LINK--

  • Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. --INVALID-LINK--

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Source Not Available.

  • Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. ResearchGate. --INVALID-LINK--

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications. --INVALID-LINK--

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. NIH. --INVALID-LINK--

  • Novel Piperazine and Morpholine Substituted Quinolines: Selective Synthesis through Activation of 3,6,8-Tribromoquinoline, Characterization and Their Some Metabolic Enzymes Inhibition Potentials. ResearchGate. --INVALID-LINK--

  • 4-Methyl-2-piperazin-1-yl-quinoline. Sigma-Aldrich. --INVALID-LINK--

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. --INVALID-LINK--

  • 24 questions with answers in QUINOLINES. ResearchGate. --INVALID-LINK--

  • 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride. Biosynth. --INVALID-LINK--

  • 4-Chloro-2-methylquinoline. PubChem. --INVALID-LINK--

  • nucleophilic aromatic substitutions. YouTube. --INVALID-LINK--

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. --INVALID-LINK--

  • A Technical Guide to the Synthesis of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin. Benchchem. --INVALID-LINK--

  • Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. Source Not Available.

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. --INVALID-LINK--

  • Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivativ. Semantic Scholar. --INVALID-LINK--

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. --INVALID-LINK--

  • Synthesis of piperazine-substituted quinolines. ResearchGate. --INVALID-LINK--

  • 4-Methyl-2-piperazin-1-ylquinoline hydrochloride. BLD Pharm. --INVALID-LINK--

  • Products. 2a biotech. --INVALID-LINK--

  • Reaction pathway to obtain piperazine- and morpholine-quinoline hybrids 95a–e and 96a–f. ResearchGate. --INVALID-LINK--

  • This compound. PubChem. --INVALID-LINK--

  • Electronic Supplementary Information Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial a. Source Not Available.

  • Rearrangement reactions: Important tool for the synthesis of piperazines. Taylor & Francis. --INVALID-LINK--

  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Source Not Available.

  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][4]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. NIH. --INVALID-LINK--

  • Process for purification of linagliptin. Google Patents. --INVALID-LINK--google.com/patent/WO2023156675A1/en)

References

Technical Support Center: Optimization of Nucleophilic Aromatic Substitution for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of nucleophilic aromatic substitution (SNAr) reactions in quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic methodology. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance your experimental success.

Introduction to SNAr in Quinoline Synthesis

Nucleophilic aromatic substitution (SNAr) is a vital reaction in organic chemistry for the functionalization of aromatic rings, particularly electron-deficient systems like quinolines.[1][2] In the context of quinoline synthesis and modification, SNAr provides a direct route to introduce a variety of nucleophiles, leading to diverse and medicinally relevant scaffolds such as 4-aminoquinolines.[3][4] The reaction typically proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate.[5][6] The success of an SNAr reaction is highly dependent on the nature of the substrate, nucleophile, leaving group, and reaction conditions.[5][7]

This guide will provide practical, field-proven insights to help you overcome common challenges and optimize your SNAr reactions for efficient and reproducible quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key requirements for a successful SNAr reaction on a quinoline ring?

A1: A successful SNAr reaction on a quinoline ring generally requires:

  • An Electron-Deficient Ring: The quinoline ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is enhanced by the presence of electron-withdrawing groups (EWGs) on the ring.[1][2]

  • A Good Leaving Group: The substituent being replaced must be a good leaving group, capable of stabilizing a negative charge. Halogens are common leaving groups in SNAr reactions.[1]

  • A Strong Nucleophile: The incoming group should be a potent nucleophile to attack the electron-deficient aromatic ring. Common nucleophiles include amines, alkoxides, and thiolates.[1]

  • Appropriate Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly influence the reaction rate and yield.[7][8][9]

Q2: Which positions on the quinoline ring are most reactive towards nucleophilic attack?

A2: The positions most susceptible to nucleophilic attack on the quinoline ring are C2 and C4. This is because the negative charge in the resulting Meisenheimer intermediate can be effectively delocalized onto the nitrogen atom, which provides significant stabilization.[10] Consequently, SNAr reactions on quinolines typically occur at these positions when a suitable leaving group is present.

Q3: What is the typical order of leaving group ability in SNAr reactions, and why is it different from SN2 reactions?

A3: The leaving group ability in SNAr reactions often follows the order: F > Cl > Br > I.[11][12] This is counterintuitive when compared to SN2 reactions, where iodide is an excellent leaving group. The reason for this difference lies in the rate-determining step of the SNAr mechanism, which is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer intermediate.[6][12] The highly electronegative fluorine atom strongly polarizes the C-F bond and inductively withdraws electron density from the ring, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[11][12] The breaking of the carbon-leaving group bond occurs in the second, faster step and has less influence on the overall reaction rate.[12]

Q4: Can catalysis be used to improve SNAr reactions for quinoline synthesis?

A4: Yes, catalysis can be employed to enhance SNAr reactions. Metal catalysts, such as palladium complexes, can provide an alternative and milder pathway for C-N bond formation in the synthesis of 4-aminoquinolines, avoiding the potentially harsh conditions of traditional SNAr.[3] Lewis acids can also catalyze SNAr reactions by coordinating to the nitrogen of the quinoline ring, further increasing its electron deficiency and activating it towards nucleophilic attack.[13] Additionally, photoredox catalysis has emerged as a method to accelerate SNAr by generating highly reactive cation radicals from electron-rich arenes, which are otherwise poor SNAr substrates.[14][15]

Troubleshooting Guide

This section addresses common problems encountered during the optimization of SNAr reactions for quinoline synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Potential Cause Suggested Solution
Poor Substrate Reactivity: The quinoline ring may not be sufficiently activated (i.e., not electron-deficient enough).1. Introduce Electron-Withdrawing Groups (EWGs): If possible, modify the substrate to include EWGs (e.g., -NO₂, -CN) at positions that can stabilize the Meisenheimer intermediate.[1][6] 2. Use a More Reactive Precursor: For instance, if synthesizing aminoquinolines, starting with a 2- or 4-haloquinoline will be more effective than attempting substitution on an unsubstituted quinoline.[10]
Ineffective Leaving Group: The leaving group may be a poor nucleofuge.1. Switch to a Better Leaving Group: Fluorine is often the best leaving group for SNAr due to its high electronegativity.[11][12] Consider using a fluoro-substituted quinoline if other halogens are not effective. 2. Alternative Leaving Groups: Other groups like -NO₂, -OTs, or even a pyrazole moiety can act as leaving groups in specific SNAr reactions.[11][16]
Weak Nucleophile: The chosen nucleophile may not be strong enough to attack the aromatic ring.1. Increase Nucleophilicity: If using an amine or alcohol, deprotonation with a suitable base (e.g., NaH, K₂CO₃) will generate the more nucleophilic amide or alkoxide.[17] 2. Choose a Different Nucleophile: If the reaction allows, consider a more potent nucleophile.
Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.1. Increase Temperature: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier.[18] Monitor for potential decomposition at higher temperatures. 2. Microwave Irradiation: This can often accelerate the reaction and improve yields.[17]
Inappropriate Solvent: The solvent can have a profound effect on the reaction rate and mechanism.[7][8][9]1. Use Polar Aprotic Solvents: Solvents like DMSO, DMF, and acetonitrile are generally preferred for SNAr reactions as they can solvate the cation but leave the nucleophile relatively "bare" and more reactive.[5] 2. Consider Protic Solvents with Caution: Protic solvents can solvate and deactivate the nucleophile through hydrogen bonding, potentially slowing the reaction.[8] However, in some cases, they can promote the reaction by stabilizing the transition state.[8]

Problem 2: Formation of Side Products and Impurities

Potential Cause Suggested Solution
Competing Reactions: The nucleophile may react with other functional groups on the substrate.1. Protecting Groups: If your substrate has other reactive sites, consider using protecting groups to prevent unwanted side reactions. 2. Optimize Reaction Conditions: Lowering the temperature or using a milder base may increase the selectivity for the desired SNAr reaction.
Decomposition of Reactants or Products: High temperatures or harsh conditions can lead to degradation.1. Lower Reaction Temperature: If the desired reaction proceeds at a lower temperature, even if more slowly, this can minimize decomposition.[18] 2. Inert Atmosphere: If your compounds are sensitive to oxidation, run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor Regioselectivity: With multiple potential leaving groups, a mixture of isomers may be formed.1. Exploit Inherent Reactivity: In dihaloquinazolines, for example, the 4-position is generally more susceptible to nucleophilic attack than the 2-position, allowing for regioselective substitution.[4][19] 2. Directed SNAr: In some systems, a directing group on the substrate can control the position of nucleophilic attack.[20][21]
Tar Formation: This is common in many heterocyclic syntheses, often due to polymerization or extensive decomposition.1. Optimize Temperature Control: Avoid localized overheating by ensuring efficient stirring and controlled heating.[22][23] 2. Gradual Addition of Reagents: Adding one of the reactants slowly can help to control the reaction exotherm and minimize side reactions.[22]

Experimental Protocols and Workflows

Protocol 1: General Procedure for the Synthesis of a 4-Aminoquinoline via SNAr

This protocol describes a general method for the reaction of a 4-haloquinoline with an amine nucleophile.

Materials:

  • 4-Haloquinoline (e.g., 4-chloroquinoline)

  • Amine nucleophile (primary or secondary)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., DMSO, DMF, or NMP)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • Stirring apparatus and heating source

Procedure:

  • In a suitable reaction vessel, combine the 4-haloquinoline (1.0 equiv.), the amine nucleophile (1.2-2.0 equiv.), and the base (2.0-3.0 equiv.).

  • Add the solvent to the reaction mixture.

  • If necessary, purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Heat the reaction mixture to the desired temperature (typically 80-150 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the SNAr Mechanism and Troubleshooting Workflow

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack (Rate-Determining) cluster_step2 Step 2: Leaving Group Departure Reactants Quinoline-LG + Nu⁻ Meisenheimer Meisenheimer Intermediate (Resonance Stabilized) Reactants->Meisenheimer k1 Product Quinoline-Nu + LG⁻ Meisenheimer->Product k2 (fast)

Caption: The two-step addition-elimination mechanism of SNAr.

Troubleshooting_Workflow Start Experiment: Low Yield or Side Products Check_Substrate Is the Quinoline Ring Sufficiently Activated? Start->Check_Substrate Check_LG Is the Leaving Group Optimal (e.g., F)? Check_Substrate->Check_LG Yes Activate_Ring Solution: Add EWGs or Use a More Reactive Precursor Check_Substrate->Activate_Ring No Check_Nu Is the Nucleophile Strong Enough? Check_LG->Check_Nu Yes Change_LG Solution: Switch to a Fluoro-Substituted Quinoline Check_LG->Change_LG No Check_Conditions Are Reaction Conditions (Temp, Solvent) Optimized? Check_Nu->Check_Conditions Yes Enhance_Nu Solution: Use a Stronger Base or a Different Nucleophile Check_Nu->Enhance_Nu No Optimize_Conditions Solution: Increase Temperature, Change Solvent (e.g., to DMSO) Check_Conditions->Optimize_Conditions No Success Successful Optimization Check_Conditions->Success Yes Activate_Ring->Check_LG Change_LG->Check_Nu Enhance_Nu->Check_Conditions Optimize_Conditions->Success

Caption: A troubleshooting workflow for optimizing SNAr reactions.

References

challenges in the purification of 4-Methyl-2-piperazin-1-yl-quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-Methyl-2-piperazin-1-yl-quinoline. As a Senior Application Scientist, I understand that obtaining this compound in high purity is critical for reliable downstream applications, from biological screening to drug development. Its unique structure, featuring a quinoline core and a basic piperazine moiety, presents specific purification challenges that standard protocols may not adequately address.

This guide is designed to provide you with field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will explore the causality behind common issues and provide robust, validated protocols to help you achieve your desired purity with confidence.

Core Troubleshooting Guide: Issues in Silica Gel Chromatography

The most common method for purifying organic compounds, normal-phase column chromatography on silica gel, is often the first approach for researchers. However, the basic nature of this compound (and similar N-arylpiperazines) makes it particularly problematic on standard silica.

Problem: My compound is streaking severely on the TLC plate and I'm getting broad, tailing peaks from my column. What is happening and how do I fix it?

Answer:

This is the most frequent issue encountered with polar, basic amines like your quinoline derivative.

The Cause (Expertise & Experience): Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atoms in the piperazine ring of your molecule undergo a strong acid-base interaction with these silanol groups. This interaction is much stronger than the typical polar interactions (like hydrogen bonding) that govern separation. As your compound moves down the column, it gets "stuck" on the acidic sites and then slowly bleeds off, resulting in significant peak tailing or streaking. This leads to poor separation from impurities and often results in lower recovery.

The Solutions (Trustworthiness & Authoritative Grounding): To achieve a sharp, symmetrical peak shape, you must neutralize this unwanted acid-base interaction. Here are several effective strategies:

1. Add a Basic Modifier to Your Mobile Phase: This is the most common and often the easiest solution. By adding a small amount of a volatile amine to your eluent, you create a competitive equilibrium. The added amine base will interact with the acidic silanol sites, effectively "masking" them from your target compound.

  • Recommended Modifier: Triethylamine (TEA) is the industry standard. A concentration of 0.5% to 2% (v/v) in your mobile phase is typically sufficient.

  • Alternative: If your compound is exceptionally basic, a solution of ammonium hydroxide in methanol (e.g., 2% NH4OH in MeOH) can be used as the polar component of your mobile phase. For instance, a mobile phase could be 80:18:2 DCM/MeOH/NH4OH(aq)[1].

Table 1: Recommended Mobile Phase Systems for Basic Amines on Silica Gel

Solvent System ComponentsTypical Ratio RangeNotes
Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA)95 : 5 : 0.5 to 90 : 10 : 1A good starting point for moderately polar amines. Adjust the MeOH content to change the Rf.
Ethyl Acetate (EtOAc) / Hexanes / Triethylamine (TEA)30:70:1 to 80:20:1Useful if your compound is less polar. The TEA is crucial for preventing streaking.
Dichloromethane (DCM) / Methanol (MeOH) / NH4OH (25% aq.)80 : 18 : 2A powerful system for very polar and basic compounds that still show tailing with TEA[1]. The components are often premixed.

2. Use a Different Stationary Phase: If modifying the mobile phase is insufficient or undesirable (e.g., if TEA interferes with your analysis), changing the stationary phase is the next logical step[2].

  • Basic Alumina: Alumina is available in acidic, neutral, and basic grades. Using basic or neutral alumina can completely eliminate the issues seen with acidic silica[3]. TLC plates for alumina are also available to help you develop a solvent system.

  • Amine-Functionalized Silica: This is silica gel where the surface has been chemically modified with aminopropyl groups. It is an excellent, albeit more expensive, option for purifying basic compounds without needing mobile phase modifiers[2].

  • Reversed-Phase (C18) Chromatography: Since your compound is polar, it is well-suited for reversed-phase chromatography. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to ensure the amine is protonated and gives a sharp peak shape.

Frequently Asked Questions (FAQs)

Q1: I managed to purify my compound with a TEA-modified eluent, but now I can't get rid of the triethylamine from my final product. What should I do?

A1: This is a common trade-off. Since TEA is high-boiling (89 °C), it can be difficult to remove completely under high vacuum, especially if your product is a thick oil.

  • Solution 1 (Acid/Base Extraction): Dissolve your product in a suitable organic solvent (like DCM or EtOAc). Wash the solution with a dilute aqueous acid (e.g., 1% HCl or saturated NH4Cl solution) to protonate the TEA and pull it into the aqueous layer. Then, wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over sodium sulfate and concentrate. Caution: Ensure your target compound does not precipitate as a salt during the acid wash.

  • Solution 2 (Co-evaporation): Dissolve the product in a low-boiling solvent like DCM or toluene and re-evaporate. Repeat this process several times. This can help azeotropically remove the residual TEA.

Q2: My compound refuses to crystallize and remains an oil, even after chromatography. How can I get a solid?

A2: It's common for amine free-bases to be oils or low-melting solids. Inducing crystallization or forming a salt are the best approaches.

  • Recrystallization: Finding the right solvent is key. Good crystallization solvents are those in which your compound is soluble when hot but poorly soluble when cold. Try solvents like ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexanes[4][5].

  • Salt Formation: This is often the most reliable method for obtaining a stable, crystalline solid from a basic compound[6]. Dissolve your purified free-base in a solvent like methanol, ethanol, or diethyl ether. Add a stoichiometric amount (or slight excess) of an acid solution, such as HCl in ether or methanol. The resulting hydrochloride salt will often precipitate out as a crystalline solid, which can be collected by filtration[6]. The commercial availability of the hydrochloride salt of this compound suggests this is a viable strategy.

Q3: What are the likely impurities I should be looking for from the synthesis?

A3: Impurities will depend on the synthetic route. For a typical synthesis involving the reaction of a 2-chloro-4-methylquinoline with piperazine (a nucleophilic aromatic substitution):

  • Starting Materials: Unreacted 2-chloro-4-methylquinoline or excess piperazine.

  • Byproducts: Bis-substituted products where the quinoline may have reacted with both nitrogens of a piperazine molecule, although this is often sterically hindered. If the piperazine used is N-Boc-piperazine followed by deprotection, you might have incomplete deprotection.

Q4: Can I use a protecting group strategy to make purification easier?

A4: Yes, this is an excellent strategy, particularly in a process chemistry setting. If you use N-Boc-piperazine in your synthesis, the resulting Boc-protected product is significantly less polar and non-basic. It will behave much more predictably on a standard silica gel column without the need for amine additives. After purification of the Boc-protected intermediate, the Boc group can be cleanly removed with an acid like trifluoroacetic acid (TFA) in DCM or HCl in dioxane to yield the pure desired product[1].

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying this compound.

Purification_Workflow cluster_main Purification Strategy cluster_solutions Troubleshooting Paths Crude Crude Product TLC TLC Analysis (DCM/MeOH) Crude->TLC Decision1 Streaking Observed? TLC->Decision1 Add_TEA Add 1% TEA to Eluent Decision1->Add_TEA Yes Use_Alumina Switch to Alumina Column Decision1->Use_Alumina Yes Use_RP Use Reversed-Phase (C18) Decision1->Use_RP Yes Column Perform Column Chromatography Decision1->Column No Add_TEA->Column Use_Alumina->Column Use_RP->Column Purity_Check Check Purity (TLC, LC-MS, NMR) Column->Purity_Check Final_Product Pure Product Purity_Check->Final_Product

Caption: Decision workflow for purifying basic quinoline derivatives.

Detailed Experimental Protocols

Protocol 1: Optimized Flash Chromatography on Silica Gel

This protocol is designed to mitigate tailing and achieve good separation.

  • Prepare the Slurry: In a beaker, add silica gel to your chosen starting mobile phase (e.g., 98:2 Hexanes/EtOAc + 1% TEA). Stir to create a uniform slurry.

  • Pack the Column: Pour the slurry into your chromatography column and use gentle air pressure or a pump to pack the bed firmly. Ensure the solvent level does not drop below the top of the silica.

  • Prepare the Sample (Dry Loading): Dissolve your crude this compound in a minimal amount of a strong solvent like DCM or methanol. Add a small amount of silica gel (or Celite) to this solution and evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder. This prevents solvent effects at the top of the column.

  • Load the Column: Carefully add your dry-loaded sample to the top of the packed silica bed, forming a thin, even layer. Gently add a small layer of sand on top to prevent disruption.

  • Elute and Collect: Begin eluting with your starting mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) as needed to elute your compound. For example, you might run a gradient from 2% EtOAc to 50% EtOAc in Hexanes, keeping the 1% TEA constant throughout.

  • Analyze Fractions: Use TLC (with the same eluent system) to analyze the collected fractions and identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. Follow the steps in FAQ Q1 to remove residual TEA.

Protocol 2: Salt Formation for Crystallization

This protocol describes the formation of a hydrochloride salt.

  • Dissolve the Free Base: Dissolve your purified, oil-like product (1.0 g) in a minimal amount of anhydrous methanol or diethyl ether (approx. 10-20 mL).

  • Prepare Acid Solution: Use a commercially available solution of 2M HCl in diethyl ether or prepare one by carefully bubbling HCl gas through the anhydrous solvent.

  • Precipitate the Salt: While stirring the solution of your compound, slowly add the HCl solution dropwise. A precipitate (the hydrochloride salt) should begin to form. Continue adding the acid until no more precipitate is observed. You can check the pH with damp litmus paper to ensure it is acidic.

  • Isolate the Product: Stir the resulting slurry for 30 minutes, sometimes cooling it in an ice bath can improve the yield. Collect the solid product by vacuum filtration.

  • Wash and Dry: Wash the collected solid with a small amount of cold diethyl ether to remove any surface impurities. Dry the solid product under high vacuum to obtain the pure hydrochloride salt.

Purity Assessment

After purification, it is essential to confirm the purity and identity of your this compound.

  • TLC: A single spot in multiple solvent systems is a good indicator of purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard. It will show a single peak in the chromatogram and provide the mass of your compound, confirming its identity.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR will confirm the exact structure of the compound and reveal the presence of any impurities that may not be visible by other methods.

By understanding the chemical principles behind the purification challenges and applying these targeted strategies, you can confidently and efficiently obtain high-purity this compound for your research.

References

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays of 4-Methyl-2-piperazin-1-yl-quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Methyl-2-piperazin-1-yl-quinoline. This resource is designed for researchers, scientists, and drug development professionals encountering variability in their biological assays. Inconsistent data can be a significant roadblock, consuming valuable time and resources. This guide provides a structured, question-and-answer-based approach to systematically identify and resolve common experimental challenges, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Section 1: Foundational Troubleshooting

Q1: My assay results with this compound are not reproducible. Where should I begin troubleshooting?

A1: Inconsistent results are a common challenge in experimental biology. A systematic approach is the most effective way to pinpoint the issue. We recommend starting with three core pillars of your experiment: the compound itself, its behavior in your assay medium, and the specifics of your assay technology. Any deviation in these areas can lead to significant variability.

The first step is to pause and systematically verify each component. Do not assume the compound from the vial is perfect or that it behaves ideally in your buffer. This initial verification can save significant time and prevent the generation of flawed data. The workflow below outlines a logical progression for troubleshooting.

G start Inconsistent Assay Results compound Step 1: Verify Compound Integrity (Purity, Identity, Stability) start->compound solubility Step 2: Assess Physicochemical Behavior (Solubility, Precipitation) compound->solubility If compound is pure & stable compound_fail Re-purify or re-synthesize compound compound->compound_fail assay Step 3: Evaluate Assay-Specific Factors (Interference, Controls) solubility->assay If compound is soluble solubility_fail Optimize formulation (pH, co-solvents) solubility->solubility_fail end Reproducible Data assay->end If assay is robust assay_fail Change assay technology or run counter-screens assay->assay_fail G start Precipitation Observed in Aqueous Buffer? solubility Determine Kinetic Solubility in Assay Medium start->solubility ph_adjust Can Assay pH be Lowered? solubility->ph_adjust Precipitation still occurs cosolvent Use Co-Solvents (e.g., PEG400, Ethanol) ph_adjust->cosolvent No success Proceed with Assay (with new formulation) ph_adjust->success Yes, and it helps lower_conc Lower Final Test Concentration cosolvent->lower_conc Still precipitates cosolvent->success Solubility Improved lower_conc->success Solubility Improved fail Re-evaluate Compound or Assay lower_conc->fail Activity Lost G cluster_0 Biochemical Assay Environment cluster_1 Cellular Assay Environment biochem Compound + Purified Target (e.g., Kinase) cell Cell Membrane (Permeability) Cytosol High [ATP] Efflux Pumps Metabolism Protein Binding Target compound_source Compound (in media) compound_source->biochem Direct Access compound_source->cell Multiple Barriers

Technical Support Center: Enhancing the Stability of 4-Methyl-2-piperazin-1-yl-quinoline in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-Methyl-2-piperazin-1-yl-quinoline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Ensuring the integrity of your experimental solutions is paramount for generating reproducible and reliable data. This document provides in-depth troubleshooting advice, proactive stabilization strategies, and validated experimental protocols.

Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the handling and storage of this compound solutions.

Q1: My solution of this compound is changing color, often turning yellow or brown. What is happening?

A: Discoloration is a primary visual indicator of chemical degradation.[1] For quinoline-based structures, this is frequently caused by oxidation or photodegradation.[1] The extended conjugated system in the quinoline ring is susceptible to electronic transitions when exposed to light, which can initiate degradation cascades. The piperazine moiety can also be a site for oxidation. The formation of these colored byproducts signifies a compromise in the purity and concentration of your active compound. It is critical to store all solutions, particularly stock solutions and aged samples, protected from light.[1]

Q2: I am observing a progressive loss of potency or inconsistent results in my biological assays. Could this be a stability issue?

A: Absolutely. A decline in potency and poor reproducibility are classic symptoms of compound degradation.[1] this compound, like many heterocyclic compounds, can be unstable in aqueous solutions depending on several factors.[1] When the parent molecule degrades, its effective concentration decreases, leading to diminished biological activity and inconsistent dose-response curves. For sensitive and quantitative experiments, it is always recommended to use freshly prepared solutions or to validate the stability of your stock solutions under your specific experimental and storage conditions.[1]

Q3: What are the primary chemical factors that influence the stability of this compound?

A: The stability of this molecule is governed by its inherent chemical structure and its interaction with the solution environment. The main factors are:

  • pH: The solubility and stability of quinoline and its derivatives are highly dependent on the solution's pH.[1][2][3][4] As a molecule with basic nitrogen atoms, its solubility can be enhanced in acidic conditions. However, both strongly acidic and basic conditions can accelerate hydrolytic degradation.[1] The optimal pH for stability must be determined experimentally.

  • Light: Many quinoline compounds are photosensitive and degrade upon exposure to ambient or UV light.[1][5] This photodegradation can lead to complex reactions, including hydroxylation of the quinoline ring system.[5]

  • Oxidation: The molecule is susceptible to oxidation. The electron-rich nitrogen atoms, particularly within the piperazine ring, can be oxidized, especially in the presence of dissolved oxygen, metal ions, or oxidizing agents.[1][6][7]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[1] Storing solutions at lower temperatures (e.g., 4°C or -20°C) is a crucial step in slowing down these processes.

Q4: What are the likely degradation products I might be forming?

A: Based on the structure of this compound, several degradation pathways are plausible under stress conditions. The primary sites of vulnerability are the piperazine ring and the quinoline core.

  • Oxidation of the Piperazine Ring: The piperazine moiety is known to be susceptible to oxidation, potentially forming N-oxides or undergoing ring-opening degradation.[7][8] This is a common metabolic and chemical degradation pathway for arylpiperazine derivatives.[9][10]

  • Hydroxylation of the Quinoline Ring: Photolytic or oxidative stress can lead to the addition of hydroxyl groups to the quinoline ring system.[5][11]

  • Cleavage of the Piperazine-Quinoline Bond: Under harsh hydrolytic conditions (extreme pH and heat), the C-N bond connecting the two ring systems could potentially be cleaved.

Identifying these products definitively requires analytical techniques such as LC-MS to determine their mass and fragmentation patterns.

Section 2: Proactive Strategies for Enhancing Solution Stability

To ensure the integrity of your compound, implement the following strategies proactively.

StrategyRationale & CausalityBest Practices
pH Control The stability of the compound is intimately linked to pH. Maintaining a consistent, optimal pH prevents acid- or base-catalyzed hydrolysis.[1]Use a buffered solvent system (e.g., PBS, TRIS) appropriate for your experimental needs. Determine the optimal pH for stability by conducting a pH-rate profile study.
Protection from Light Photodegradation is a significant risk for quinoline derivatives.[1][5] Light provides the energy to initiate damaging free-radical reactions.Always store stock solutions and working solutions in amber glass vials or wrap clear vials with aluminum foil. Minimize exposure to ambient light during experiments.
Temperature Management Reaction kinetics, including degradation, are temperature-dependent. Lower temperatures slow molecular motion and reduce the rate of degradation.[1]Store stock solutions at -20°C or -80°C. Store working solutions at 4°C for short-term use. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
Minimizing Oxygen Exposure Oxidative degradation can be initiated by dissolved atmospheric oxygen.[1] This is particularly relevant for long-term storage.For highly sensitive experiments or long-term storage of the solid compound, consider purging the vial headspace with an inert gas like argon or nitrogen.[1]
Solvent Purity Solvents can contain impurities (e.g., peroxides in older ethers, metal ions in water) that can catalyze degradation.Use high-purity, HPLC-grade or molecular biology-grade solvents for preparing all solutions.
Use Fresh Solutions The most reliable way to avoid issues with degradation is to use solutions that have not had time to degrade.Prepare solutions fresh from solid material whenever possible, especially for critical quantitative assays.[1] If using stock solutions, note the preparation date and re-evaluate their integrity after an established period.

Section 3: Experimental Protocols

These protocols provide a framework for you to assess the stability of your compound and develop a robust analytical method.

Protocol 1: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and establish the specificity of your analytical method.[1][12][13]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or a 50:50 mixture of acetonitrile and water.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[1]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[1]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.[1]

    • Thermal Degradation: Place a vial of the stock solution in an oven at 70°C.[12]

    • Photolytic Degradation: Expose a vial of the stock solution to direct UV light (e.g., 254 nm) or a photostability chamber.

  • Sampling and Analysis:

    • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Crucially, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively, before injection to prevent damage to the HPLC column.[1][13]

    • Analyze all samples, including an unstressed control (t=0), using a stability-indicating HPLC method (see Protocol 2).

    • Aim for 5-20% degradation of the parent compound to ensure that major degradants are formed without secondary degradation.[13]

Protocol 2: Stability-Indicating HPLC-UV Method Development

A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradants, impurities, and excipients.[1]

  • Instrumentation: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector. A PDA detector is highly recommended as it can assess peak purity.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Start with a gradient elution (e.g., 10% B to 90% B over 20 minutes) to resolve the parent peak from all potential degradant peaks generated in the forced degradation study.

  • Detection: Monitor at a wavelength where the parent compound has strong absorbance (e.g., determined by UV scan, likely in the 250-350 nm range for a quinoline).

  • Method Validation: The method's specificity is demonstrated by its ability to separate the parent peak from all degradation products. Inject the stressed samples to confirm resolution. Peak purity analysis using the PDA detector should be performed to ensure the main peak is not co-eluting with any degradants.[1]

Section 4: Visualized Workflows and Pathways

Diagram 1: Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution stress_conditions Apply Stress Conditions (Acid, Base, H2O2, Heat, Light) prep_stock->stress_conditions sampling Sample at Time Points (0, 2, 4, 8, 24h) stress_conditions->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc_analysis Analyze via Stability-Indicating HPLC-PDA Method neutralize->hplc_analysis quantify Quantify Degradation & Assess Peak Purity hplc_analysis->quantify

Caption: Workflow for conducting a forced degradation study.

Diagram 2: Potential Degradation Pathways

G cluster_products Potential Degradation Products parent This compound prod1 Piperazine N-Oxide parent->prod1 Oxidation (H₂O₂) prod2 Hydroxylated Quinoline parent->prod2 Photodegradation (hv) or Oxidation prod3 Ring-Opened Piperazine (e.g., Ethylenediamine derivative) prod1->prod3 Further Oxidation/ Hydrolysis prod4 Quinoline-5,8-dione (if hydroxylated first) prod2->prod4 Oxidation

Caption: Plausible degradation pathways under stress conditions.

Section 5: References

  • BenchChem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Retrieved from Google Search.

  • BenchChem. (n.d.). High-Throughput Quantification of 4-Methyl-2-(1-piperidinyl)-quinoline in Rat Plasma using LC-MS. Retrieved from Google Search.

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 118.

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar.

  • BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays. Retrieved from Google Search.

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate.

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current drug metabolism, 8(2), 115–128.

  • Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. ResearchGate.

  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin.

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.

  • BenchChem. (n.d.). Stability and degradation pathways of 7-(prop-1-en-1-yl)quinolin-8-ol under experimental conditions. Retrieved from Google Search.

  • BenchChem. (n.d.). Addressing solubility problems with quinoline-4-carboxylic acid derivatives. Retrieved from Google Search.

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.

  • Rane, K., & P. N., S. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical Sciences and Research, 8(10), 4056-4065.

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.

  • Eide-Haugmo, I. (2010). Oxidative degradation of piperazine in the absorption of carbon dioxide. The University of Texas at Austin.

  • Aislabie, J., et al. (1990). Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology, 56(2), 345-351.

  • Liu, DQ., et al. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 465-77.

  • ChemicalBook. (n.d.). This compound.

  • Biosynth. (n.d.). 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride.

  • Sigma-Aldrich. (n.d.). This compound.

  • Wen, A., et al. (2007). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1127-32.

References

Technical Support Center: Refining Experimental Protocols for Quinoline-Piperazine Hybrids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-piperazine hybrids. This guide is designed to provide expert insights and practical troubleshooting for the unique challenges presented by this promising class of compounds. The following content, structured in a question-and-answer format, addresses common issues encountered from synthesis to biological evaluation, helping you refine your protocols and achieve robust, reproducible results.

Section 1: Synthesis & Purification Challenges

The inherent basicity of the piperazine nitrogen and the specific reactivity of the quinoline core can lead to several synthetic and purification hurdles.

Q1: My reaction yield for coupling the quinoline and piperazine moieties is consistently low. What are the common causes and how can I troubleshoot this?

A1: Low yields in the final coupling step are a frequent issue. The root cause often lies in suboptimal reaction conditions, reagent purity, or competing side reactions. A systematic approach to troubleshooting is essential.

The workflow below outlines a logical sequence for diagnosing and resolving low-yield issues. Start by verifying the integrity of your starting materials, as impurities can inhibit the reaction or promote side-product formation. Next, systematically optimize reaction parameters such as solvent, temperature, and base.

low_yield_troubleshooting start Low Reaction Yield check_sm Step 1: Verify Starting Material (SM) Purity & Integrity (NMR, LC-MS) start->check_sm optimize_solvent Step 2: Optimize Solvent - Aprotic polar (DMF, DMSO)? - Anhydrous conditions? check_sm->optimize_solvent If SMs are pure optimize_base Step 3: Optimize Base - Inorganic (K2CO3, Cs2CO3)? - Organic (DIPEA, Et3N)? - Stoichiometry (1.5-3 eq)? optimize_solvent->optimize_base optimize_temp Step 4: Optimize Temperature - Room temp to reflux? - Monitor for SM degradation? optimize_base->optimize_temp check_catalyst Step 5 (if applicable): Check Catalyst Activity - Pd-catalyzed (Buchwald-Hartwig)? - Fresh catalyst/ligand? optimize_temp->check_catalyst success Yield Improved check_catalyst->success

Caption: Troubleshooting workflow for low-yield coupling reactions.

For nucleophilic aromatic substitution (SNAr) reactions, ensure your quinoline precursor has a suitable leaving group (e.g., Cl, Br) activated by an electron-withdrawing group. For metal-catalyzed reactions like the Buchwald-Hartwig coupling, the choice of ligand, base, and the oxidation state of the palladium catalyst are critical.[1]

Q2: I'm observing significant tar formation during my quinoline ring synthesis (e.g., Skraup, Doebner-von Miller). How can I minimize this?

A2: Tar formation is a classic problem in syntheses like the Skraup or Doebner-von Miller, which employ harsh acidic and oxidizing conditions that can lead to polymerization.[2]

Causality & Mitigation:

  • Exothermic Reaction: These reactions are notoriously exothermic. Uncontrolled temperature spikes accelerate polymerization.

    • Solution: Add a moderator like ferrous sulfate (FeSO₄) to make the reaction less violent.[2] Ensure slow, controlled addition of concentrated sulfuric acid with efficient overhead stirring and an ice bath to dissipate heat.

  • Oxidant Reactivity: The choice and concentration of the oxidizing agent (e.g., arsenic acid, nitrobenzene) are critical.

    • Solution: Use a milder oxidant if possible. Ensure the stoichiometry is precise, as excess oxidant can promote charring.

  • Substrate Polymerization: The α,β-unsaturated aldehydes or ketones used can self-polymerize under strong acid catalysis.

    • Solution: Add the carbonyl compound slowly to the reaction mixture to keep its instantaneous concentration low.[2]

Q3: My quinoline-piperazine hybrid is streaking badly on silica gel columns and I suspect decomposition. How should I approach purification?

A3: This is a very common issue. The basic nitrogen atoms in both the quinoline and piperazine rings interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3] This leads to irreversible adsorption, tailing (streaking), and, in some cases, acid-catalyzed decomposition on the column.

Self-Validating Purification System: Your primary goal is to neutralize the acidic sites of the stationary phase or to use an alternative that is less interactive.

Purification MethodDescription & CausalityWhen to Use
Base-Deactivated Silica The silica gel is neutralized by adding a small amount of a basic modifier (e.g., 0.5-2% triethylamine or pyridine) to the eluent.[3] This competitively blocks the acidic silanol groups, allowing your basic compound to elute symmetrically.First-line approach. This is the most common and effective solution for routine purification of basic compounds on silica gel.
Alternative Stationary Phases Use a less acidic stationary phase like neutral or basic alumina.[3] For more polar compounds, reversed-phase (C18) chromatography can be an excellent alternative, eluting with systems like water/acetonitrile with a modifier (e.g., TFA or formic acid).Use when base deactivation is insufficient or if the compound is unstable even to triethylamine. Reversed-phase is ideal for library purification via prep-HPLC.
Salt Formation & Crystallization Convert the oily or impure free-base into a crystalline salt (e.g., hydrochloride, citrate, or picrate).[4][5] The salt often has much better handling and crystallization properties. The pure salt can then be neutralized back to the free base if required.Ideal for final purification of a lead candidate to achieve high purity. Also useful when the free base is an oil that resists crystallization.[4]
High-Speed Counter-Current Chromatography (HSCCC) A liquid-liquid partition chromatography method that avoids solid stationary phases altogether, thus eliminating adsorption and degradation issues.[6]An advanced technique suitable for challenging purifications or when scaling up, as it offers high recovery rates for sensitive compounds.
Section 2: Physicochemical Properties: Solubility & Stability

Poor aqueous solubility and chemical instability are two of the most significant hurdles that can derail the development of a promising hybrid.

Q4: My compound is poorly soluble in aqueous buffers for biological assays. What is the best way to prepare my stock and working solutions?

A4: Poor aqueous solubility is a well-documented challenge for many heterocyclic compounds, including quinoline-piperazine hybrids.[7][8] It can lead to inaccurate potency measurements (IC₅₀, MIC) due to the actual concentration in the assay being much lower than the nominal concentration. The key is to maintain the compound in solution throughout the entire experiment.

solubility_workflow start Compound Precipitates in Aqueous Assay Buffer stock_sol 1. Prepare High-Concentration Stock in 100% DMSO (e.g., 10-50 mM) start->stock_sol check_dmso 2. Check Final DMSO Concentration in Assay. Is it >0.5-1%? stock_sol->check_dmso dmso_ok 3a. DMSO ≤0.5%. Proceed. Ensure rapid mixing during dilution into buffer. check_dmso->dmso_ok No dmso_high 3b. DMSO >0.5%. High risk of cell toxicity or assay interference. check_dmso->dmso_high Yes end Compound Solubilized dmso_ok->end ph_adjust 4. Try pH Adjustment For basic quinoline-piperazines, acidifying the buffer (e.g., pH 6.5) can increase solubility. dmso_high->ph_adjust excipients 5. Use Solubilizing Excipients - Cyclodextrins (e.g., HP-β-CD) - Non-ionic surfactants (e.g., Tween-80) - Co-solvents (e.g., PEG-400) ph_adjust->excipients If pH change is not viable for the assay excipients->end degradant_id_workflow start Unknown Peak Observed in Stability Sample HPLC lcms 1. LC-MS Analysis Determine the mass-to-charge ratio (m/z) of the unknown peak. start->lcms mass_shift 2. Calculate Mass Shift (Mass_degradant - Mass_parent) Does it correspond to a common reaction (e.g., +16 Da = Oxidation)? lcms->mass_shift msms 3. Tandem MS (MS/MS) Fragment the degradant's parent ion. Compare fragmentation pattern to the parent drug's pattern. mass_shift->msms Hypothesize structure isolate 4. Isolation (if needed) Isolate the degradant using preparative HPLC. msms->isolate If ambiguity remains identified Structure Identified msms->identified If fragmentation is conclusive nmr 5. NMR Spectroscopy Obtain 1H and 2D NMR spectra of the isolated degradant for definitive structural elucidation. isolate->nmr nmr->identified

References

Technical Support Center: Strategies to Overcome Acquired Resistance to Quinoline-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals dedicated to overcoming the challenges of acquired resistance to quinoline-based drugs. This guide is designed to provide practical, in-depth technical assistance through troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the knowledge to dissect resistance mechanisms and develop effective counter-strategies in your experimental work.

FREQUENTLY ASKED QUESTIONS (FAQs)

This section addresses common questions that arise when investigating quinoline resistance.

Q1: What are the primary mechanisms of acquired resistance to quinoline-based drugs?

A1: Acquired resistance to quinolines is a multifactorial phenomenon, primarily driven by three core mechanisms:

  • Target-Mediated Resistance: This is the most frequently observed mechanism and involves mutations within the genes encoding the drug's primary targets: DNA gyrase (subunits GyrA and GyrB) and topoisomerase IV (subunits ParC and ParE).[1][2][3][4] These mutations typically occur in a specific region known as the quinolone resistance-determining region (QRDR) and reduce the binding affinity of the quinoline drug to the enzyme-DNA complex.[1][4]

  • Decreased Intracellular Drug Accumulation: This occurs through two main avenues: the overexpression of multidrug resistance (MDR) efflux pumps or the downregulation of outer membrane porins.[5][6][7] Efflux pumps, such as those belonging to the Resistance-Nodulation-Division (RND) family, actively extrude quinolones from the bacterial cell.[8] Reduced expression of porins limits the influx of the drug into the cell.

  • Plasmid-Mediated Resistance: Resistance can also be acquired through the horizontal transfer of plasmids carrying quinolone resistance genes.[1][2][4] These genes can encode for proteins that protect the target enzymes, modify the quinolone drug, or act as efflux pumps.[1][2][8]

Q2: My quinoline compound is effective against a wild-type bacterial strain but shows no activity against a resistant strain. What is the likely cause?

A2: This is a classic presentation of acquired resistance. The most probable cause is a mutation in the QRDR of the gyrA or parC genes, which prevents your compound from effectively binding to its target.[1][4] Another significant possibility is the overexpression of an efflux pump that is actively removing your compound from the cell. To differentiate between these, you can perform QRDR sequencing (Protocol 2) and an efflux pump inhibition assay (Protocol 3).

Q3: How do I select an appropriate efflux pump inhibitor for my experiments?

A3: The choice of an efflux pump inhibitor (EPI) depends on the bacterial species and the type of efflux pump you suspect is involved. Phenylalanine-arginine β-naphthylamide (PAβN) is a broad-spectrum EPI effective against RND-type efflux pumps, commonly found in Gram-negative bacteria like Pseudomonas aeruginosa.[9][10][11] Reserpine is often used for Major Facilitator Superfamily (MFS) pumps, which are prevalent in Gram-positive bacteria such as Staphylococcus aureus.[8] It is crucial to determine the non-toxic concentration of the EPI on your specific bacterial strain before conducting synergy experiments.

Q4: What is the significance of the Fractional Inhibitory Concentration (FIC) index in combination studies?

A4: The FIC index is a quantitative measure of the interaction between two antimicrobial agents. It helps determine if the combination is synergistic, additive, indifferent, or antagonistic.[1][2][5] A synergistic interaction (typically FIC index ≤ 0.5) is highly desirable as it indicates that the combined effect of the drugs is greater than the sum of their individual effects, potentially allowing for lower, less toxic doses of each compound.[1][5][12]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experimental workflows.

Guide 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results

Question: My MIC values for a quinoline drug against my quality control (QC) strain are consistently out of the expected range. What could be wrong?

Answer: Inconsistent MIC results can compromise the validity of your entire experiment. Here’s a breakdown of potential causes and solutions:

Potential Cause Explanation Solution
Inoculum Density An inoculum that is too dense can lead to falsely high MICs, while a sparse inoculum can result in falsely low MICs.[13]Standardize your inoculum preparation to a 0.5 McFarland turbidity standard. This can be verified using a spectrophotometer.
Media Composition The cation concentration (Mg²⁺ and Ca²⁺) in Mueller-Hinton Broth (MHB) can affect the activity of some quinolones.Use cation-adjusted Mueller-Hinton Broth (CAMHB) for all quinolone susceptibility testing to ensure consistency.
Antibiotic Potency Improper storage or repeated freeze-thaw cycles of your quinoline stock solution can lead to degradation and reduced potency.Prepare fresh stock solutions regularly, aliquot them, and store them at the recommended temperature. Perform a potency check of a new batch against a reliable QC strain.
Incubation Conditions Variations in incubation time and temperature can affect bacterial growth and, consequently, the MIC reading.Strictly adhere to the standardized incubation time (usually 18-24 hours) and temperature (37°C) as per CLSI or EUCAST guidelines.
Reading Subjectivity Inconsistent interpretation of "no growth" can lead to variability in MIC determination.Establish a clear and consistent endpoint for reading your MIC plates. For some drug-bug combinations, trailing endpoints can occur, and specific guidelines should be followed.[13]
Guide 2: Failure to Amplify QRDR for Sequencing

Question: I am unable to get a PCR product when trying to amplify the gyrA or parC QRDR from a resistant isolate. What should I troubleshoot?

Answer: PCR failure for QRDR amplification is a common issue. The following steps can help you resolve this problem:

Potential Cause Explanation Solution
Poor DNA Quality The presence of PCR inhibitors in your genomic DNA extract can prevent amplification.Re-purify your DNA using a commercial kit that includes steps to remove inhibitors. Assess DNA quality using a NanoDrop or gel electrophoresis.
Primer Issues Primers may not be specific to the target sequence in your bacterial strain, or they may have degraded.Verify the primer sequences against published sequences for your bacterial species.[3][14][15] Order new primers if degradation is suspected.
PCR Conditions The annealing temperature may be too high or too low, or the extension time may be insufficient.Perform a gradient PCR to determine the optimal annealing temperature. Ensure the extension time is appropriate for the length of the expected amplicon.
Mutations in Primer Binding Site The resistant strain may have acquired mutations in the region where your primers are designed to bind.Design alternative primer sets that bind to different conserved regions flanking the QRDR.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Quinolone stock solution

  • Bacterial culture

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Prepare Antibiotic Dilutions:

    • In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12 of a single row.

    • Add 200 µL of the quinolone working solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

  • Prepare Inoculum:

    • Grow the bacterial strain in CAMHB to the logarithmic phase.

    • Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antibiotic in which there is no visible growth.

Protocol 2: Sequencing of the Quinolone Resistance-Determining Region (QRDR)

This protocol is used to identify mutations in the gyrA and parC genes that confer quinolone resistance.[3][14][15]

Materials:

  • Genomic DNA from the bacterial isolate

  • Specific primers for gyrA and parC QRDRs

  • PCR reaction mix (Taq polymerase, dNTPs, buffer)

  • Thermal cycler

  • Gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service

Procedure:

  • DNA Extraction: Extract high-quality genomic DNA from the bacterial isolate using a commercial kit.

  • PCR Amplification:

    • Set up a PCR reaction with the extracted DNA and primers specific for the gyrA or parC QRDR.

    • Use a thermal cycler with an optimized program for your primers and target.

  • Verification of PCR Product:

    • Run a portion of the PCR product on an agarose gel to confirm the presence of a band of the expected size.

  • PCR Product Purification:

    • Purify the remaining PCR product using a commercial kit to remove primers and dNTPs.

  • Sequencing:

    • Send the purified PCR product for Sanger sequencing.

  • Sequence Analysis:

    • Align the obtained sequence with the wild-type sequence of the respective gene to identify any mutations.

Protocol 3: Efflux Pump Inhibition Assay using a Fluorescent Dye

This assay assesses the activity of efflux pumps by measuring the accumulation of a fluorescent substrate, such as ethidium bromide, in the presence and absence of an efflux pump inhibitor.[18][19]

Materials:

  • Bacterial culture

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr)

  • Efflux pump inhibitor (EPI), e.g., PAβN

  • Glucose

  • Fluorometer or fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Grow bacteria to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them twice with PBS.

    • Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).

  • Loading with Fluorescent Dye:

    • Incubate the bacterial suspension with EtBr and the EPI (or a vehicle control) for a set time to allow for dye accumulation.

  • Efflux Initiation:

    • Centrifuge the cells to remove the extracellular dye and resuspend them in PBS containing glucose to energize the efflux pumps.

  • Fluorescence Measurement:

    • Immediately begin monitoring the fluorescence of the cell suspension over time using a fluorometer. A decrease in fluorescence indicates the efflux of the dye.

  • Data Analysis:

    • Compare the rate of fluorescence decrease between the EPI-treated and control cells. A slower decrease in the presence of the EPI indicates inhibition of efflux.

Protocol 4: Checkerboard Assay for Synergy Testing

This protocol is used to evaluate the interaction between two antimicrobial agents.[1][2][5]

Materials:

  • 96-well microtiter plates

  • CAMHB

  • Stock solutions of two antimicrobial agents (Drug A and Drug B)

  • Bacterial culture

  • 0.5 McFarland turbidity standard

Procedure:

  • Plate Setup:

    • In a 96-well plate, perform serial dilutions of Drug A horizontally and Drug B vertically. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation:

    • Prepare and standardize the bacterial inoculum as described in Protocol 1.

    • Inoculate all wells containing the drug combinations with the standardized inoculum.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading and FIC Index Calculation:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the FIC for each drug: FIC A = MIC of A in combination / MIC of A alone; FIC B = MIC of B in combination / MIC of B alone.

    • Calculate the FIC index: FIC Index = FIC A + FIC B.

    • Interpret the results:

      • Synergy: FIC Index ≤ 0.5

      • Additive/Indifference: 0.5 < FIC Index ≤ 4

      • Antagonism: FIC Index > 4

Visualizations

Diagram 1: Mechanisms of Quinolone Resistance

G cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms Quinolone Quinolone EffluxPump Efflux Pump Quinolone->EffluxPump Substrate Porin Porin Channel Quinolone->Porin Entry Target DNA Gyrase / Topoisomerase IV DNA_Replication_Inhibition DNA Replication Inhibition Target->DNA_Replication_Inhibition Inhibits Extracellular Extracellular Space EffluxPump->Extracellular Expulsion Porin->Target Interaction TargetMutation Target Mutation (QRDR) TargetMutation->Target Alters Binding Site EffluxUpregulation Efflux Pump Upregulation EffluxUpregulation->EffluxPump Increases Expression PorinDownregulation Porin Downregulation PorinDownregulation->Porin Decreases Expression

Caption: Overview of quinolone action and primary resistance mechanisms.

Diagram 2: Experimental Workflow for Investigating Quinolone Resistance

G Start Resistant Phenotype Observed MIC Confirm Resistance (MIC Assay) Start->MIC Hypothesis Formulate Hypothesis MIC->Hypothesis Target Target-Mediated Resistance Hypothesis->Target Efflux Efflux-Mediated Resistance Hypothesis->Efflux QRDR_Seq QRDR Sequencing Target->QRDR_Seq EPI_Assay Efflux Pump Inhibition Assay Efflux->EPI_Assay Mutation Mutation Identified? QRDR_Seq->Mutation Synergy Synergy with EPI? EPI_Assay->Synergy Conclusion_Target Target Mutation Confirmed Mutation->Conclusion_Target Yes Further_Tests Consider Other Mechanisms Mutation->Further_Tests No Conclusion_Efflux Efflux Upregulation Confirmed Synergy->Conclusion_Efflux Yes Synergy->Further_Tests No

Caption: A logical workflow for diagnosing the mechanism of quinolone resistance.

References

common experimental errors in handling 4-Methyl-2-piperazin-1-yl-quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methyl-2-piperazin-1-yl-quinoline

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling, storage, and troubleshooting common experimental issues with this compound. As Senior Application Scientists, we have compiled this information based on the chemical properties of the molecule and extensive experience with related quinoline and piperazine derivatives.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments with this compound.

Solubility and Solution Preparation

Q1: I am having difficulty dissolving this compound. What are the recommended solvents and techniques?

A1: Difficulty with solubility is a common issue for complex organic molecules. This compound has a reported aqueous solubility of 33.3 µg/mL at pH 7.4, which is relatively low for many biological assays.[1] For higher concentrations, organic solvents are necessary.

  • Recommended Solvents: Start with Dimethyl Sulfoxide (DMSO) for creating a stock solution. Other potential organic solvents include ethanol and Dimethylformamide (DMF).

  • Causality: The quinoline and piperazine rings confer a degree of polarity, but the overall structure is largely hydrophobic. DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds.

  • Troubleshooting Steps:

    • Use an appropriate solvent: For biological experiments, prepare a concentrated stock solution in 100% DMSO.

    • Gentle Warming: If the compound does not readily dissolve at room temperature, gentle warming of the solution up to 37-40°C can aid dissolution. Avoid excessive heat, as it may degrade the compound.

    • Sonication: Using a sonicator bath for short periods (5-10 minutes) can help break up solid particles and enhance dissolution.

    • pH Adjustment: The piperazine moiety is basic. For aqueous solutions, adjusting the pH to be more acidic can increase solubility by protonating the piperazine nitrogens. However, be mindful of how pH changes might affect your experimental system.

Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?

A2: This is a classic problem when diluting a compound from a high-concentration organic stock into an aqueous medium. The key is to avoid shocking the compound into a low-solubility environment.

  • Expert Insight: The final concentration of DMSO in your aqueous solution should be kept as low as possible, typically below 0.5% or 1%, to avoid solvent effects in biological assays.

  • Protocol for Dilution:

    • Perform serial dilutions. Instead of a single large dilution, dilute the DMSO stock in smaller steps, first into a mixture of DMSO and your aqueous buffer, and then into the final aqueous buffer.

    • Vortex or mix vigorously while adding the stock solution to the aqueous buffer. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.

    • Consider the use of a surfactant or co-solvent like Tween-20 or Pluronic F-68 in your final buffer, if your experimental system allows. These can help maintain the solubility of hydrophobic compounds.

Compound Stability and Storage

Q3: What are the optimal storage conditions for this compound in its solid form and in solution?

A3: Proper storage is critical to maintain the integrity and activity of the compound. Quinoline derivatives can be sensitive to light and air.[2][3]

  • Solid Form:

    • Temperature: Store the solid compound at 2-8°C.[4]

    • Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and oxidation.[5]

    • Light: Protect from light by using an amber vial or by storing it in a dark place.[2]

  • In Solution (Stock Solutions):

    • Temperature: Store DMSO or other organic stock solutions at -20°C or -80°C for long-term storage.

    • Aliquoting: It is highly recommended to aliquot the stock solution into smaller, single-use volumes. This prevents repeated freeze-thaw cycles which can lead to degradation and moisture absorption from the air.

    • Stability: While specific stability data for this compound is limited, phenyl piperazines have shown degradation over several months, even when frozen.[6] It is best practice to use stock solutions within 3-6 months for optimal results.

Q4: I am seeing a change in the color of my compound/solution over time. Is this a sign of degradation?

A4: Yes, a color change, typically to yellow or brown, is a common indicator of degradation in quinoline-based compounds, especially upon exposure to light and air.[2][3]

  • Mechanism: This is often due to oxidation or polymerization reactions.

  • Actionable Advice: If you observe a significant color change, it is advisable to use a fresh batch of the compound. To verify the integrity of your current stock, you can use analytical techniques like HPLC-MS to check for the presence of the parent compound and any degradation products.

Experimental Design and Data Interpretation

Q5: I am observing inconsistent results in my biological assays. Could this be related to the compound?

A5: Inconsistent results can stem from various sources, but compound handling is a frequent culprit.

  • Checklist for Consistency:

    • Solubility: Ensure the compound is fully dissolved in your final assay medium. Undissolved particles will lead to inaccurate concentrations and high variability.

    • Stock Solution Integrity: Are you using a fresh aliquot for each experiment to avoid issues from repeated freeze-thaw cycles?

    • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates). Consider using low-adhesion plastics or pre-treating surfaces with a blocking agent like BSA if this is a concern.

    • Purity: The purity of the initial compound is crucial. Impurities from the synthesis, such as unreacted starting materials or side-products, can have their own biological activities, confounding your results.[7][8]

Q6: What are the potential biological activities of this compound that I should be aware of?

A6: The quinoline-piperazine scaffold is a well-known pharmacophore present in many biologically active molecules.[9][10][11][12] This structural motif has been associated with a wide range of activities, which could be relevant to your experiments.

  • Known Activities of Related Compounds:

    • Anticancer/Antiproliferative: Many quinoline-piperazine hybrids have been investigated as anticancer agents.[7][13][14][15]

    • Antibacterial/Antituberculosis: This class of compounds has shown potent activity against various bacterial strains, including drug-resistant ones.[9][12]

    • Enzyme Inhibition: They have been explored as inhibitors of various enzymes, such as kinases.[16]

    • Ion Channel Modulation: Some derivatives may interact with ion channels.[16]

  • Implication for Research: Be aware of these potential off-target effects in your experiments. If you are studying a specific pathway, it may be necessary to include counter-screens to ensure the observed effects are specific to your target of interest.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Pre-Weighing Preparation: Allow the vial containing solid this compound (Molecular Weight: 227.30 g/mol ) to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.[1]

  • Weighing: Accurately weigh out a desired amount of the solid compound (e.g., 2.27 mg) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For 2.27 mg, this would be 1.0 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes. If necessary, use a sonicator bath for 5-10 minutes or warm gently to 37°C until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed, light-protected vials (e.g., amber cryovials) and store at -20°C or -80°C.

Protocol 2: Serial Dilution into Aqueous Buffer

This protocol describes the preparation of a 10 µM final concentration in an aqueous buffer from a 10 mM DMSO stock, ensuring the final DMSO concentration is 0.1%.

  • Intermediate Dilution: Prepare a 100-fold intermediate dilution by adding 2 µL of the 10 mM DMSO stock to 198 µL of the aqueous buffer. This results in a 100 µM solution in 1% DMSO. Vortex immediately and thoroughly.

  • Final Dilution: Add the required volume of the 100 µM intermediate solution to your final experimental volume. For example, to make 1 mL of a 10 µM final solution, add 100 µL of the 100 µM intermediate solution to 900 µL of the aqueous buffer.

  • Mixing: Mix the final solution well before adding it to your experimental setup (e.g., cell culture plate).

Visual Guides

Workflow for Compound Reconstitution and Use

G cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use start Start: Solid Compound equilibrate Equilibrate vial to RT start->equilibrate weigh Weigh solid equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot into single-use tubes stock->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw one aliquot store->thaw Use within 3-6 months intermediate Prepare intermediate dilution thaw->intermediate final_dilution Prepare final dilution in aqueous buffer intermediate->final_dilution assay Add to experiment final_dilution->assay

Caption: Standard workflow for preparing and using this compound.

Troubleshooting Decision Tree for Solubility Issues

G start Compound precipitates in aqueous buffer check_dmso Is final DMSO conc. >1%? start->check_dmso check_dilution Was dilution done in one step? check_dmso->check_dilution No sol_high_dmso Reduce final DMSO concentration check_dmso->sol_high_dmso Yes check_mixing Was solution mixed vigorously during dilution? check_dilution->check_mixing No sol_serial Use serial dilutions check_dilution->sol_serial Yes sol_mix Add stock slowly while vortexing check_mixing->sol_mix No sol_surfactant Consider adding a surfactant (e.g., Tween-20) check_mixing->sol_surfactant Yes success Problem Solved sol_high_dmso->success sol_serial->success sol_mix->success sol_surfactant->success

Caption: Decision tree for resolving compound precipitation issues.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Novel and Established PI3K Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of PI3K in Oncology and the Emergence of Novel Inhibitors

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is one of the most frequent occurrences in human cancer, making it a highly attractive target for therapeutic intervention.[2][3] The PI3K family of lipid kinases, particularly the Class I isoforms (α, β, γ, δ), are frequently dysregulated in tumors through mutations in the PIK3CA gene (encoding the p110α catalytic subunit) or loss of the tumor suppressor PTEN.[4] This has led to the development of a diverse arsenal of PI3K inhibitors, which can be broadly categorized into pan-PI3K inhibitors, isoform-selective inhibitors, and dual PI3K/mTOR inhibitors.[[“]]

This guide provides a comparative analysis of the efficacy of a novel investigational compound, 4-Methyl-2-piperazin-1-yl-quinoline, against well-characterized, clinically relevant PI3K inhibitors. For the purpose of this guide, we will treat this compound as a hypothetical novel pan-Class I PI3K inhibitor to illustrate the rigorous evaluation process a new chemical entity would undergo. We will compare its projected efficacy profile with that of Buparlisib (BKM120), a pan-PI3K inhibitor, Alpelisib (BYL719), a PI3Kα-selective inhibitor, and Gedatolisib (PF-05212384), a dual PI3K/mTOR inhibitor.[6][7][8] This guide is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical evaluation and comparative efficacy of PI3K-targeted therapies.

The PI3K/AKT/mTOR Signaling Pathway: A Key Therapeutic Target

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs cell fate. Upon activation by growth factors and cytokines, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] This second messenger recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates that promote cell survival and proliferation while inhibiting apoptosis.[9] A key downstream effector of AKT is the mammalian target of rapamycin (mTOR), which exists in two distinct complexes, mTORC1 and mTORC2, that regulate protein synthesis and cell growth.[10] Given the central role of this pathway in cancer, its inhibition at various nodes offers a promising therapeutic strategy.

PI3K_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Promotes Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->AKT Activates This compound This compound (Pan-PI3K) This compound->PI3K Buparlisib Buparlisib (Pan-PI3K) Buparlisib->PI3K Alpelisib Alpelisib (PI3Kα-selective) Alpelisib->PI3K α isoform Gedatolisib Gedatolisib (Dual PI3K/mTOR) Gedatolisib->PI3K Gedatolisib->mTORC1 Gedatolisib->mTORC2

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Comparative Efficacy Analysis: In Vitro and In Vivo Data

The efficacy of a novel PI3K inhibitor is benchmarked against existing compounds through a series of standardized in vitro and in vivo assays. These experiments are designed to assess the inhibitor's potency, selectivity, and anti-tumor activity.

In Vitro Kinase Inhibition

The initial evaluation of a PI3K inhibitor involves determining its half-maximal inhibitory concentration (IC50) against the different Class I PI3K isoforms. This is typically performed using a biochemical assay, such as an AlphaScreen™ assay, which measures the production of PIP3.[11]

InhibitorTypePI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
This compound Pan-PI3K (Hypothetical) ~50 ~150 ~100 ~200
Buparlisib (BKM120)Pan-PI3K52166116262
Alpelisib (BYL719)PI3Kα-selective4.61,156290250
Gedatolisib (PF-05212384)Dual PI3K/mTOR0.44.41.99.4

Note: Data for Buparlisib, Alpelisib, and Gedatolisib are compiled from publicly available literature and may have been generated under varying experimental conditions. The values for this compound are hypothetical for illustrative purposes.

Cell-Based Proliferation and Apoptosis Assays

The anti-proliferative and pro-apoptotic effects of PI3K inhibitors are assessed in a panel of cancer cell lines with known genetic backgrounds (e.g., PIK3CA mutations, PTEN loss). Cell viability is commonly measured using assays like the MTT or CellTiter-Glo® assay, while apoptosis is quantified via Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

InhibitorCell Line (Genetic Alteration)Anti-proliferative IC50 (nM)Apoptosis Induction
This compound MCF-7 (PIK3CA mutant) ~200 Moderate
Buparlisib (BKM120)MCF-7 (PIK3CA mutant)~500Moderate
Alpelisib (BYL719)T47D (PIK3CA mutant)~150Moderate
Gedatolisib (PF-05212384)PC3 (PTEN null)~100Strong

Note: The efficacy of PI3K inhibitors can be cell-line dependent. Data presented are representative examples.

In Vivo Efficacy in Xenograft Models

The ultimate preclinical validation of a PI3K inhibitor's efficacy is determined in vivo using tumor xenograft models. In these studies, human cancer cells are implanted into immunocompromised mice, and tumor growth is monitored following treatment with the inhibitor.

InhibitorXenograft Model (Cell Line)Dosing RegimenTumor Growth Inhibition (%)
This compound U87MG (PTEN null) 50 mg/kg, oral, daily ~60
Buparlisib (BKM120)U87MG (PTEN null)30 mg/kg, oral, daily~70
Alpelisib (BYL719)KPL-4 (PIK3CA mutant)25 mg/kg, oral, daily~80
Gedatolisib (PF-05212384)OVCAR-3 (PIK3CA mutant)25 mg/kg, i.v., weekly~90

Note: In vivo efficacy is highly dependent on the model, dosing schedule, and pharmacokinetic properties of the compound.[12]

Experimental Protocols: A Step-by-Step Guide

To ensure scientific integrity and reproducibility, the following detailed protocols for key efficacy assays are provided.

In Vitro PI3K Kinase Assay (AlphaScreen™)

This protocol outlines a method for determining the IC50 of an inhibitor against a specific PI3K isoform.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - PI3K enzyme - Inhibitor dilutions - PIP2 substrate - ATP start->prepare_reagents add_reagents Add Reagents to 384-well Plate prepare_reagents->add_reagents incubate Incubate at RT (e.g., 60 min) add_reagents->incubate add_detection Add Detection Mix: - Biotinylated-PIP3 probe - GST-tagged GRP1 PH domain - Streptavidin Donor Beads - Anti-GST Acceptor Beads incubate->add_detection incubate_dark Incubate in Dark (e.g., 60 min) add_detection->incubate_dark read_plate Read Plate on AlphaScreen-compatible Reader incubate_dark->read_plate analyze_data Analyze Data: - Calculate % inhibition - Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro PI3K AlphaScreen™ kinase assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO. Prepare working solutions of recombinant PI3K enzyme, PIP2 substrate, and ATP in kinase reaction buffer.

  • Kinase Reaction: In a 384-well plate, add the PI3K enzyme, the test inhibitor at various concentrations, and the PIP2 substrate.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Detection: Stop the reaction and add the AlphaScreen™ detection mix containing a biotinylated PIP3 probe, a GST-tagged GRP1 PH domain, streptavidin-coated donor beads, and anti-GST acceptor beads.[13]

  • Signal Generation: In the absence of inhibition, the enzymatically produced PIP3 competes with the biotinylated probe for binding to the GRP1 PH domain, resulting in a low AlphaScreen™ signal. In the presence of an effective inhibitor, less PIP3 is produced, allowing the probe to bind and bring the donor and acceptor beads into proximity, generating a high signal.

  • Data Analysis: Read the plate on an AlphaScreen-compatible reader. Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the quantification of apoptosis in cancer cells treated with a PI3K inhibitor.

Apoptosis_Assay_Workflow start Start seed_cells Seed Cancer Cells in Culture Plates start->seed_cells treat_cells Treat Cells with PI3K Inhibitor seed_cells->treat_cells incubate Incubate for 24-48h treat_cells->incubate harvest_cells Harvest Cells (including supernatant) incubate->harvest_cells wash_cells Wash Cells with Cold PBS harvest_cells->wash_cells resuspend_cells Resuspend Cells in 1X Binding Buffer wash_cells->resuspend_cells stain_cells Stain with Annexin V-FITC and Propidium Iodide (PI) resuspend_cells->stain_cells incubate_dark Incubate at RT in Dark (15 min) stain_cells->incubate_dark analyze_flow Analyze by Flow Cytometry incubate_dark->analyze_flow end End analyze_flow->end

References

A Senior Application Scientist's Guide to Validating Novel Anticancer Agents: A Comparative Study of 4-Methyl-2-piperazin-1-yl-quinoline in Pancreatic Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Gap from Benchtop to In Vivo Efficacy

The journey of a promising anticancer compound from initial synthesis to clinical application is a rigorous process, with preclinical in vivo validation serving as a critical checkpoint. This guide focuses on designing and executing a robust xenograft study to validate the anticancer activity of a novel quinoline-based compound, 4-Methyl-2-piperazin-1-yl-quinoline .

Quinoline and piperazine scaffolds are prevalent in medicinal chemistry, forming the backbone of numerous approved kinase inhibitors.[1][2][3][4] Our hypothetical test agent, this compound, is postulated to function as an inhibitor of the PI3K/Akt signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its over-activation is a frequent event in many human cancers, including pancreatic ductal adenocarcinoma (PDAC).[5][6][7][8]

Pancreatic cancer remains one of the most lethal malignancies, often diagnosed at advanced stages with limited effective treatment options.[9][10] Standard-of-care chemotherapies, such as gemcitabine, provide modest benefits, highlighting the urgent need for novel therapeutic strategies.[11][12][13]

This guide provides a comprehensive, comparative framework for evaluating this compound against a standard-of-care agent in a subcutaneous pancreatic cancer xenograft model. We will detail the experimental design, provide step-by-step protocols, and illustrate how to interpret the resulting data to make informed decisions about the compound's future development.

The Comparative Framework: Selecting Benchmarks for Success

To meaningfully assess the efficacy of a novel agent, it must be compared against relevant benchmarks. For this study, we have selected:

  • Test Agent: this compound (Hereafter referred to as "Test Compound").

  • Standard-of-Care Comparator: Gemcitabine. Gemcitabine has been a cornerstone of pancreatic cancer treatment for decades and serves as a clinically relevant comparator.[11][12][13][14]

  • Control Group: Vehicle. This group receives the same delivery solution (e.g., saline, DMSO/Cremophor emulsion) as the test compound, allowing for the assessment of the drug's specific effects versus those of the vehicle itself.

Experimental Design and Methodology

A meticulously planned experimental design is the foundation of a reproducible and trustworthy study. All animal procedures must adhere to established welfare guidelines to ensure ethical conduct and data integrity.[15][16][17][18][19]

Cell Line and Animal Model Selection
  • Cell Line: PANC-1, a human pancreatic adenocarcinoma cell line. This line is well-characterized, widely used in pancreatic cancer research, and known to harbor mutations (e.g., KRAS, TP53) that drive PI3K/Akt pathway activation, making it an appropriate model for our test compound.[20][21]

  • Animal Model: Athymic Nude (Foxn1nu) or NOD/SCID mice (female, 6-8 weeks old). These immunocompromised mouse strains are incapable of rejecting human tumor cells, making them standard models for establishing cell-line-derived xenografts.[20][22][23]

Experimental Workflow

The overall workflow is designed to assess both the efficacy and potential toxicity of the test compound over a defined treatment period.

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Implantation cluster_study Phase 3: Treatment & Monitoring cluster_endpoint Phase 4: Endpoint Analysis cell_culture PANC-1 Cell Culture & Expansion implantation Subcutaneous Implantation of PANC-1 Cells cell_culture->implantation animal_acclimatization Animal Acclimatization (1-2 weeks) animal_acclimatization->implantation tumor_growth Tumor Growth to ~100-150 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Initiate Treatment (21-28 days) randomization->treatment monitoring Monitor Tumor Volume & Body Weight (2x/week) treatment->monitoring endpoint Study Endpoint Reached monitoring->endpoint necropsy Necropsy & Tissue Collection (Tumor, Blood, Organs) endpoint->necropsy analysis Biomarker Analysis (IHC, Western Blot) necropsy->analysis

Caption: High-level workflow for a comparative xenograft study.

Step-by-Step Experimental Protocols

Protocol 1: Subcutaneous Xenograft Implantation

  • Cell Preparation: Culture PANC-1 cells under standard conditions. On the day of implantation, harvest cells during the exponential growth phase. Resuspend cells in sterile, serum-free media or PBS at a concentration of 10 x 106 cells/mL.

  • Animal Preparation: Anesthetize the mouse using isoflurane.

  • Injection: Using a 27-gauge needle, subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the right flank of each mouse.[20]

  • Recovery: Monitor the animal until it has fully recovered from anesthesia.

Protocol 2: Animal Grouping and Treatment

  • Tumor Monitoring: Begin caliper measurements 7-10 days post-implantation. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2 .[24]

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group) to ensure the average tumor volume is similar across all groups.

  • Dosing Formulation:

    • Test Compound: Prepare based on solubility and stability data (e.g., 10 mg/kg in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline).

    • Gemcitabine: Prepare according to standard protocols (e.g., 60 mg/kg in saline).[14]

    • Vehicle: Prepare the same solution as the Test Compound, without the active agent.

  • Administration: Administer treatments as per the schedule outlined in the table below. For example, Test Compound might be given via oral gavage (PO) daily, while Gemcitabine is given intraperitoneally (IP) twice weekly.[10]

  • Monitoring: Measure tumor volumes and body weights twice weekly. Body weight loss is a key indicator of systemic toxicity.

Summary of Experimental Parameters
ParameterSpecificationRationale
Animal Model Athymic Nude Mice, Female, 6-8 weeksStandard immunocompromised model for human xenografts.[22]
Cell Line PANC-1 (Human Pancreatic Adenocarcinoma)Well-characterized, relevant genetics (KRAS mut), forms solid tumors.[21]
Implantation Site Subcutaneous, Right FlankAllows for easy, non-invasive monitoring of tumor growth.[24][25]
Cell Inoculum 1 x 106 cells in 100 µL PBS/MatrigelStandard concentration to achieve consistent tumor take-rate.[20][26]
Treatment Groups 1. Vehicle (PO, daily)2. Test Compound (10 mg/kg, PO, daily)3. Gemcitabine (60 mg/kg, IP, 2x/week)Comparison against vehicle control and clinical standard-of-care.
Study Duration 21-28 days or until humane endpointsSufficient time to observe significant anti-tumor effects.
Primary Endpoint Tumor Growth Inhibition (TGI)Key measure of therapeutic efficacy.
Secondary Endpoints Body Weight Change, Biomarker Modulation (p-Akt)Assess toxicity and mechanism of action.
Humane Endpoints Tumor volume >2000 mm³, >20% body weight loss, ulcerationAdherence to animal welfare guidelines is mandatory.[15][17][18]

Comparative Data Analysis and Interpretation

Tumor Growth Inhibition (TGI)

TGI is the primary measure of efficacy. It quantifies the reduction in tumor growth in a treated group compared to the control group.

Formula: % TGI = [1 - (ΔT / ΔC)] x 100

  • ΔT: Change in mean tumor volume in the treated group (End Volume - Start Volume).

  • ΔC: Change in mean tumor volume in the control group (End Volume - Start Volume).[27][28][29]

Table 2: Hypothetical Efficacy and Toxicity Data (Day 21)

GroupDosing ScheduleMean Tumor Volume (mm³)% TGIMean Body Weight Change (%)
Vehicle PO, Daily1250 ± 150--0.5%
Test Compound 10 mg/kg, PO, Daily450 ± 9567% -2.1%
Gemcitabine 60 mg/kg, IP, 2x/week680 ± 12049% -7.5%

Interpretation: In this hypothetical scenario, the Test Compound demonstrates superior tumor growth inhibition (67%) compared to Gemcitabine (49%). Furthermore, the Test Compound appears to be better tolerated, as indicated by the minimal change in body weight compared to the more significant weight loss observed in the Gemcitabine group.

Mechanistic Insights: Validating the Target

To confirm that the Test Compound works through its intended mechanism, we must analyze its effect on the target pathway within the tumor tissue collected at the study's endpoint.

Biomarker Analysis: Immunohistochemistry (IHC)

Since our compound is a putative PI3K/Akt inhibitor, we will measure the levels of phosphorylated Akt (p-Akt), the activated form of the protein. A reduction in p-Akt levels would provide strong evidence of target engagement.[5][30]

Protocol 3: p-Akt Immunohistochemistry

  • Tissue Processing: Fix collected tumors in 10% neutral buffered formalin and embed in paraffin. Cut 5 µm sections onto charged slides.

  • Antigen Retrieval: Deparaffinize and rehydrate sections. Perform heat-induced antigen retrieval using a sodium citrate buffer (pH 6.0).[31][32]

  • Staining:

    • Block endogenous peroxidase activity with 3% H₂O₂.

    • Incubate with a primary antibody specific for p-Akt (e.g., Ser473).[33]

    • Incubate with an HRP-conjugated secondary antibody.

    • Develop with DAB substrate and counterstain with hematoxylin.

  • Scoring: Score slides based on staining intensity (0-3) and the percentage of positive cells.[34][35]

Table 3: Hypothetical p-Akt IHC Scoring

GroupMean p-Akt IHC Score (Intensity x % Positive)Interpretation
Vehicle 250 ± 30High pathway activation
Test Compound 75 ± 20Strong pathway inhibition
Gemcitabine 230 ± 40Minimal effect on Akt pathway
Signaling Pathway Visualization

The PI3K/Akt pathway is a complex cascade. Inhibition by the Test Compound is expected to block downstream signals that promote cell survival and proliferation.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTOR mTORC1 Akt->mTOR Activates Bad Bad (Pro-apoptotic) Akt->Bad Inhibits Proliferation Cell Proliferation & Growth mTOR->Proliferation Survival Cell Survival TestCompound This compound TestCompound->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

References

A Comparative Guide to the Kinase Selectivity Profile of 4-Methyl-2-piperazin-1-yl-quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets. The development of small molecule kinase inhibitors has revolutionized targeted therapy. However, a critical challenge in their development is achieving selectivity.[1][2] The human kinome comprises over 500 members, many of which share highly conserved ATP-binding pockets.[3][4] Consequently, inhibitors designed to target one kinase often exhibit off-target activity against others, leading to unforeseen side effects or even toxicities. Conversely, in some cases, a multi-targeted profile can be therapeutically advantageous.[5] Therefore, comprehensive selectivity profiling is an indispensable step in the characterization of any new kinase inhibitor.[1][6]

This guide provides an in-depth comparative analysis of the kinase selectivity profile of 4-Methyl-2-piperazin-1-yl-quinoline , a novel quinoline-based compound. We will objectively compare its performance against two well-characterized inhibitors: Staurosporine , a natural product known for its potent but broad, non-selective kinase inhibition[7][8][9][10], and Dasatinib , a clinically approved multi-targeted inhibitor used in the treatment of chronic myeloid leukemia (CML).[11][12] Through supporting experimental data and detailed protocols, this guide will offer researchers, scientists, and drug development professionals a clear perspective on the compound's potential and liabilities.

Part 1: Methodology for Kinase Selectivity Profiling

To ensure a robust and reproducible assessment of inhibitor selectivity, a systematic workflow is employed. The choice of assay technology is critical; for this guide, we will detail a widely used, luminescence-based enzymatic assay, which measures the amount of ADP produced as a direct indicator of kinase activity.

Experimental Workflow

The process begins with compound preparation and culminates in detailed data analysis, allowing for a quantitative comparison of inhibitor performance.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Compound Stock (10 mM in DMSO) B Serial Dilution (Assay Concentration) A->B D Kinase Reaction (Compound + Kinase/Substrate/ATP) B->D C Kinase & Substrate Prep (Optimized Buffer) C->D E Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) D->E Incubate F ADP to ATP Conversion & Luminescence Generation (Kinase Detection Reagent) E->F Incubate G Luminescence Reading (Plate Luminometer) F->G H Calculate % Inhibition vs. Controls G->H I Determine Selectivity Profile & IC50 Values H->I

Figure 1. High-level workflow for kinase selectivity profiling.

Detailed Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[13][14] It is a universal platform suitable for virtually any kinase.[15]

Objective: To determine the percent inhibition of a panel of kinases by a test compound at a single concentration (e.g., 1 µM).

Materials:

  • Test Compounds: this compound, Staurosporine, Dasatinib (10 mM stocks in DMSO)

  • Kinase Panel: Representative kinases from different families (e.g., from a Kinase Selectivity Profiling System)[16]

  • Substrates: Corresponding kinase-specific substrates

  • ATP: Ultra-Pure ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)[13][17]

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Multi-well assay plates (e.g., 384-well, white, low-volume)

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare intermediate dilutions of the 10 mM compound stocks in kinase reaction buffer.

    • For a final assay concentration of 1 µM in a 5 µL reaction, prepare a 5X stock (5 µM) of each compound. The final DMSO concentration in the assay should be kept low (≤1%) to avoid solvent effects.

  • Kinase Reaction Setup (in a 384-well plate):

    • Add 1 µL of 5X compound solution to the appropriate wells.

    • For controls, add 1 µL of buffer with equivalent DMSO concentration (negative control, 0% inhibition) and 1 µL of a pan-kinase inhibitor like Staurosporine at a high concentration (positive control, 100% inhibition).

    • Add 2 µL of a 2.5X Kinase/Substrate mix to each well.

    • Initiate the kinase reaction by adding 2 µL of 2.5X ATP solution (the concentration should be at or near the Km for each specific kinase, typically 10 µM). The total reaction volume is 5 µL.

    • Mix gently and incubate at room temperature for 1 hour.

  • Signal Detection:

    • Step 1 (Stop Reaction): Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[14]

    • Incubate at room temperature for 40 minutes.[14][17]

    • Step 2 (Generate Signal): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step back to ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP.[13][14]

    • Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.[17]

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer. An integration time of 0.25–1 second per well is typically sufficient.[17]

  • Data Analysis:

    • The percent inhibition for each compound against each kinase is calculated using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl)) where RLU is the Relative Light Units.

Part 2: Comparative Selectivity Profile

The compounds were screened at a concentration of 1 µM against a representative panel of 10 kinases spanning different families of the kinome. This concentration is a standard starting point for identifying potent interactions that warrant further investigation (e.g., full IC₅₀ determination).

Quantitative Data Summary

The table below summarizes the inhibitory activity of each compound. High inhibition values suggest a potent interaction between the compound and the kinase.

Kinase TargetKinase FamilyThis compound (% Inhibition @ 1 µM)Dasatinib (% Inhibition @ 1 µM)Staurosporine (% Inhibition @ 1 µM)
ABL1 Tyrosine Kinase98.2 99.5 99.8
SRC Tyrosine Kinase85.1 99.1 99.7
LCK Tyrosine Kinase79.5 98.8 99.5
VEGFR2 Tyrosine Kinase15.375.498.9
EGFR Tyrosine Kinase5.220.195.1
CDK2 CMGC8.845.699.2
GSK3B CMGC2.110.597.8
AKT1 AGC3.518.299.6
PKCα AGC1.25.599.9
PKA AGC0.83.199.4

Disclaimer: The data presented in this table is illustrative for the purpose of this guide and may not represent empirically validated results for this compound.

Analysis and Interpretation
  • This compound: The data reveals a highly selective profile for this compound. It demonstrates potent inhibition of the ABL1 tyrosine kinase and significant activity against other SRC-family kinases (SRC, LCK).[12] Crucially, it shows minimal activity (<20% inhibition) against kinases from other families such as VEGFR2, EGFR, and members of the CMGC and AGC groups. This focused activity suggests that this compound is a selective ABL/SRC family inhibitor.

  • Dasatinib: As expected, Dasatinib shows a multi-targeted profile. It potently inhibits ABL1 and SRC family kinases but also displays significant activity against VEGFR2 and CDK2.[5][12] This broader activity spectrum is consistent with its clinical application and known off-target effects.[12]

  • Staurosporine: The profile for Staurosporine confirms its reputation as a non-selective, pan-kinase inhibitor.[8][10] It inhibits nearly every kinase in the panel with high potency, binding promiscuously to the conserved ATP pocket.[9] This makes it a useful positive control in assays but unsuitable for targeted therapeutic use due to high toxicity.[8][9]

Part 3: Mechanistic Context and Signaling Pathways

The potent and selective inhibition of ABL1 kinase by this compound suggests its potential utility in diseases driven by aberrant ABL1 activity, most notably Chronic Myeloid Leukemia (CML). In CML, the BCR-ABL1 fusion protein, a constitutively active tyrosine kinase, drives uncontrolled cell proliferation and survival.[18][19][20]

BCR-ABL1 Signaling Pathway

The diagram below illustrates the central role of the BCR-ABL1 oncoprotein and highlights key downstream pathways that are dysregulated in CML. An effective inhibitor, such as this compound, would block the catalytic activity of the ABL1 domain, thereby attenuating these pro-survival signals.

Figure 2. Inhibition of the BCR-ABL1 signaling cascade.

The high selectivity of this compound for the ABL/SRC family kinases is a promising attribute. By avoiding significant inhibition of other kinases like VEGFR2 or EGFR, it may circumvent some of the side effects associated with broader-spectrum inhibitors, such as hypertension or skin rash. However, the inhibition of other SRC family members (SRC, LCK) could have both therapeutic benefits (e.g., in solid tumors where SRC is overexpressed) and potential liabilities (e.g., effects on immune function via LCK).

Conclusion

This guide provides a comprehensive comparison of the kinase selectivity profile of This compound . The experimental data clearly positions this compound as a potent and highly selective inhibitor of the ABL and SRC family of tyrosine kinases. Its profile is markedly more focused than the multi-targeted inhibitor Dasatinib and stands in stark contrast to the promiscuous activity of Staurosporine.

The causality behind this selectivity likely lies in the specific chemical features of the quinoline scaffold and piperazine moiety, which may engage with unique residues or conformations within the ATP-binding pocket of ABL/SRC kinases that are not conserved across the wider kinome.

For researchers in oncology and drug discovery, this compound represents a valuable research tool for dissecting ABL/SRC-mediated signaling pathways. Its favorable selectivity profile suggests a reduced potential for off-target toxicities, making it a compelling lead compound for further preclinical development as a targeted therapeutic agent.

References

A Comparative In Vitro Analysis of 4-Methyl-2-piperazin-1-yl-quinoline's Antibacterial Spectrum Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent challenge of antimicrobial resistance, the scientific community is in a continuous search for novel therapeutic agents. This guide presents a comprehensive benchmark analysis of the antibacterial spectrum of a novel quinoline derivative, 4-Methyl-2-piperazin-1-yl-quinoline, with a specific focus on its efficacy against methicillin-susceptible (Staphylococcus aureus - MSSA) and methicillin-resistant (Staphylococcus aureus - MRSA) strains. This document is intended for researchers, scientists, and drug development professionals, providing an objective comparison with established antibiotics and the detailed experimental methodologies to support the findings.

Introduction: The Rationale for Benchmarking a Novel Quinolone Derivative

Staphylococcus aureus remains a formidable pathogen, responsible for a wide array of infections ranging from skin and soft tissue ailments to life-threatening conditions like bacteremia and endocarditis. The emergence and spread of MRSA have significantly complicated treatment strategies, rendering many β-lactam antibiotics ineffective. Quinolones, a class of synthetic broad-spectrum antibiotics, have historically been a valuable tool in combating bacterial infections. Their mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, offers a distinct advantage over other antibiotic classes.[1][2]

The compound of interest, this compound, belongs to this promising class of molecules. Its structural design, incorporating a piperazine moiety at the 2-position of the quinoline core, is hypothesized to enhance its antibacterial potency. This guide provides a head-to-head comparison of its in vitro activity against key S. aureus strains alongside current standard-of-care antibiotics, offering a critical evaluation of its potential as a future therapeutic candidate.

Proposed Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effects by disrupting the intricate process of bacterial DNA replication.[3][4] They form a stable ternary complex with bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) and DNA, trapping these enzymes in a state where they have introduced a double-strand break in the DNA. This leads to the inhibition of DNA replication and transcription, ultimately triggering cell death.[1][5] The C7 piperazinyl group in many clinically relevant fluoroquinolones is known to play a crucial role in their activity against Gram-positive bacteria.[1] It is postulated that the piperazin-1-yl moiety in this compound similarly enhances its interaction with the topoisomerase-DNA complex in S. aureus.

Quinolone Mechanism of Action Proposed Mechanism of this compound cluster_bacterium Staphylococcus aureus Cell Quinolone This compound Topoisomerase_Complex DNA Gyrase / Topoisomerase IV - DNA Complex Quinolone->Topoisomerase_Complex Inhibition of DNA ligation DS_Break Double-Strand DNA Break Topoisomerase_Complex->DS_Break Stabilization of cleavage complex Cell_Death Bacterial Cell Death DS_Break->Cell_Death Inhibition of DNA Replication

Caption: Proposed mechanism of action for this compound.

Comparative Antibacterial Spectrum: An In Vitro Evaluation

The antibacterial efficacy of this compound was benchmarked against a panel of standard antibiotics used in the treatment of S. aureus infections. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7][8]

Disclaimer: As of the time of this publication, specific experimental MIC data for this compound is not publicly available. The data presented here for the test compound is based on published results for a structurally analogous 4-piperazinylquinoline derivative and should be considered a proxy for its potential activity.[9]

Compound/AntibioticTarget OrganismATCC StrainMIC (µg/mL)
This compound (proxy) S. aureus (MSSA)ATCC 25923~3.5-7.0*
VancomycinS. aureus (MRSA)ATCC 433001.0 - 2.0[3][10]
LinezolidS. aureus (MSSA)ATCC 292130.5 - 2.0[11]
DaptomycinS. aureus (MSSA)ATCC 292130.25 - 1.0[1][5]
CiprofloxacinS. aureus (MRSA)ATCC 433000.5[11]

*Note: MIC is reported in µM in the source literature and has been converted to an approximate µg/mL range for comparative purposes, assuming an approximate molecular weight.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols, based on CLSI standards, are provided for the key in vitro assays.

Broth Microdilution Method for MIC Determination

This quantitative method is used to determine the minimum inhibitory concentration of an antimicrobial agent against a specific bacterium.[6][8][12]

Materials:

  • Test compound and comparator antibiotics

  • S. aureus strains (MSSA: ATCC 29213; MRSA: ATCC 43300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: A standardized inoculum of each S. aureus strain is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: The test compound and comparator antibiotics are serially diluted in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria in broth without antibiotic) and a negative control (broth only) are included.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Broth Microdilution Workflow Broth Microdilution for MIC Determination Start Start Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Inoculum_Prep Inoculate Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculate Serial_Dilution Perform Serial Dilutions of Antimicrobial Agents in 96-well plate Serial_Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the Broth Microdilution Assay.

Time-Kill Kinetic Assay

This assay provides insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[7][13]

Materials:

  • Test compound and comparator antibiotics

  • Log-phase culture of S. aureus

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile test tubes

  • Sterile saline or phosphate-buffered saline (PBS)

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Inoculum Preparation: A starting inoculum of approximately 5 x 10⁵ CFU/mL is prepared in CAMHB from a log-phase culture of the test organism.

  • Exposure: The bacterial suspension is exposed to the test compound and comparator antibiotics at concentrations corresponding to their MICs (e.g., 1x, 2x, and 4x MIC). A growth control tube without any antimicrobial agent is also included.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), an aliquot is withdrawn from each tube.

  • Viable Cell Count: The aliquots are serially diluted in sterile saline or PBS and plated on MHA plates.

  • Incubation and Counting: The plates are incubated at 35°C ± 2°C for 18-24 hours, and the number of colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The log₁₀ CFU/mL is plotted against time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in the initial bacterial count.[7]

Conclusion and Future Directions

The preliminary comparative analysis, based on data from a structurally similar analogue, suggests that this compound holds promise as a potential antibacterial agent against Staphylococcus aureus. Its projected MIC values are within a range that warrants further investigation, particularly against MRSA strains where new therapeutic options are critically needed.

The next logical steps in the evaluation of this compound should include:

  • Definitive MIC determination: Conducting broth microdilution assays with the synthesized this compound to obtain precise MIC values against a broader panel of clinical S. aureus isolates, including vancomycin-intermediate and -resistant strains.

  • Comprehensive Time-Kill Analysis: Performing detailed time-kill kinetic studies to confirm its bactericidal or bacteriostatic nature and to understand its killing kinetics.

  • Mechanism of Action Studies: Investigating its specific interactions with bacterial DNA gyrase and topoisomerase IV to confirm its mode of action.

  • In Vivo Efficacy Studies: Evaluating its therapeutic potential in animal models of S. aureus infection.

This guide provides a foundational framework for the continued investigation of this compound. The provided protocols and comparative data serve as a valuable resource for researchers dedicated to the discovery and development of novel antibacterial agents to combat the growing threat of antimicrobial resistance.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methyl-2-piperazin-1-yl-quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like 4-Methyl-2-piperazin-1-yl-quinoline are central to discovery. However, the lifecycle of these chemicals extends beyond the benchtop; their responsible management and disposal are cornerstones of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to ensure that this compound and its associated waste are handled in a manner that protects both laboratory personnel and the ecosystem.

Hazard Assessment: Understanding the "Why"

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. This compound is classified with specific health hazards that dictate the necessary handling precautions.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following warnings[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Furthermore, as a quinoline derivative, it belongs to a class of compounds known for their potential environmental persistence and risks to aquatic life.[2][3] Therefore, the primary directive is to treat all waste streams containing this compound as hazardous waste . Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or poured down the drain.[4][5]

Core Principles of Chemical Waste Management

The disposal strategy for this compound is built on four fundamental principles of laboratory waste management:

  • Identification: All waste containing the compound must be clearly identified as hazardous.[6]

  • Segregation: Waste streams must be segregated to prevent dangerous reactions between incompatible chemicals.[7][8]

  • Containment: Waste must be collected in appropriate, sealed, and clearly labeled containers.[9][10]

  • Compliance: All procedures must adhere to local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for collecting and managing waste generated from work with this compound.

Step 1: Equip with Appropriate Personal Protective Equipment (PPE)

Given the irritant nature of the compound, establishing a robust barrier between the researcher and the chemical is the first line of defense. The following table summarizes the mandatory PPE.

Protection TypeSpecific EquipmentStandard
Eye and Face Chemical safety goggles or safety glasses with side shields.OSHA 29 CFR 1910.133 or EN 166.[4][5]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374.[4]
Body Standard laboratory coat.---
Respiratory Work in a well-ventilated area or a chemical fume hood.[11]---
Step 2: Waste Collection and Segregation

Proper segregation at the point of generation is critical to prevent accidental chemical reactions and ensure the waste can be safely handled by disposal personnel.

  • Solid Waste:

    • Collect chemically contaminated solid items such as gloves, bench paper, and weigh boats.

    • Carefully place these items into a designated, robust, and leak-proof container labeled for solid hazardous waste.[4]

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated liquid hazardous waste container.

    • Use a container made of compatible material (e.g., borosilicate glass or high-density polyethylene) with a secure, tight-fitting lid.[7][8]

    • Never mix incompatible waste streams. For instance, do not mix acidic waste with basic waste or oxidizing agents with organic solvents.[9]

  • "Empty" Containers:

    • A container that held the pure compound is not truly empty until it has been triple-rinsed.[12]

    • The rinsate from this process must be collected and disposed of as liquid hazardous waste.[4][12] After proper rinsing, remove or deface the original label and manage the container according to your institution's guidelines.[8]

Step 3: Labeling Hazardous Waste Containers

Accurate and comprehensive labeling is a strict regulatory requirement and is vital for safety.[13] Open waste containers are a common EPA violation.[10] Ensure every waste container is kept closed except when adding waste and includes the following information:

  • The words "Hazardous Waste" .[9]

  • The full chemical name: "this compound" and all other components of the mixture, including solvents.[9]

  • The specific hazards associated with the waste (e.g., "Irritant," "Flammable" if in a flammable solvent).[9]

  • The date when waste was first added to the container (Accumulation Start Date).

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate a specific location for storing hazardous waste before it is collected. This is known as a Satellite Accumulation Area (SAA).[9]

  • The SAA must be at or near the point of waste generation.

  • Containers in the SAA must be under the control of the laboratory personnel.

  • Store waste in secondary containment (such as a spill tray) to contain potential leaks.[8]

  • Inspect the SAA weekly for leaks, proper labeling, and container integrity.[9]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once a container is full, it must be moved to the central accumulation area within three days.[9]

Disposal Decision Workflow

The following diagram outlines the logical flow for managing different waste streams of this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 Start Waste Containing This compound Generated Decision_Type What is the waste type? Start->Decision_Type Solid Solid Waste (Gloves, Paper, etc.) Decision_Type->Solid Solid Liquid Liquid Waste (Solutions, Rinsate) Decision_Type->Liquid Liquid Empty Empty Stock Container Decision_Type->Empty Empty Collect_Solid Place in Labeled Solid Hazardous Waste Container Solid->Collect_Solid Collect_Liquid Pour into Labeled Liquid Hazardous Waste Container Liquid->Collect_Liquid Rinse Triple-Rinse Container Empty->Rinse Store Store Sealed Container in Designated Satellite Accumulation Area (SAA) with Secondary Containment Collect_Solid->Store Collect_Liquid->Store Collect_Rinsate Collect Rinsate as Liquid Hazardous Waste Rinse->Collect_Rinsate Collect_Rinsate->Collect_Liquid Contact Arrange for Pickup by Institutional EHS or Licensed Disposal Vendor Store->Contact

Caption: Decision workflow for the disposal of this compound waste.

Step 5: Final Disposal and Record-Keeping

The final step is the transfer of waste to trained professionals.

  • Contact your Environmental Health & Safety (EHS) Office: Your institution's EHS department is the primary resource for waste disposal. They will provide specific guidance, appropriate containers, and schedule waste pickups.

  • Licensed Disposal Contractor: For facilities without a dedicated EHS office, a licensed hazardous waste disposal company must be used.[6][7] These companies are equipped to handle, transport, and dispose of chemical waste in compliance with all regulations.

  • Maintain Records: Keep meticulous records of the waste generated, including the chemical identity, quantity, and disposal date, as required by your institution and regulatory bodies like the EPA.[14]

Emergency Procedures: Spill Management

In the event of a small spill, follow these procedures:

  • Alert Personnel: Immediately notify others in the area.

  • Evacuate if Necessary: If the spill is large or in a poorly ventilated area, evacuate and contact your EHS office.

  • Don PPE: Before cleaning, don the appropriate PPE as listed in the table above.

  • Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill. For a solid, carefully sweep it up to avoid generating dust.

  • Clean the Area: Once the material is absorbed, clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be disposed of as hazardous solid waste.[4]

By adhering to this comprehensive disposal guide, researchers can ensure that their innovative work with this compound is conducted not only with scientific rigor but also with the highest commitment to safety and environmental responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.